7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHZBPZJSVWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415800 | |
| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95184-99-9 | |
| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative with potential applications in medicinal chemistry and materials science. The synthesis leverages the well-established Pechmann condensation, a powerful acid-catalyzed reaction for the formation of the coumarin scaffold. This document will delve into the strategic selection of starting materials, a detailed mechanistic explanation of the core reaction, a step-by-step experimental protocol, and a discussion of key reaction parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to successfully synthesize and explore the potential of this and similar coumarin derivatives.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds. Their privileged scaffold is found in a vast array of natural products and serves as a cornerstone in the development of novel therapeutic agents and functional materials.[1][2][3] The biological activities of coumarin derivatives are diverse and well-documented, encompassing anticoagulant, anti-inflammatory, antibacterial, antiviral, and antitumor properties.[3][4] Furthermore, the unique photophysical properties of many coumarins have led to their use as fluorescent probes, laser dyes, and optical brightening agents.[1]
The biological and photophysical characteristics of a coumarin derivative are highly dependent on the nature and position of substituents on the benzopyrone ring system. The target molecule of this guide, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, possesses a substitution pattern that is of significant interest for several reasons:
-
The 7-hydroxy group is a common feature in many biologically active coumarins and is a key contributor to their fluorescent properties. It also provides a handle for further synthetic modifications.
-
The 8-methyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets.
-
The 4-propyl group significantly increases the lipophilicity of the coumarin, which can enhance its membrane permeability and alter its pharmacokinetic properties.
This guide will focus on the most direct and efficient synthetic strategy for obtaining 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, which is a one-pot Pechmann condensation of appropriately substituted precursors.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule points towards the Pechmann condensation as the most logical and convergent approach. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.
The key bond disconnections in the coumarin ring lead back to two primary starting materials:
-
A substituted phenol: To incorporate the 7-hydroxy and 8-methyl groups, 2-methylresorcinol is the ideal starting phenol.
-
A β-ketoester: To introduce the 4-propyl group, ethyl 2-oxohexanoate is the required β-ketoester.
The overall synthetic strategy is, therefore, the acid-catalyzed Pechmann condensation of 2-methylresorcinol with ethyl 2-oxohexanoate.
The Pechmann Condensation: A Mechanistic Deep Dive
The Pechmann condensation is a cornerstone of coumarin synthesis, valued for its efficiency and the use of readily available starting materials.[5][6] The reaction proceeds under acidic conditions, with common catalysts being concentrated sulfuric acid, polyphosphoric acid, or solid acid catalysts like Amberlyst-15.[2][7]
The mechanism of the Pechmann condensation can be broken down into three key steps:
-
Transesterification: The first step involves the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group. This is a reversible process that forms a new ester linkage with the phenol.
-
Electrophilic Aromatic Substitution (EAS): The carbonyl group of the newly formed ester is activated by the acid catalyst, making it a potent electrophile. The electron-rich aromatic ring of the phenol then attacks this activated carbonyl group in an intramolecular electrophilic aromatic substitution. The hydroxyl groups of 2-methylresorcinol are activating and direct the substitution to the ortho and para positions.[8][9] In the case of 2-methylresorcinol, the attack occurs at the C6 position (ortho to one hydroxyl group and para to the other), which is the most sterically accessible and electronically favorable position.
-
Dehydration: The resulting intermediate undergoes an acid-catalyzed dehydration to form the α,β-unsaturated lactone, which is the stable coumarin ring system.
Below is a Graphviz diagram illustrating the proposed reaction mechanism.
Caption: Mechanism of the Pechmann Condensation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methylresorcinol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | Commercially available.[10] |
| Ethyl 2-oxohexanoate | C₈H₁₄O₃ | 158.19 | 1.74 g (11 mmol) | Commercially available or can be synthesized. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | 98% |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | For workup |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1.24 g, 10 mmol).
-
Addition of β-ketoester: To the flask, add ethyl 2-oxohexanoate (1.74 g, 11 mmol). Stir the mixture at room temperature until the 2-methylresorcinol has dissolved.
-
Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise to the stirred mixture. The addition is exothermic, so maintain the temperature below 20 °C.
-
Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to afford pure 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one as a solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Below is a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental Workflow for Synthesis.
Expected Results and Characterization
The expected product is 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. The yield of the reaction is expected to be in the range of 60-80%, based on analogous Pechmann condensations.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molar Mass | 218.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, expected > 150 °C |
| Solubility | Soluble in ethanol, DMSO, acetone. Insoluble in water. |
Spectroscopic Data (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.5 (s, 1H, -OH), 7.5 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.1 (s, 1H, C3-H), 2.8 (t, 2H, -CH₂-), 2.2 (s, 3H, Ar-CH₃), 1.6 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~161 (C=O), 155, 153, 150, 125, 113, 112, 110, 108, 35 (-CH₂-), 22 (-CH₂-), 14 (-CH₃), 8 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3100-3300 (br, O-H), 2960 (C-H), 1700-1720 (C=O, lactone), 1620, 1580 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) 218 (M⁺).
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methylresorcinol and ethyl 2-oxohexanoate may cause skin and eye irritation. Avoid inhalation and contact with skin.
-
The reaction is exothermic , especially during the addition of sulfuric acid. Proper cooling and slow addition are crucial to control the reaction temperature.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one via the Pechmann condensation. By carefully selecting the starting materials, 2-methylresorcinol and ethyl 2-oxohexanoate, the target molecule can be obtained in a single synthetic step. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this and other structurally related coumarin derivatives for further investigation in various scientific disciplines.
References
-
IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
Wikipedia. Pechmann condensation. [Link]
-
IAJPS. PHARMACEUTICAL SCIENCES. 2017. [Link]
-
ResearchGate. The Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. [Link]
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). 2023. [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]
-
ACS Omega. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
-
ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. 2018. [Link]
-
Systematic Reviews in Pharmacy. Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. 2020. [Link]
-
ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. 2015. [Link]
-
IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. [Link]
-
MDPI. Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties. 2022. [Link]
-
ResearchGate. Synthesis of Some Novel 4-Methylumbelliferone Derivatives. [Link]
-
Semantic Scholar. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. 2018. [Link]
-
Molecules. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. 2012. [Link]
- Chem 360 Jasperse Ch. 17 Notes.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2023. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 2022. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. 2017. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. ijsart.com [ijsart.com]
- 3. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. guidechem.com [guidechem.com]
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one IUPAC name and structure
An In-Depth Technical Guide to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to project its chemical properties, outline a viable synthetic route, and discuss its potential pharmacological significance for researchers and drug development professionals.
Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one . The structure is based on the core bicyclic scaffold of coumarin (2H-chromen-2-one), featuring a hydroxyl group at the 7th position, a methyl group at the 8th position, and a propyl group at the 4th position.
Structural Breakdown:
-
2H-chromen-2-one: This defines the fundamental coumarin ring system, which consists of a benzene ring fused to an α-pyrone ring.
-
7-hydroxy: A hydroxyl (-OH) group is attached to carbon 7 of the benzene ring.
-
8-methyl: A methyl (-CH3) group is attached to carbon 8 of the benzene ring.
-
4-propyl: A propyl (-CH2CH2CH3) group is attached to carbon 4 of the pyrone ring.
Below is the 2D chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one:
Physicochemical Properties
The predicted physicochemical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one are tabulated below. These values are extrapolated from data on similar coumarin structures, such as 7-hydroxy-4-propyl-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one.[1][2]
| Property | Predicted Value | Source of Analogy |
| Molecular Formula | C13H14O3 | Based on structure |
| Molecular Weight | 218.25 g/mol | [3] |
| Appearance | Pale yellow to white solid | Inferred from related compounds[4] |
| Melting Point | 180-195 °C | Inferred from related compounds[2] |
| XLogP3 | ~3.2 | Estimated based on increased lipophilicity from the propyl and methyl groups compared to simpler analogs[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and acetone. | General characteristic of coumarins[5][6] |
Synthesis and Characterization
The most probable and widely used method for synthesizing 7-hydroxycoumarins is the Pechmann condensation .[7][8] This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester.
For the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, the logical starting materials would be 2-methylresorcinol (2-methyl-1,3-benzenediol) and ethyl 3-oxohexanoate .
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1 equivalent).
-
Addition of Catalyst: Slowly add concentrated sulfuric acid (e.g., 5 mL per gram of phenol) to the flask while cooling in an ice bath to manage the exothermic reaction.
-
Addition of β-Keto Ester: To the stirred mixture, add ethyl 3-oxohexanoate (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture at a controlled temperature (typically 60-80 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it onto crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.[6]
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected spectral data, based on analogs, are:
-
¹H NMR: Signals corresponding to the aromatic protons, the vinylic proton at C3, the propyl chain protons, the methyl protons at C8, and a characteristic downfield singlet for the hydroxyl proton. The spectrum for a similar compound, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, shows distinct singlets for the methyl groups and characteristic aromatic proton signals.[9]
-
¹³C NMR: Resonances for the carbonyl carbon (lactone), aromatic carbons, and aliphatic carbons of the propyl and methyl groups.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands for the hydroxyl group (broad, ~3300-3500 cm⁻¹), the lactone carbonyl group (~1670-1730 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[4]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 218.25.
Potential Biological Activities and Therapeutic Relevance
The coumarin scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10] The specific substitutions on 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one suggest several potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: Many 7-hydroxycoumarin derivatives have demonstrated significant antibacterial and antifungal properties.[11][12] The lipophilicity introduced by the propyl and methyl groups may enhance membrane permeability and, consequently, antimicrobial efficacy.
-
Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key pharmacophore for antioxidant activity, enabling the molecule to act as a free radical scavenger.[8]
-
Anti-inflammatory Activity: Coumarins are known to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenase (COX).[13]
-
Anticancer and Cytotoxic Activity: Certain substituted coumarins have shown promising cytotoxic effects against various cancer cell lines.[11] Their mechanism of action can involve inducing apoptosis and inhibiting cell proliferation.[13]
Potential Signaling Pathway Modulation
Based on studies of related coumarins, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one could potentially modulate key signaling pathways involved in cancer and inflammation. For instance, some coumarins are known to influence the PI3K/Akt pathway or induce apoptosis via caspase activation.
Caption: Potential mechanism of apoptosis induction by coumarin derivatives.
Conclusion and Future Directions
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a promising, yet underexplored, coumarin derivative. Based on the extensive research on its structural analogues, it is predicted to possess valuable physicochemical and biological properties. The synthetic route via Pechmann condensation is well-established and should be readily applicable.
Future research should focus on the actual synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including antimicrobial, antioxidant, and cytotoxic properties, is warranted. Mechanistic studies to elucidate its mode of action at a molecular level will be crucial for its potential development as a therapeutic agent.
References
- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(55), 29087-29092.
- Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(2).
- Manian, M., et al. (2016). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one.
-
PubChem. (n.d.). 7-hydroxy-4-propyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.
- Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3412–o3413.
- Tendilla-Beltrán, H., et al. (2019). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity.
- Khan, K. M., et al. (2010). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 24(18), 1758-1767.
-
PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Anupama, B., et al. (2018). Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4-Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. American Journal of PharmTech Research, 8(1), 179-191.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
- National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central.
- Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. PubMed Central.
-
ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]
- Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.
-
Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]
-
PubChem. (n.d.). CID 168319363. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (n.d.). Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.
Sources
- 1. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 7-hydroxy-4-methyl-2h-chromen-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajptr.com [ajptr.com]
- 9. rsc.org [rsc.org]
- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the novel coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. While experimental data for this specific molecule is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its likely characteristics based on the well-documented properties of structurally similar coumarins. Furthermore, this guide details the requisite experimental protocols for the precise determination of its physicochemical parameters, emphasizing the causality behind experimental choices and the establishment of self-validating systems for data integrity. The insights provided herein are grounded in established principles of medicinal chemistry and analytical science, offering a robust framework for the evaluation of this compound for potential therapeutic applications.
Introduction: The Rationale for Investigation
Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The specific substitutions on the coumarin scaffold profoundly influence its pharmacokinetic and pharmacodynamic profile. The title compound, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, incorporates several key structural motifs: a hydroxyl group at the 7-position, known to contribute to antioxidant activity and potential for further derivatization; a methyl group at the 8-position, which can influence steric interactions and metabolic stability; and a propyl group at the 4-position, which may enhance lipophilicity and modulate receptor binding.
A thorough understanding of the physical and chemical properties of this molecule is a critical first step in its journey from a synthesized compound to a potential drug candidate. These properties govern its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[3] This guide will therefore focus on the theoretical and practical aspects of characterizing 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Molecular Structure and Inferred Properties
The foundational step in characterizing any molecule is a thorough analysis of its structure.
Molecular Formula: C₁₃H₁₄O₃
Molecular Weight: 218.25 g/mol
Structure:
Caption: Chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one based on computational models and data from analogous compounds. These values should be experimentally verified.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 218.25 g/mol | Influences diffusion and absorption; generally, lower molecular weight is favorable. |
| Melting Point | 180-200 °C | Indicates purity and lattice energy. A sharp melting point is characteristic of a pure compound.[4] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. |
| LogP | ~2.5 - 3.5 | A measure of lipophilicity, which affects membrane permeability and solubility. |
| pKa (hydroxyl group) | ~7.5 - 8.5 | The acidity of the phenolic hydroxyl group influences its ionization state at physiological pH, affecting solubility and receptor interactions. |
| Aqueous Solubility | Low | The presence of the propyl and methyl groups is expected to decrease water solubility compared to simpler hydroxycoumarins. |
Essential Physical Properties and Experimental Determination
Melting Point: A Key Indicator of Purity
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[4] For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.
The capillary method is the standard technique for melting point determination.[5]
-
Sample Preparation: A small amount of the dry, finely powdered 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Solubility Profile: Critical for Formulation and Bioavailability
Solubility is a critical physicochemical parameter that influences a drug's absorption and bioavailability.[6][7] The solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one should be determined in a range of solvents relevant to pharmaceutical development.
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for equilibrium solubility determination.
Chemical Properties and Stability Assessment
Understanding the chemical properties and stability of a compound is crucial for its handling, formulation, and storage.[8][9][10]
Acidity (pKa)
The phenolic hydroxyl group at the 7-position is the primary acidic functional group in the molecule. Its pKa value will determine the extent of ionization at different pH values, which in turn affects solubility, lipophilicity, and interactions with biological targets.
-
Solution Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are prepared. A stock solution of the compound in a suitable solvent (e.g., methanol) is also prepared.
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each pH.
-
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Chemical Stability
Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9][11][12]
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Acidic/Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated. Samples are taken at various time points and analyzed by a stability-indicating HPLC method.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) and monitored over time.
-
Photostability: The solid compound and its solution are exposed to light of a specified intensity and wavelength (e.g., in a photostability chamber).
-
Thermal Degradation: The solid compound is heated at an elevated temperature, and its degradation is monitored.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the vinylic proton of the pyrone ring, the propyl group protons, and the methyl group protons. The phenolic hydroxyl proton may be broad and its chemical shift will be solvent-dependent.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the lactone carbonyl, and C=C stretching vibrations for the aromatic and pyrone rings.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Coumarins typically exhibit strong UV absorption.[13][14][15][16] The UV-Vis spectrum of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in a suitable solvent (e.g., ethanol or methanol) is expected to show characteristic absorption maxima, which can be useful for quantitative analysis.
Conclusion and Future Directions
This technical guide has outlined the anticipated physicochemical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and provided a roadmap for their experimental determination. While predictions based on analogous structures are valuable, rigorous experimental characterization is paramount. The successful execution of the protocols described herein will provide the foundational data necessary to advance this promising coumarin derivative through the drug discovery and development pipeline. Future work should focus on correlating these physicochemical properties with in vitro and in vivo biological activity to establish a comprehensive structure-activity relationship.
References
- Melting Point Determination. (n.d.). thinkSRS.com.
- The Role of Stability Testing in Pharmaceutical Research. (n.d.). Moravek.
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.
- Synthesis, structure characterization and biological activity of new coumarin derivatives. (2020, January 12). The Pharma Innovation Journal.
- Stability Testing. (n.d.). Charles River Laboratories.
- Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd.
- 7-Hydroxy-4-methyl-chromen-2-one 1H NMR (400 MHz, DMSO-d6). (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.
- The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (n.d.). MDPI.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. (2018, April 26). ResearchGate.
- Melting point determination. (n.d.).
- UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. (n.d.). ResearchGate.
- Physicochemical properties of the top coumarin derivatives. (n.d.). ResearchGate.
- Solubility of Organic Compounds. (2023, August 31).
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (2025, December 5). PubMed.
- Absorption [Coumarin]. (n.d.). AAT Bioquest.
- UV-vis absorption spectra of bis(coumarins) derivatives (I-IV). (n.d.). ResearchGate.
- Melting point determination. (n.d.). SSERC.
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate.
- 7-hydroxy-4-methyl-2H-chromen-2-one. (2025, May 20). ChemSynthesis.
- 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3. (n.d.). PubChem - NIH.
- Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. (n.d.). NIH.
- Coumarin: Chemical and Pharmacological Profile. (n.d.). Journal of Applied Pharmaceutical Science.
- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID. (n.d.). PubChem.
- New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. (n.d.). ResearchGate.
- Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... (n.d.). ResearchGate.
- 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. (n.d.). CymitQuimica.
- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.).
- 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. (2025, May 20). Chemical Synthesis Database.
- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003, April). PubMed.
- 7-hydroxy-8-methyl-4-phenyl-2h-chromen-2-one. (n.d.). PubChemLite.
- 357212-07-8(7-hydroxy-4-methyl-3-(2-phenylethyl)-2H-chromen-2-one) Product Description. (n.d.).
Sources
- 1. japsonline.com [japsonline.com]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. moravek.com [moravek.com]
- 9. japsonline.com [japsonline.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. criver.com [criver.com]
- 12. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Predicted Biological Activity of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Rationale
The compound 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a distinct, substituted coumarin. Direct, empirical data on its biological activity is not extensively available in the public domain. Therefore, this guide is constructed upon a foundation of established principles in medicinal chemistry and pharmacology, specifically through the lens of Structure-Activity Relationships (SAR). We will dissect the molecule into its core components—the coumarin (2H-chromen-2-one) scaffold and its specific substituents at positions 4, 7, and 8—to project its likely biological profile. This document serves as a predictive framework to guide future research and hypothesis-driven experimentation.
The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry
The 2H-chromen-2-one ring system is a cornerstone of numerous biologically active compounds, both natural and synthetic.[1][2][3] Its rigid, planar structure and lactone functional group are key to its ability to interact with a wide array of biological targets. Coumarin derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][3][4][5][6] The specific biological profile of a coumarin derivative is heavily influenced by the nature and position of its substituents.[1]
Synthesis of the Core Structure
The synthesis of coumarin derivatives is well-established, with the Pechmann condensation being a widely utilized method for preparing 7-hydroxycoumarins.[3] This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.[7]
Proposed Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
A plausible synthetic route for the title compound would likely involve a modified Pechmann condensation or a similar cyclization reaction. The starting materials would need to incorporate the 8-methyl and 4-propyl functionalities.
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin
-
Reaction Setup: In a round-bottom flask, combine resorcinol and ethyl acetoacetate.
-
Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture in an ice bath to control the exothermic reaction.
-
Heating: After the initial reaction, heat the mixture to facilitate the condensation and cyclization.
-
Quenching and Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filtration and Washing: Collect the solid product by filtration and wash thoroughly with water to remove any remaining acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.
Caption: Predicted inhibition of the COX pathway by the target coumarin.
Antioxidant Activity
The antioxidant capacity of coumarins is a significant aspect of their biological profile. Phenolic coumarins, in particular, are effective radical scavengers.
-
7-Hydroxy Group: The phenolic hydroxyl group at the C7 position is a key contributor to the antioxidant activity of coumarins, as it can donate a hydrogen atom to neutralize free radicals. [8]Studies on 7-hydroxy-4-methylcoumarin have demonstrated its antioxidant potential. [7][9]* Ortho-dihydroxy Substitution: Coumarins with ortho-dihydroxy groups, such as those at the 7 and 8 positions, often exhibit considerable neuroprotective and antioxidant effects. [10]While the target compound has a 7-hydroxy and 8-methyl substitution, the electronic effects of the methyl group could still influence the radical scavenging ability of the neighboring hydroxyl group.
Hypothesis: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is predicted to possess antioxidant properties due to the presence of the 7-hydroxy group. The 8-methyl group may further modulate this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Antimicrobial and Antifungal Potential
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. [2][11][12][13][14]
-
7-Hydroxy-4-methylcoumarin Derivatives: Numerous studies have synthesized derivatives of 7-hydroxy-4-methylcoumarin and reported their significant antibacterial and antifungal activities. [8][11][15]* Lipophilicity: The 4-propyl and 8-methyl groups would increase the lipophilicity of the molecule compared to simpler 7-hydroxycoumarins. This increased lipophilicity could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Hypothesis: The structural features of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one suggest a moderate to good potential for antimicrobial and antifungal activity.
Table 1: Predicted Biological Activities and Structural Contributions
| Biological Activity | Key Structural Feature(s) | Rationale |
| Anti-inflammatory | 7-hydroxy group, 4-propyl group | The 7-hydroxy group is common in anti-inflammatory coumarins. The 4-propyl group may enhance cell uptake. |
| Antioxidant | 7-hydroxy group | The phenolic hydroxyl is a potent hydrogen donor for free radical scavenging. |
| Antimicrobial | Coumarin core, 4-propyl & 8-methyl groups | The core structure is known for antimicrobial effects. Increased lipophilicity from alkyl groups may improve membrane penetration. |
| Anticancer | Coumarin core, various substituents | Many coumarin derivatives exhibit cytotoxicity against cancer cell lines. The specific substitution pattern would determine the potency and mechanism. [16][17][18] |
Potential for Anticancer Activity
A significant body of research points to the anticancer potential of coumarin derivatives. [6][16][17][18]They can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.
-
Structure-Activity Relationship Studies: SAR studies on 4-methylcoumarins have identified that substitutions at various positions can lead to cytotoxic activity against different cancer cell lines. [18]For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to induce apoptosis in non-small cell lung cancer and leukemia cell lines. [1]While the target compound has a methyl group at C8 instead of a hydroxyl, this position is crucial for modulating biological activity.
Hypothesis: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one warrants investigation for its potential cytotoxic effects against various cancer cell lines. The specific combination of substituents may offer a unique mechanism of action.
Caption: A typical workflow for evaluating the anticancer potential of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is currently lacking, a comprehensive analysis based on the well-established structure-activity relationships of coumarin derivatives allows for a strong predictive framework. The presence of the 7-hydroxy group, combined with alkyl substitutions at the 4 and 8 positions, suggests that this compound is a promising candidate for investigation as an anti-inflammatory, antioxidant, antimicrobial, and potentially anticancer agent.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these predictions. A systematic screening against a panel of inflammatory markers, microbial strains, and cancer cell lines would provide the necessary empirical data to elucidate its true therapeutic potential.
References
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.
- Therapeutic Effects of Coumarins with Different Substitution P
- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Deriv
- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. MDPI.
- Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4- methyl coumarin.
- Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives.
- Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.
- Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI.
- Structure-activity relationship studies of 4-methylcoumarin deriv
- Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Rel
- Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl)
- Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. PMC - PubMed Central.
- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv
- Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.
- A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers.
- Reaction scheme for the formation of 7-hydroxy-4-methylcoumarin compound.
- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed.
- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry.
- 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed.
- Synthesis of novel substituted 7-(benzylideneamino)
- Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI.
- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. NIH.
- 7-Hydroxy-4-methyl-8-nitrocoumarin. MedChemExpress.
- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem.
- Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH.
- Inhibitory effects of 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate on allergic inflammatory responses in r
- The structure-activity relationship (SAR) of AQ and new synthetic compounds.
Sources
- 1. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells [mdpi.com]
- 6. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metfop.edu.in [metfop.edu.in]
- 12. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 15. ijcmas.com [ijcmas.com]
- 16. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
An In-Depth Technical Guide to the Mechanism of Action of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Abstract
The coumarin, or 2H-chromen-2-one, scaffold is a prominent feature in a vast array of natural and synthetic molecules endowed with significant therapeutic properties. These benzopyrone structures are recognized for their diverse biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for elucidating the mechanism of action of a specific coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. Drawing upon the extensive literature on structurally related coumarins, we postulate a primary mechanism centered on enzyme inhibition, a common trait of this compound class.[1][3][4][5][6] This document will detail the scientific rationale behind this hypothesis, propose a series of robust experimental protocols to rigorously test it, and provide the necessary tools for data interpretation and visualization. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Coumarin Scaffold
Coumarins are a class of oxygen-containing heterocyclic compounds that form the core of many biologically active molecules.[1] Their broad spectrum of pharmacological activities has made them a privileged scaffold in medicinal chemistry.[2] The biological effects of coumarin derivatives are intimately linked to their substitution patterns, with specific functional groups and their positions on the benzopyrone ring dictating the therapeutic target and potency.[1] Notably, the presence of a hydroxyl group at the C7 position is a recurrent motif in many active coumarins, often playing a crucial role in target engagement.
The subject of this guide, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, possesses several structural features that suggest a pronounced biological activity. The 7-hydroxy group, in particular, is a key determinant for the inhibitory activity of coumarins against various enzymes.[1] The substituents at the C4 and C8 positions, a propyl and a methyl group respectively, are expected to modulate the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.
Postulated Mechanism of Action: Enzyme Inhibition
Based on extensive evidence from related coumarin derivatives, we hypothesize that the primary is through the inhibition of one or more key enzymes. Several enzyme families are known to be targeted by coumarins, including but not limited to:
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Coumarin derivatives have been identified as potent inhibitors of several CA isoforms.[3][4][5][6]
-
Dipeptidyl Peptidase III (DPP III): This zinc-dependent exopeptidase is involved in pain modulation and blood pressure regulation. Certain coumarins, particularly those with a 7-hydroxy substituent, have shown significant inhibitory activity against human DPP III.[1]
-
Other Enzymes: The coumarin scaffold has also been associated with the inhibition of acetylcholinesterase, β-secretase, monoamine oxidase, and urease.[1][4]
Given the prevalence of CA and DPP III inhibition among 7-hydroxycoumarins, our investigation will initially focus on these two enzyme classes as the most probable targets for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Structural Rationale for Postulated Enzyme Inhibition
The molecular architecture of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one provides a strong basis for its potential as an enzyme inhibitor. The 7-hydroxy group can act as a hydrogen bond donor and acceptor, facilitating interactions within an enzyme's active site. The planar coumarin ring system can engage in π-π stacking interactions with aromatic amino acid residues. The 4-propyl and 8-methyl groups contribute to the molecule's overall hydrophobicity, which can enhance its binding to hydrophobic pockets within the target enzyme.
Experimental Validation of the Proposed Mechanism
To systematically investigate the , a multi-faceted experimental approach is required. The following sections detail the key experimental protocols.
Primary Screening: Broad-Spectrum Enzyme Inhibition Panel
The initial step is to screen the compound against a panel of clinically relevant enzymes to identify potential targets.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme Panel Selection: A commercially available enzyme inhibition panel will be utilized, including representatives from major enzyme classes (e.g., proteases, kinases, phosphatases, and metalloenzymes such as Carbonic Anhydrases and Dipeptidyl Peptidase III).
-
Assay Principle: The assays will be conducted in a 96- or 384-well plate format using specific substrates that produce a detectable signal (e.g., colorimetric, fluorometric, or luminescent) upon enzymatic conversion.
-
Compound Preparation: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one will be dissolved in DMSO to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
Add the specific enzyme and its corresponding buffer to each well.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in signal over time using a plate reader.
-
-
Data Analysis: The percentage of enzyme inhibition will be calculated for each concentration of the test compound relative to a vehicle control (DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined by fitting the data to a dose-response curve.
Expected Outcome: This primary screen will identify the most promising enzyme targets for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, guiding further mechanistic studies.
Secondary Validation: In-depth Kinetic Analysis
Once a primary target is identified (e.g., a specific Carbonic Anhydrase isoform), a detailed kinetic analysis is necessary to understand the mode of inhibition.
Experimental Protocol: Enzyme Kinetics Study
-
Enzyme and Substrate Preparation: Purified recombinant human Carbonic Anhydrase (e.g., hCA II or hCA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate) will be used.
-
Assay Conditions: The assay will be performed in a suitable buffer at a constant pH and temperature.
-
Experimental Design:
-
Determination of Michaelis-Menten Constant (Km): The initial reaction velocity will be measured at various substrate concentrations in the absence of the inhibitor.
-
Determination of Inhibition Type: The initial reaction velocity will be measured at a fixed enzyme concentration, varying substrate concentrations, and several fixed concentrations of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
-
-
Data Analysis: The data will be plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). The inhibition constant (Ki) will also be calculated.
Data Presentation:
| Kinetic Parameter | No Inhibitor | + [Inhibitor] 1 | + [Inhibitor] 2 |
| Km (µM) | Value | Value | Value |
| Vmax (µmol/min) | Value | Value | Value |
| Ki (µM) | - | Value | Value |
Caption: Hypothetical enzyme kinetic data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Cellular Confirmation: Target Engagement and Downstream Effects
To confirm that the compound engages its target in a cellular context and elicits a biological response, cell-based assays are essential.
Experimental Protocol: Cell-Based Assay for Carbonic Anhydrase IX Inhibition
-
Cell Line Selection: A cancer cell line known to overexpress hCA IX (e.g., HT-29 or MCF-7) will be used.
-
Assay Principle: The inhibition of hCA IX activity leads to a decrease in the acidification of the extracellular environment. This can be measured using a pH-sensitive fluorescent probe.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one for a specified duration.
-
Load the cells with a pH-sensitive fluorescent dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: A decrease in fluorescence intensity will indicate an inhibition of extracellular acidification and, consequently, hCA IX activity. The EC50 value (the effective concentration to produce 50% of the maximal response) will be determined.
In Silico Modeling: Predicting Binding Interactions
Molecular docking studies can provide valuable insights into the potential binding mode of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one with its target enzyme.
Methodology: Molecular Docking
-
Protein and Ligand Preparation: The 3D crystal structure of the target enzyme (e.g., hCA IX) will be obtained from the Protein Data Bank (PDB). The 3D structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one will be generated and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to predict the binding pose of the compound within the active site of the enzyme.
-
Analysis of Interactions: The resulting docked poses will be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the compound and the amino acid residues of the enzyme.
Visualization of Pathways and Workflows
Caption: Workflow for mechanistic elucidation.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the . By leveraging the extensive knowledge base of coumarin pharmacology and employing a systematic experimental workflow, we can confidently identify its primary biological targets and characterize its mode of action. The proposed studies, ranging from broad-spectrum screening to detailed kinetic and cellular analyses, will provide a deep understanding of this novel compound's therapeutic potential. The insights gained from this investigation will be invaluable for guiding future drug development efforts centered on the promising coumarin scaffold.
References
-
Balić, M., et al. (2021). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. National Institutes of Health. Available at: [Link]
-
Angeli, A., et al. (2022). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Javed, I., et al. (2022). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Available at: [Link]
-
Nocentini, A., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available at: [Link]
-
Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. PMC - NIH. Available at: [Link]
-
Kumar, D., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents | MDPI [mdpi.com]
- 6. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one: An In-depth Technical Analysis for Researchers
This technical guide provides a detailed exploration of the spectroscopic characteristics of the synthetic coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. While experimental data for this specific molecule is not widely published, this document leverages extensive spectral data from closely related analogs and established principles of spectroscopic interpretation to present a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel coumarin derivatives.
The structural integrity and purity of a synthesized compound are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and structure of novel molecules. This guide will delve into the predicted spectroscopic data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, offering insights into the rationale behind the expected spectral features.
Molecular Structure and Key Features
The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a coumarin derivative characterized by a fused benzene and α-pyrone ring system. The key functional groups and structural elements that will dominate its spectroscopic signature are:
-
Aromatic Ring System: The substituted benzene ring will give rise to characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in IR spectroscopy.
-
α,β-Unsaturated Lactone: The 2H-chromen-2-one core contains a lactone (a cyclic ester) conjugated with a carbon-carbon double bond, which has distinct IR and NMR signatures.
-
Phenolic Hydroxyl Group: The -OH group at the C7 position is a key feature, identifiable in both IR and ¹H NMR spectra.
-
Alkyl Substituents: The methyl group at C8 and the propyl group at C4 will produce characteristic aliphatic signals in the NMR spectra.
Caption: Chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, based on the analysis of analogous compounds and spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | s | 1H | Ar-OH | Phenolic protons are typically deshielded and appear as a singlet. |
| ~7.4 | d | 1H | H-5 | Aromatic proton ortho to the lactone oxygen. |
| ~6.8 | d | 1H | H-6 | Aromatic proton meta to the hydroxyl group. |
| ~6.1 | s | 1H | H-3 | Vinylic proton of the α,β-unsaturated lactone. |
| ~2.7 | t | 2H | -CH₂- (propyl) | Methylene group adjacent to the aromatic ring. |
| ~2.3 | s | 3H | Ar-CH₃ | Aromatic methyl group protons. |
| ~1.7 | sextet | 2H | -CH₂- (propyl) | Methylene group of the propyl chain. |
| ~1.0 | t | 3H | -CH₃ (propyl) | Terminal methyl group of the propyl chain. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161 | C=O (C-2) | Carbonyl carbon of the lactone. |
| ~160 | C-7 | Aromatic carbon attached to the hydroxyl group. |
| ~155 | C-9 | Aromatic carbon at the ring fusion. |
| ~153 | C-4 | Vinylic carbon bearing the propyl group. |
| ~126 | C-5 | Aromatic methine carbon. |
| ~113 | C-6 | Aromatic methine carbon. |
| ~112 | C-10 | Aromatic carbon at the ring fusion. |
| ~110 | C-3 | Vinylic methine carbon. |
| ~108 | C-8 | Aromatic carbon bearing the methyl group. |
| ~38 | -CH₂- (propyl) | Methylene carbon of the propyl group. |
| ~24 | -CH₂- (propyl) | Methylene carbon of the propyl group. |
| ~14 | -CH₃ (propyl) | Methyl carbon of the propyl group. |
| ~9 | Ar-CH₃ | Aromatic methyl carbon. |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Broad | O-H stretch | Characteristic of a phenolic hydroxyl group. |
| 3100-3000 | Medium | C-H stretch (aromatic) | Aromatic C-H vibrations. |
| 2960-2850 | Medium | C-H stretch (aliphatic) | Aliphatic C-H vibrations of the methyl and propyl groups. |
| ~1720 | Strong | C=O stretch (lactone) | Carbonyl stretching of the α,β-unsaturated lactone. |
| 1620-1580 | Medium-Strong | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| ~1100 | Strong | C-O stretch | C-O stretching of the lactone and phenol. |
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Predicted Identity |
| 232 | [M]⁺ (Molecular Ion) |
| 217 | [M - CH₃]⁺ |
| 204 | [M - C₂H₄]⁺ |
| 189 | [M - C₃H₅]⁺ |
| 175 | [M - C₃H₅O]⁺ |
In-depth Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one are based on established chemical shift values and coupling patterns for coumarin derivatives.[1]
-
¹H NMR: The proton spectrum is expected to show distinct regions for aromatic, vinylic, and aliphatic protons. The phenolic proton at C7 is anticipated to be significantly downfield due to the deshielding effect of the aromatic ring and potential hydrogen bonding. The two aromatic protons, H-5 and H-6, will likely appear as doublets due to coupling with each other. The vinylic proton at C-3 is expected to be a singlet, as it has no adjacent protons. The propyl group at C-4 will exhibit a characteristic triplet-sextet-triplet pattern for the -CH₂-CH₂-CH₃ system. The methyl group at C-8 will appear as a sharp singlet.
-
¹³C NMR: The carbon spectrum will be characterized by the downfield signal of the lactone carbonyl carbon (C-2) around 161 ppm. The aromatic carbons will resonate in the 108-160 ppm range, with the carbon bearing the hydroxyl group (C-7) being the most downfield. The vinylic carbons (C-3 and C-4) will appear in the olefinic region. The aliphatic carbons of the propyl and methyl groups will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is predicted to be dominated by the stretching vibrations of the hydroxyl and carbonyl groups.[2] A broad absorption band in the 3400-3200 cm⁻¹ region will be indicative of the O-H stretching of the phenolic group. A strong, sharp peak around 1720 cm⁻¹ is the hallmark of the C=O stretching of the α,β-unsaturated lactone.[2] Aromatic and aliphatic C-H stretching vibrations will also be present in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, the molecular ion peak [M]⁺ is expected at an m/z of 232, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the alkyl substituents. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 217. The propyl group can be lost in various ways, leading to fragments at m/z 189 (loss of •C₃H₅) and m/z 204 (loss of C₂H₄ via McLafferty rearrangement).
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed in this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Caption: A streamlined workflow for NMR data acquisition and analysis.
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an electron impact (EI) or electrospray ionization (ESI) source.
-
Data Acquisition (EI):
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
The standard electron energy for EI is 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed and reliable spectral profile for this novel coumarin derivative. The presented data tables, interpretations, and experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of new chemical entities in the fields of drug discovery and materials science. The self-validating nature of combining these orthogonal analytical techniques (NMR, IR, and MS) provides a high degree of confidence in the structural assignment of synthesized compounds.
References
-
Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412–o3413. [Link]
-
Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]
-
Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2020). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1930–1938. [Link]
-
PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(29), 15153-15158. [Link]
Sources
An In-depth Technical Guide to the Solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the development and application of novel chemical entities in pharmaceutical and life sciences research. This guide provides a comprehensive technical overview of the solubility profile of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on the known solubility of coumarin derivatives, predicts the solubility of the target compound based on its molecular structure, and provides detailed methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols for assessing the solubility of this and similar compounds.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a potential therapeutic agent from the laboratory to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to erratic absorption, suboptimal therapeutic exposure, and significant hurdles in developing viable dosage forms.[1]
Coumarins, a class of benzopyrone compounds, are prevalent in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2][3][4] The compound of interest, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, is a functionalized coumarin. Understanding its solubility is a prerequisite for any meaningful investigation into its biological activity and therapeutic potential.
This guide will delve into the predicted solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one across a spectrum of solvents, provide a robust experimental framework for its determination, and discuss the underlying chemical principles governing its dissolution.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one offers key insights into its probable solubility behavior.
-
The Coumarin Core: The core 2H-chromen-2-one structure is a bicyclic aromatic lactone. This part of the molecule is relatively nonpolar and hydrophobic.
-
7-Hydroxy Group: The phenolic hydroxyl group at the 7-position is a polar, hydrogen-bond donating group. This will enhance solubility in polar protic solvents.
-
8-Methyl Group: The methyl group at the 8-position is a small, nonpolar alkyl group that will slightly increase lipophilicity.
-
4-Propyl Group: The propyl group at the 4-position is a more substantial nonpolar alkyl chain, which will significantly contribute to the molecule's overall lipophilicity and favor solubility in nonpolar organic solvents.
Based on this structural analysis, a qualitative prediction of solubility can be made:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests some degree of solubility in these solvents through hydrogen bonding. However, the relatively large nonpolar portion of the molecule (the coumarin core and the propyl group) will likely limit its aqueous solubility. Ethanol and methanol are expected to be better solvents than water due to their lower polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds, including both polar and nonpolar substances.[5] It is highly probable that 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one will exhibit good solubility in these solvents.[6]
-
Nonpolar Solvents (e.g., Chloroform, Diethyl Ether, Toluene): The significant nonpolar character imparted by the fused benzene ring and the propyl group suggests that the compound will be soluble in nonpolar organic solvents.[6]
The following diagram illustrates the classification of common laboratory solvents, which is crucial for selecting an appropriate solvent system for solubility studies.
Caption: Predicted solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Molar Solubility (mol/L at 25°C) |
| Water | Polar Protic | Sparingly Soluble | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Soluble | Data to be determined | Data to be determined |
| Methanol | Polar Protic | Soluble | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Data to be determined | Data to be determined |
| Chloroform | Nonpolar | Soluble | Data to be determined | Data to be determined |
| Diethyl Ether | Nonpolar | Soluble | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol outlines the necessary steps for determining the solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
4.1. Materials and Equipment
-
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one (analytical grade)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[8]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.[8]
-
Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one to accurately quantify the solubility.
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for determining thermodynamic solubility.
Conclusion
While direct experimental data on the solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is sparse, a scientifically sound prediction of its solubility profile can be derived from its molecular structure and the known behavior of coumarin derivatives. This guide provides a framework for understanding its likely solubility in various solvent classes and offers a detailed, field-proven protocol for its empirical determination. The methodologies and principles outlined herein are intended to empower researchers to accurately assess the solubility of this and other novel compounds, a critical step in the advancement of drug discovery and development.
References
- BenchChem. (n.d.). Solubility and stability of Coumarin-C2-exo-BCN.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- New Journal of Chemistry. (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. RSC Publishing.
- ResearchGate. (2023, July 22). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
- PubChem. (n.d.). Coumarin. National Center for Biotechnology Information.
- ResearchGate. (2025, August 7). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.
- Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
- ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
- National Center for Biotechnology Information. (2018, September 6). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. Molecules.
- National Center for Biotechnology Information. (2023, July 13). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Substituted Coumarins: A Technical Guide to Therapeutic Applications and Mechanistic Insights
Foreword: The Enduring Versatility of the Benzopyrone Scaffold
The coumarin nucleus, a simple fusion of a benzene and α-pyrone ring, represents one of nature's most privileged scaffolds.[1] Found widely in plants, these compounds have long been recognized for their diverse pharmacological properties.[2] However, the true therapeutic potential is unlocked not in the parent molecule, but in its myriad of substituted derivatives. The strategic placement of functional groups around this core structure dictates the molecule's interaction with biological targets, transforming it into a potent agent for a vast range of therapeutic areas.[3][4]
This guide is structured not as a static encyclopedia, but as a dynamic exploration of the key therapeutic frontiers for substituted coumarins. As Senior Application Scientists, our role is to bridge the gap between foundational chemistry and applied biology. Therefore, we will not merely list applications; we will dissect the underlying mechanisms of action, rationalize the structure-activity relationships (SAR), and provide detailed, field-tested protocols to empower researchers in their own discovery pipelines. The methodologies described herein are designed as self-validating systems, providing a robust framework for screening and characterization.
Chapter 1: Anticancer Applications: Targeting Malignant Hallmarks
Substituted coumarins have emerged as formidable candidates in oncology, exhibiting multifaceted mechanisms that strike at the core processes of cancer progression.[5] Their activity is not monolithic; different substitution patterns enable them to inhibit proliferation, block survival signaling, and prevent metastasis.[6][7]
Core Mechanisms of Action
The anticancer efficacy of coumarins stems from their ability to modulate multiple critical cellular pathways:
-
Inhibition of Pro-Survival Signaling: Many cancer cells exhibit hyperactivation of the PI3K/Akt/mTOR pathway, which promotes proliferation and survival.[5] Specific coumarin derivatives, such as osthole, have been shown to inhibit this pathway, leading to reduced proliferation and the induction of programmed cell death (apoptosis).[6]
-
Induction of Apoptosis: Beyond inhibiting survival signals, coumarins can directly trigger apoptosis. They can modulate the expression of key apoptosis-related proteins, shifting the balance in favor of cell death.[6]
-
Anti-Angiogenesis: Tumors require the formation of new blood vessels to grow and metastasize, a process driven by factors like Vascular Endothelial Growth Factor (VEGF). Coumarins can interfere with VEGF signaling, effectively starving the tumor of its blood supply.[6]
-
Microtubule Disruption: The cellular cytoskeleton, particularly microtubules, is essential for cell division. Certain 4-substituted coumarins can bind to β-tubulin at the colchicine binding site, inhibiting microtubule polymerization and arresting cancer cells in mitosis, ultimately leading to cell death.[5]
Structure-Activity Relationship (SAR) Insights
The position and nature of substituents are paramount. Four-substituted derivatives, in particular, have demonstrated potent cytotoxic effects.[6] Furthermore, the hybridization of the coumarin scaffold with other pharmacophores, such as sulfonamides or benzimidazoles, has yielded compounds with enhanced ability to inhibit key enzymes like carbonic anhydrases, which are often overexpressed in tumors.[6][8]
Featured Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay remains a cornerstone for initial cytotoxicity screening. Its principle is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Compound Treatment: Prepare serial dilutions of the test coumarin derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to be long enough for the compound to exert its effect on cell proliferation and viability.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient time for the viable cells to convert MTT to formazan.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Selected Coumarins
| Compound | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Coumarin-triazole hybrid 12c | MGC803 (Gastric) | 0.13 | [8] |
| Coumarin-triazole hybrid 12c | PC3 (Prostate) | 0.34 | [8] |
| Coumarin-aminothiazole 52d | HT-29 (Colon) | 0.25 | [8] |
| Coumarin-aminothiazole 52d | HCT-116 (Colon) | 0.26 | [8] |
Visualization: Coumarin Intervention in the PI3K/Akt/mTOR Pathway
Caption: Substituted coumarins can inhibit the PI3K/Akt/mTOR signaling cascade.
Chapter 2: Anticoagulant and Antiplatelet Therapies
The discovery of dicoumarol, a biscoumarin, as the causative agent of hemorrhagic disease in cattle, heralded the age of oral anticoagulant therapy. This legacy continues with clinically vital drugs like warfarin, a synthetic 4-hydroxycoumarin derivative.[10]
Core Mechanism of Action: Vitamin K Antagonism
Coumarin-based anticoagulants function as Vitamin K antagonists.[3] They inhibit the enzyme Vitamin K epoxide reductase complex 1 (VKORC1) in the liver.[10][11] This enzyme is crucial for recycling oxidized Vitamin K back to its active, reduced form. Active Vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[11] Without this modification, these factors are biologically inactive, leading to a significant reduction in the blood's ability to clot.
Structure-Activity Relationship (SAR) Insights
The 4-hydroxycoumarin moiety is the cornerstone of this activity.[12] The substituent at the 3-position is a critical determinant of the compound's potency and pharmacokinetic profile.[13] The molecular geometry of the entire molecule plays a significant role in its ability to fit into the active site of the VKORC1 enzyme.[13]
Featured Protocol: In Vitro Antiplatelet Activity (Turbidimetric Method)
This protocol assesses the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP), a direct measure of antiplatelet effect.
Methodology:
-
PRP Preparation: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. A second, high-speed centrifugation of the remaining blood yields platelet-poor plasma (PPP), which is used as a blank.
-
Baseline Adjustment: Place a cuvette with PRP into an aggregometer and adjust the light transmission to 0%. Use a cuvette with PPP to set the transmission to 100%.
-
Incubation: Add the test coumarin derivative (dissolved in a suitable solvent like DMSO) to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Induction of Aggregation: Add a platelet agonist, such as adenosine diphosphate (ADP) or arachidonic acid (AA), to the cuvette to induce aggregation.[14] The agonist choice is mechanistic; AA-induced aggregation is primarily dependent on cyclooxygenase-1 (COX-1), while ADP acts on P2Y receptors.
-
Monitoring: Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the plasma decreases, and light transmission increases.
-
Data Analysis: Calculate the percentage of aggregation inhibition compared to a vehicle control.
Visualization: Coumarin Action on the Vitamin K Cycle
Caption: Coumarins inhibit the VKORC1 enzyme, halting Vitamin K regeneration.
Chapter 3: Anti-inflammatory Potential
Inflammation is a complex biological response implicated in numerous diseases. Substituted coumarins present a promising class of anti-inflammatory agents by modulating key enzymatic and signaling pathways.[15]
Core Mechanisms of Action
-
Enzyme Inhibition: Coumarins can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16]
-
Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[17]
-
Signaling Pathway Regulation: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a master regulator of the inflammatory response, and its inhibition prevents the transcription of numerous pro-inflammatory genes.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is highly dependent on the substitution pattern. For instance, the presence of a free hydroxyl group at the C-7 position and specific substituents at the C-8 position have been shown to be important for both anti-inflammatory and antioxidant activities.[12][18]
Featured Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible in vivo model for evaluating acute inflammation and screening potential anti-inflammatory drugs.[18]
Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin), and test groups for different doses of the coumarin derivative. Fast the animals overnight before the experiment.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution (a sulfated polysaccharide) into the sub-plantar region of the right hind paw of each animal. This induces a localized, acute inflammatory response.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the negative control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.
Visualization: Workflow for In Vivo Anti-Inflammatory Screening
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Chapter 4: Neuroprotective Applications
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's demands multi-target therapeutic strategies. Substituted coumarins are uniquely suited for this challenge, capable of engaging several relevant targets simultaneously.[19][20]
Core Mechanisms of Action
-
Enzyme Inhibition: A primary strategy involves the dual inhibition of key enzymes.
-
Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, a key approach in managing Alzheimer's disease.[21]
-
Monoamine Oxidases (MAO-A/MAO-B): Inhibition of MAO-B prevents the breakdown of dopamine, a strategy used in Parkinson's disease, and also reduces the production of neurotoxic reactive oxygen species (ROS).[19]
-
-
Antioxidant Activity: Many neurodegenerative disorders are associated with high levels of oxidative stress. Coumarins can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[22][23]
-
Anti-Neuroinflammation: By suppressing inflammatory pathways within the central nervous system, coumarins can mitigate the chronic neuroinflammation that contributes to neuronal cell death.[19]
Featured Protocol: In Vitro Cholinesterase Inhibition (Ellman's Assay)
This spectrophotometric assay is a reliable method to quantify the inhibition of AChE or BChE.[24]
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, the enzyme solution (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent, DTNB [5,5'-dithio-bis-(2-nitrobenzoic acid)].
-
Assay Setup: In a 96-well plate, add the buffer, the test coumarin compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and the substrate to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction (the increase in absorbance per minute) is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualization: Multi-Target Strategy in Neuroprotection
Caption: Coumarins can engage multiple targets in neurodegenerative diseases.
Chapter 5: Antimicrobial and Antiviral Activities
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The coumarin scaffold serves as an excellent template for this purpose, with derivatives showing activity against a wide range of bacteria, fungi, and viruses.[3][25]
Core Mechanisms of Action
The mechanisms are diverse and depend on the specific derivative. They can include disruption of bacterial cell metabolism, inhibition of essential enzymes, and interference with protein synthesis.[3] In virology, certain coumarins like inophyllums have been shown to inhibit HIV reverse transcriptase, a critical enzyme for viral replication.[3]
Structure-Activity Relationship (SAR) Insights
Hybridization is a particularly successful strategy in this area. Linking the coumarin nucleus to known antimicrobial pharmacophores, such as β-lactams, triazoles, or sulfonamides, often results in synergistic or enhanced activity.[25][26][27] Halogenation of the coumarin ring can also significantly boost antimicrobial potency.[28]
Featured Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test coumarin in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.
Conclusion and Future Perspectives
Substituted coumarins represent a class of molecules with extraordinary chemical tractability and profound therapeutic potential.[29] Their ability to be tailored to interact with a wide array of biological targets makes them invaluable in modern drug discovery. The journey from natural product to targeted therapeutic is driven by a deep understanding of structure-activity relationships and the application of robust screening methodologies, as outlined in this guide.
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve bioavailability and reduce potential toxicity, an issue that has limited the clinical use of some coumarins.[30] The development of coumarin-based hybrid molecules and multi-target agents will continue to be a promising strategy for tackling complex diseases like cancer and neurodegeneration.[1]
References
- Therapeutic Effects of Coumarins with Different Substitution P
- A review on convenient synthesis of substituted coumarins using reuseable solid acid c
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC - NIH.
- Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials - SciSpace. (2015-01-21).
- Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide.
- Natural and Synthetic Coumarins with Effects on Inflamm
- A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives: Review Article - ResearchG
- Synthesis and Antiinflammatory Activity of Coumarin Derivatives, | Journal of Medicinal Chemistry - ACS Public
- Therapeutic Effects of Coumarins with Different Substitution Patterns - Encyclopedia.pub. (2025-04-03).
- Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflamm
- A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegener
- Design, Synthesis and Evaluation of 3-Substituted Coumarin Derivatives as Anti-inflamm
- Relationship between structure and anticoagulant activity of coumarin deriv
- Synthesis and Antiinflammatory Activity of Coumarin Derivatives † , ‡ | Request PDF. (2025-08-06).
- Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges - MDPI.
- Recent Developments in Coumarin Derivatives as Neuroprotective Agents - ResearchG
- Therapeutic Effects of Coumarins with Different Substitution Patterns - ResearchG
- Recent Advances in the Synthesis of Coumarin Derivatives
- Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed. (2023-07-14).
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies.
- A Review on Anti-Tumor Mechanisms of Coumarins - PMC - PubMed Central. (2020-12-04).
- Recent developments of C-4 substituted coumarin derivatives as anticancer agents. (2016-08-25).
- Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review - Nano Micro Biosystems. (2025-12-25).
- Coumarin safety and tolerability in clinical trials.
- Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities - Chapman University Digital Commons.
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. (2023-10-20).
- WO2002085882A1 - Coumarin derivatives to be used as anticoagulants - Google P
- Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Deriv
- A review on convenient synthesis of substituted coumarins using reuseable solid acid c
- In vitro Evaluation (Antioxidant Activity) of coumarin derivatives - Quantum University. (2012-08-23).
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC - NIH.
- In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflamm
- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors - MDPI.
- A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC.
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggreg
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC - NIH.
- Recent Developments on Coumarin Hybrids as Antimicrobial Agents - MDPI.
- (PDF)
- The Multifaceted Biological Activities of Coumarin Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of C-4 substituted coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2002085882A1 - Coumarin derivatives to be used as anticoagulants - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Evaluation of 3-Substituted Coumarin Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. nmb-journal.com [nmb-journal.com]
- 24. mdpi.com [mdpi.com]
- 25. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
protocol for Pechmann condensation to synthesize coumarin derivatives
An Application Guide for the Synthesis of Coumarin Derivatives via Pechmann Condensation
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of coumarin derivatives using the Pechmann condensation. Coumarins, a vital class of benzopyrone heterocycles, are ubiquitous in natural products and form the structural core of numerous pharmacologically active agents and functional materials.[1][2] The Pechmann condensation, a reaction between a phenol and a β-ketoester under acidic catalysis, remains one of the most efficient and widely utilized methods for their preparation due to its use of simple, readily available starting materials.[3][4][5] This document delves into the reaction mechanism, explores catalyst selection, and offers a field-proven, step-by-step protocol for the synthesis of 7-hydroxy-4-methylcoumarin, a common fluorescent dye and synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this classic reaction for their synthetic objectives.
Introduction to the Pechmann Condensation
Discovered by German chemist Hans von Pechmann, the Pechmann condensation is the acid-catalyzed synthesis of coumarins from a phenol and a carboxylic acid or ester that possesses a β-carbonyl group.[1][6] The versatility of this reaction allows for the preparation of a wide array of substituted coumarins, which are of significant interest due to their diverse biological activities, including anticoagulant, anti-inflammatory, antiviral (including anti-HIV), and antitumor properties.[2][7] Furthermore, coumarin derivatives are extensively used as fragrances, additives in food and cosmetics, and as fluorescent probes and laser dyes.[8][9]
The core principle of the reaction involves the formation of the benzopyrone ring system through a sequence of acid-catalyzed steps. While robust, the reaction's efficiency and conditions are highly dependent on the reactivity of the phenolic substrate and the choice of catalyst.
Reaction Mechanism and the Role of the Catalyst
The mechanism of the Pechmann condensation is a subject of ongoing study, but it is generally understood to proceed through three key stages: an initial esterification or transesterification, an intramolecular electrophilic aromatic substitution (a cyclization step), and a final dehydration.[10] The precise order of these steps, however, can be controversial and may depend on the specific reactants and conditions used.[11][12]
A widely accepted pathway involves the following sequence under strong acid catalysis (e.g., H₂SO₄, AlCl₃):[1][3][6]
-
Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of the phenol. This results in a transesterification reaction, forming a new ester intermediate.
-
Intramolecular Cyclization: The catalyst then activates the second carbonyl group (the ketone) of the intermediate, facilitating an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the phenol attacks the activated carbonyl carbon, forming a new carbon-carbon bond and creating the heterocyclic ring. This step is analogous to a Friedel-Crafts acylation.[6]
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, driven by the formation of the stable, aromatic benzopyrone ring system of the coumarin product.[1][6]
Recent NMR studies have provided evidence supporting an alternative mechanism sequence for specific substrates, beginning with electrophilic aromatic substitution, followed by transesterification and dehydration.[11] This highlights the complexity and substrate-dependency of the reaction pathway.
The choice of catalyst is paramount. While traditional Brønsted acids like sulfuric acid are effective, they necessitate harsh conditions and present challenges in terms of corrosion and waste neutralization.[7] This has driven the development of a wide range of alternative catalysts:
-
Lewis Acids: (e.g., AlCl₃, ZnCl₂, InCl₃, FeCl₃) are also effective and can sometimes offer milder conditions.[9][13][14]
-
Heterogeneous Solid Acids: (e.g., Amberlyst-15, sulfated zirconia, montmorillonite K10) offer significant advantages, including simplified product work-up (catalyst is filtered off), reduced corrosion, and catalyst reusability, aligning with the principles of green chemistry.[7][15]
Experimental Guide: Synthesis of 7-Hydroxy-4-Methylcoumarin
This section provides a detailed protocol for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, a model reaction that works reliably and demonstrates the core principles of the Pechmann condensation. The high activation of the resorcinol ring by two hydroxyl groups allows this reaction to proceed under relatively controlled conditions.[1][16]
Materials and Reagents
| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (50 mmol) | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.5 g (6.4 mL, 50 mmol) | β-Ketoester |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | Catalyst / Condensing Agent |
| Deionized Water | H₂O | 18.02 | ~500 mL | Precipitation Medium |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
| Reaction Parameter | Value | Notes | ||
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is critical for safety. | ||
| Reaction Time | ~18-24 hours | Reaction proceeds upon standing at RT. |
Step-by-Step Synthesis Protocol
1. Reaction Setup:
- Place a 250 mL beaker or Erlenmeyer flask into an ice-water bath and allow it to cool thoroughly.
- Add 25 mL of concentrated sulfuric acid to the cooled beaker. Caution: Always handle concentrated sulfuric acid in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
2. Addition of Reactants:
- While gently swirling the sulfuric acid in the ice bath, slowly add 5.5 g of resorcinol in small portions. Ensure each portion dissolves before adding the next. The solution will likely turn a reddish-brown color.
- Once the resorcinol is fully dissolved, continue to cool and stir the mixture. Slowly add 6.5 g (6.4 mL) of ethyl acetoacetate dropwise using a pasture pipette. Causality: The slow, dropwise addition into the cooled acid is crucial to control the initial exothermic reaction and prevent the formation of unwanted byproducts from charring.[2][4]
3. Reaction Progression:
- After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
- Let the reaction mixture stand in the fume hood for 18-24 hours. During this time, the solution will thicken and may solidify.
4. Product Precipitation (Work-up):
- Prepare a large beaker (1 L) containing approximately 400-500 mL of crushed ice and cold deionized water.
- Slowly and carefully pour the viscous reaction mixture into the ice water while stirring vigorously with a glass rod. A pale white or yellowish precipitate of the crude product will form immediately. Causality: Pouring the acidic mixture into water serves to both quench the reaction and precipitate the organic coumarin product, which is insoluble in water.
5. Isolation of Crude Product:
- Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid product in the funnel with several portions of cold deionized water to remove any residual acid. Continue washing until the filtrate is neutral to pH paper.
- Press the crude product as dry as possible on the filter paper.
6. Purification by Recrystallization:
- Transfer the crude solid to a clean Erlenmeyer flask.
- Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate to dissolve the solid. Add more ethanol in small portions only as needed to achieve complete dissolution at the boiling point.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize the crystallization of the pure product.
- Collect the purified, needle-like crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry completely.
7. Characterization:
- Determine the melting point of the dried product (Literature M.P.: 185-188 °C).
- Acquire Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and purity of the 7-hydroxy-4-methylcoumarin.[13]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 7-hydroxy-4-methylcoumarin.
Comparative Data on Catalysts
The selection of a catalyst significantly impacts reaction time, temperature, and yield. Modern heterogeneous catalysts are often preferred for their environmental and practical benefits.
| Catalyst | Phenol Substrate | β-Ketoester | Conditions | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| H₂SO₄ (conc.) | Resorcinol | Ethyl Acetoacetate | Room Temp. | 18-24 h | ~88% | [2] |
| Methanesulfonic Acid | Phenol | Ethyl Acetoacetate | Heat | Variable | Good | [6] |
| TiCl₄ | Phenol Derivatives | β-ketoesters | Solvent-free, Heat | 1-2 h | 85-95% | [1] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | Resorcinol | Ethyl Acetoacetate | 100 °C, Microwave | 20 min | High | [7] |
| Zn₀.₉₂₅Ti₀.₇₅O NPs | Phloroglucinol | Ethyl Acetoacetate | 110 °C, Solvent-free | 3 h | 88% | [8][17] |
| Sulfated Zirconia | 3-Aminophenol | Ethyl Acetoacetate | 110 °C, Solvent-free | 2 min | ~100% | [11] |
| InCl₃ | Phenol | Ethyl Acetoacetate | Room Temp., Ball Mill | 60 min | 52% | [13] |
Note: This table presents a selection of catalysts to illustrate the range of available options and their performance under specific reported conditions. Yields and times can vary based on the precise experimental setup.
Conclusion
The Pechmann condensation is a powerful and adaptable tool for the synthesis of coumarin derivatives, which are of high value in medicinal chemistry and materials science. This guide outlines the mechanistic foundations of the reaction and provides a robust, validated protocol for the synthesis of a key coumarin intermediate. By understanding the causality behind each experimental step—from the critical role of the acid catalyst to the principles of work-up and purification—researchers can confidently apply and adapt this methodology to achieve their specific synthetic goals. The ongoing development of novel, reusable solid acid catalysts continues to enhance the efficiency and environmental sustainability of this classic and indispensable reaction.[7]
References
-
Pechmann condensation. Wikipedia.[Link]
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal.[Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications - The Journal of Organic Chemistry.[Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health (NIH).[Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry.[Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI.[Link]
-
Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE.org.[Link]
-
Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). ResearchGate.[Link]
-
What are the techniques that can be use to purify coumarins ? ResearchGate.[Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.[Link]
-
Purification and Determination Procedure of Coumarin Derivatives. ASTM Digital Library.[Link]
-
Coumarin Synthesis Via The Pechmann Reaction. IJSART.[Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry.[Link]
-
Pechmann Condensation Lab Procedure. Course Hero.[Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR.[Link]
-
Synthesis of coumarin derivatives by Pechmann condensation. ResearchGate.[Link]
-
Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate.[Link]
-
Pechmann condensation – Knowledge and References. Taylor & Francis Online.[Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Institutes of Health (NIH).[Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate.[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jetir.org [jetir.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. DSpace [open.bu.edu]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsart.com [ijsart.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. iiste.org [iiste.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application and Protocol Guide for the Antioxidant Assessment of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the antioxidant potential of the novel coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse biological activities, with their antioxidant capacity being a focal point of extensive research.[1] The structural features of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, particularly the phenolic hydroxyl group, suggest a significant potential for free radical scavenging and reductive capabilities. This document outlines detailed, step-by-step protocols for three robust and widely accepted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Beyond mere procedural instructions, this guide delves into the mechanistic underpinnings of each assay, providing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Antioxidant Potential of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Coumarins and their derivatives are a significant class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] A key aspect of their therapeutic potential is linked to their antioxidant capabilities. The antioxidant activity of coumarins is fundamentally linked to their chemical structure, with the presence and position of hydroxyl groups being a critical determinant.[2][3] Phenolic compounds, such as 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, can act as potent antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
The subject of this guide, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, is a synthetic coumarin derivative. Its structure, featuring a hydroxyl group at the C7 position, an electron-donating methyl group at C8, and a propyl group at C4, suggests a favorable electronic environment for antioxidant activity. This guide provides the necessary protocols to empirically validate and quantify this potential.
Molecular Structure:
Caption: Chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Foundational Assay Principles and Rationale
A multi-assay approach is recommended to obtain a comprehensive antioxidant profile. This is because different assays reflect various mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer).
-
DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is visually monitored by a color change from violet to yellow.
-
ABTS Assay: Similar to the DPPH assay, this method is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.
-
FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form. The reaction is monitored by the formation of a blue-colored ferrous-TPZ complex.
Experimental Protocols
General Considerations
-
Reagent Purity: Use analytical grade reagents and solvents.
-
Standard Compound: A well-characterized antioxidant, such as Trolox or Ascorbic Acid, should be used as a positive control and for creating a standard curve.
-
Solvent Selection: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is expected to be soluble in organic solvents like methanol or ethanol. Ensure the chosen solvent does not interfere with the assay.
-
Light Sensitivity: DPPH and ABTS radicals are light-sensitive. All experiments involving these reagents should be conducted in subdued light or using amber-colored glassware/tubes.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for evaluating coumarin derivatives.[4][5][6]
Principle: The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and dissolve it in 10 mL of methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a stock solution and serial dilutions of Trolox or Ascorbic Acid in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Shake gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance (A) at 517 nm using a microplate reader or spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging (7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one) | % DPPH Scavenging (Trolox) |
| 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 25 | 35.8 ± 2.5 | 55.1 ± 3.0 |
| 50 | 58.9 ± 3.1 | 89.7 ± 2.8 |
| 100 | 85.4 ± 2.9 | 94.2 ± 1.5 |
| 200 | 92.1 ± 1.7 | 95.1 ± 1.2 |
| IC₅₀ (µg/mL) | ~42.5 | ~22.8 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
ABTS Radical Cation Decolorization Assay
Principle: The pre-formed ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the ABTS•+ solution without the sample).
-
Determine the IC₅₀ value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is based on the ability of an antioxidant to reduce Fe³⁺ to Fe²⁺.[7]
Principle: At low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured at 593 nm. The change in absorbance is directly related to the reducing power of the antioxidant.
Caption: Mechanism of the FRAP assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.
-
Test Compound: Prepare a solution of the test compound in methanol.
-
-
Assay Procedure:
-
In test tubes, add 100 µL of the test compound or ferrous sulfate standards.
-
Add 3.0 mL of the FRAP reagent.
-
Vortex the mixture and incubate at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm against a blank (100 µL of solvent + 3.0 mL of FRAP reagent).
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve and express it as µM Fe(II) equivalents.
-
Data Presentation:
| Compound | FRAP Value (µM Fe(II) Equivalents / mg of compound) |
| 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | 1250 ± 85 |
| Ascorbic Acid | 2100 ± 110 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Interpretation and Trustworthiness of Results
-
Consistency Across Assays: A compound demonstrating potent activity in all three assays (low IC₅₀ in DPPH and ABTS, high FRAP value) is likely a robust antioxidant.
-
Structure-Activity Relationship: The results should be interpreted in the context of the compound's structure. The presence of the phenolic hydroxyl group is the primary contributor to its antioxidant activity. The methyl and propyl groups may modulate this activity through electronic and steric effects.
-
Self-Validation: The inclusion of a well-established standard antioxidant like Trolox or Ascorbic Acid is crucial for validating the assay performance and for comparing the relative potency of the test compound. Consistent results for the standard across multiple experiments enhance the trustworthiness of the data obtained for the test compound.
Conclusion
The protocols detailed in this guide provide a robust and reliable framework for the comprehensive evaluation of the antioxidant properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. By employing a multi-assay approach and understanding the underlying chemical principles, researchers can generate high-quality, reproducible data. This will be instrumental in elucidating the therapeutic potential of this novel coumarin derivative and guiding future drug development efforts.
References
- Kostova, I., Bhatia, S., & Grigorov, P. (2011). Coumarins as antioxidants. Current Medicinal Chemistry, 18(25), 3929-3951. (URL not available in search results)
-
Al-Majedy, Y. K., Kadhum, A. A., Al-Amiery, A. A., & Mohamad, A. B. (2017). Coumarins: The Antimicrobial agents. Systematic Reviews in Pharmacy, 8(1), 62-70. [Link]
-
Gab-Alla, A. A., et al. (2014). The antioxidant activity of new coumarin derivatives. Molecules, 19(10), 15696-15711. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A., & Mohamad, A. B. (2015). Novel macromolecules derived from coumarin: synthesis and antioxidant activity. Scientific reports, 5, 11825. [Link]
-
Raj, V., et al. (2015). Antioxidant Activity of Coumarine Compounds. Al-Nahrain Journal of Science, 22(1), 1-8. [Link]
-
Anupama, B., et al. (2018). Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4-Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. American Journal of PharmTech Research, 8(1), 179-192. [Link]
-
Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286. [Link]
-
Jumal, J., & Norhanis Sakinah. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science and Health Technology, 7(1), 62-68. [Link]
-
El-Sayed, N. F., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(7), 8127-8141. [Link]
-
Stanković, M. N., et al. (2015). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 20(9), 16146-16168. [Link]
-
Polovinkina, M. A., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2645-2653. [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(2), 18-28. [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916. (URL not available in search results)
Sources
- 1. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ajptr.com [ajptr.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Testing of Novel Compounds
Introduction: The Imperative for Robust Antioxidant Profiling
In the landscape of drug development and life sciences research, the specter of oxidative stress looms large. Implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases, the uncontrolled proliferation of reactive oxygen species (ROS) presents a critical therapeutic target.[1][2] Antioxidants, molecules capable of neutralizing these damaging free radicals, are therefore of immense scientific interest.[1][2] The initial assessment of a novel compound's therapeutic potential frequently begins with a thorough evaluation of its in vitro antioxidant activity.
This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals to robustly characterize the antioxidant capacity of novel compounds. It moves beyond a mere recitation of protocols to explain the underlying chemical principles, the rationale for specific experimental choices, and the importance of a multi-assay approach for a comprehensive and trustworthy assessment. No single assay can fully capture the multifaceted nature of antioxidant action; therefore, a cross-validation strategy is essential for a scientifically sound evaluation.[2][3]
Pillar I: The Foundational Assays - A Multi-Mechanistic Approach
The antioxidant activity of a compound can be exerted through various mechanisms, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[4][5] It is crucial to employ assays that interrogate both mechanisms to build a comprehensive antioxidant profile. This guide will focus on four widely adopted and validated spectrophotometric and fluorometric assays: DPPH, ABTS, FRAP, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH assay is a SET-based method that measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[1] DPPH is a deep purple-colored, stable free radical that shows a characteristic absorbance maximum around 517 nm.[1][6] When reduced by an antioxidant, the purple color fades to a pale yellow, and the corresponding decrease in absorbance is measured.[1]
-
Causality Behind Experimental Choices: This assay is often used as a rapid and cost-effective initial screen for antioxidant activity due to its simplicity and the stability of the DPPH radical.[7] The choice of solvent (typically methanol or ethanol) is critical as it can influence the reaction kinetics.[6] The 30-minute incubation time in the dark is a standard practice to ensure the reaction reaches a steady state while minimizing potential photo-degradation of the DPPH radical.[8][9]
-
Self-Validating System: The inclusion of a well-characterized standard antioxidant, such as Trolox, Ascorbic Acid, or Gallic Acid, is non-negotiable.[10] This allows for the calculation of IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) or for the expression of results as Trolox Equivalent Antioxidant Capacity (TEAC), providing a standardized measure of antioxidant potency.[3]
Detailed Experimental Protocol: DPPH Assay
| Step | Procedure | Technical Notes |
| 1. | Reagent Preparation | Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[9] |
| 2. | Sample Preparation | Dissolve the novel compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing. |
| 3. | Standard Preparation | Prepare a stock solution of a standard antioxidant (e.g., Trolox) in the same solvent as the sample. Create a series of dilutions to generate a standard curve. |
| 4. | Assay Procedure (96-well plate format) | In a 96-well microplate, add 150 µL of the DPPH solution to 50 µL of each sample dilution, standard dilution, and a solvent blank (control).[9] |
| 5. | Incubation | Incubate the plate in the dark at room temperature for 30 minutes.[8][9] |
| 6. | Measurement | Measure the absorbance at 517 nm using a microplate reader.[8][9] |
| 7. | Data Analysis | Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[8] Plot a dose-response curve to determine the IC50 value. Alternatively, calculate the TEAC value from the standard curve. |
Visualization of the DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: The ABTS assay is another SET-based method that measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[11][12] In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.[11]
-
Causality Behind Experimental Choices: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a wider range of compounds compared to the DPPH assay.[3] The pre-generation of the ABTS•+ stock solution requires a 12-16 hour incubation in the dark to ensure complete radical formation.[3][13] The subsequent dilution of the stock solution to an absorbance of ~0.70 at 734 nm provides a consistent starting point for the assay.[13]
-
Self-Validating System: Similar to the DPPH assay, the use of a standard like Trolox is essential for expressing the results as TEAC, allowing for comparison across different studies and compounds.[3][11]
Detailed Experimental Protocol: ABTS Assay
| Step | Procedure | Technical Notes |
| 1. | Reagent Preparation | Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[3] |
| 2. | Working Solution Preparation | Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[3][13] |
| 3. | Sample and Standard Preparation | Prepare serial dilutions of the novel compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay. |
| 4. | Assay Procedure (96-well plate format) | Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution, standard dilution, and a solvent blank.[13] |
| 5. | Incubation | Incubate the plate in the dark at room temperature for a set time (e.g., 6-10 minutes).[3][9] |
| 6. | Measurement | Measure the absorbance at 734 nm.[9][11] |
| 7. | Data Analysis | Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 or TEAC value as described for the DPPH assay. |
Visualization of the ABTS Assay Principle
Caption: Chemical principle of the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[14] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[14][15] The change in absorbance is directly proportional to the antioxidant's reducing power.[14]
-
Causality Behind Experimental Choices: The assay is conducted under acidic conditions (pH 3.6) to maintain iron solubility.[5] The incubation at 37°C accelerates the reaction rate.[14] The FRAP reagent, a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution, must be freshly prepared before each use to ensure its reactivity.[14]
-
Self-Validating System: The results are typically expressed as ferrous iron (Fe²⁺) equivalents or as Trolox equivalents, determined from a standard curve.[3][8] This provides a quantitative measure of the total reducing capacity of the compound.
Detailed Experimental Protocol: FRAP Assay
| Step | Procedure | Technical Notes |
| 1. | Reagent Preparation | Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[16] |
| 2. | Sample and Standard Preparation | Prepare serial dilutions of the novel compound and a standard (e.g., FeSO₄·7H₂O or Trolox).[3][8] |
| 3. | Assay Procedure (96-well plate format) | Add 220 µL of the FRAP reagent to 10 µL of each sample dilution, standard dilution, and a blank.[15] |
| 4. | Incubation | Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[8] |
| 5. | Measurement | Measure the absorbance at 593 nm.[8][14] |
| 6. | Data Analysis | Construct a standard curve using the known concentrations of the standard. Determine the FRAP value of the sample from the standard curve and express it as µmol Fe(II) equivalents or Trolox equivalents per gram or mole of the sample.[8] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals.[17] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17] The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the curve (AUC).[18]
-
Causality Behind Experimental Choices: This assay is considered more biologically relevant than the previous assays as it utilizes a biologically relevant radical (peroxyl radical).[2] The kinetic measurement of fluorescence decay provides more detailed information about the antioxidant's activity over time. The incubation at 37°C mimics physiological temperature.[17]
-
Self-Validating System: Trolox is used as the standard, and the results are expressed as Trolox Equivalents (TE).[18] This allows for a standardized comparison of the antioxidant capacity of the novel compound against a well-established antioxidant.
Detailed Experimental Protocol: ORAC Assay
| Step | Procedure | Technical Notes |
| 1. | Reagent Preparation | Prepare a working solution of fluorescein in 75 mM phosphate buffer. Prepare a solution of AAPH in 75 mM phosphate buffer. Both solutions should be freshly prepared.[18] |
| 2. | Sample and Standard Preparation | Prepare serial dilutions of the novel compound and Trolox in 75 mM phosphate buffer.[18] |
| 3. | Assay Procedure (96-well black microplate) | To each well, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or buffer (blank).[18] |
| 4. | Incubation | Incubate the plate at 37°C for 30 minutes.[18] |
| 5. | Initiation and Measurement | Add 25 µL of the AAPH solution to each well to initiate the reaction. Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes (Excitation: 485 nm; Emission: 520 nm).[18][19] |
| 6. | Data Analysis | Calculate the Area Under the Curve (AUC) for each sample and standard. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards. Plot a standard curve of Net AUC versus Trolox concentration. Determine the ORAC value of the sample from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram or mole of the sample.[18] |
Pillar II: Ensuring Trustworthiness - Controls, Standards, and Data Interpretation
The scientific rigor of your antioxidant assessment hinges on the meticulous implementation of controls and a nuanced understanding of the data.
-
The Critical Role of Controls:
-
Positive Controls: A well-characterized antioxidant (e.g., Trolox, Ascorbic Acid) should be included in every assay run. This serves as a benchmark for assay performance and allows for the validation of the experimental setup.[20]
-
Negative Controls (Blanks): A blank containing all reagents except the test compound is essential to determine the baseline absorbance or fluorescence and to correct for any background signal.[8]
-
-
Standard Curve and Data Expression: For assays like FRAP and ORAC, and for expressing DPPH and ABTS results in terms of TEAC, a standard curve generated with a known antioxidant is indispensable. This allows for the quantification of the antioxidant capacity of the novel compound in standardized units, facilitating comparisons across different experiments and laboratories.
-
Interpreting the Data - A Comparative Approach: It is crucial to analyze the results from the different assays in conjunction. A compound might show high activity in a SET-based assay like FRAP but lower activity in a HAT-based assay like ORAC, or vice-versa. This discrepancy provides valuable insights into the compound's primary mechanism of antioxidant action.
Data Summary Table
| Assay | Principle | Wavelength | Standard | Expression of Results | Key Insights |
| DPPH | Radical Scavenging (SET) | 517 nm | Trolox, Ascorbic Acid | IC50, % Inhibition, TEAC | General radical scavenging ability. |
| ABTS | Radical Cation Scavenging (SET) | 734 nm | Trolox | IC50, % Inhibition, TEAC | Scavenging of a different radical, suitable for hydrophilic and lipophilic compounds. |
| FRAP | Ferric Ion Reduction (SET) | 593 nm | FeSO₄, Trolox | Fe(II) Equivalents, TEAC | Total reducing power. |
| ORAC | Peroxyl Radical Scavenging (HAT) | Ex: 485 nm, Em: 520 nm | Trolox | Trolox Equivalents (TE) | Biologically relevant peroxyl radical scavenging. |
Pillar III: Beyond the Benchtop - Limitations and Future Directions
While in vitro assays are invaluable for initial screening, it is imperative to acknowledge their limitations. These assays are performed in simplified chemical systems and do not account for the complex physiological factors that influence a compound's activity in vivo, such as bioavailability, metabolism, and cellular uptake.[7][21] Therefore, promising results from in vitro studies should be considered as a stepping stone for further investigation using cell-based assays and eventually, in vivo models.[9]
Cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, provide a more biologically relevant context by measuring the antioxidant activity of a compound within a cellular environment.[9] These assays can provide insights into a compound's ability to permeate cell membranes and protect cells from oxidative damage.
Conclusion
The robust characterization of a novel compound's in vitro antioxidant activity is a foundational step in the drug discovery and development process. By employing a multi-assay approach that interrogates different antioxidant mechanisms, adhering to rigorous experimental protocols with appropriate controls and standards, and interpreting the data with a clear understanding of each assay's principles and limitations, researchers can build a comprehensive and trustworthy antioxidant profile. This, in turn, provides a solid scientific basis for advancing promising compounds to the next stages of preclinical and clinical development.
References
- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).
- A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. (n.d.). Benchchem.
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). Benchchem.
- What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? (n.d.). ECHEMI.
- The ABTS Antioxidant Assay: A Comprehensive Technical Guide. (n.d.). Benchchem.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
- A Researcher's Guide to Cross-Validation of In Vitro Antioxidant Assays for Chromanol Deriv
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
- ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
- In vitro measurements and interpretation of total antioxidant capacity. (2013). PubMed.
- FRAP Antioxidant Assay, C
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide. (n.d.). Benchchem.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
- Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022, December 1).
- Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI.
- Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024, August 5).
- In vitro measurements and interpretation of total antioxidant capacity. (2013, July 2). CONICET.
- In vitro measurements and interpretation of total antioxidant capacity. (2025, August 6).
- Challenges and pitfalls in antioxidant research. (n.d.). PubMed.
- Evaluation of antioxidant capacity of 13 plant extracts by three different methods. (n.d.). NIH.
- FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- Antioxidant activity by DPPH assay: in vitro protocol. (n.d.).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
- ORAC Assay Protocol. (n.d.). Scribd.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). NIH.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024, February 9). MDPI.
- Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. (n.d.). Semantic Scholar.
- Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021, September 29).
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc.
- Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts.
- Antioxidant Assays: Principles, Methods and Analyses. (2024, June 22).
- Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. (2021, October 12). Books.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
- Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (n.d.). PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 21. In vitro measurements and interpretation of total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing an Antimicrobial Assay for Coumarin Derivatives
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Coumarin derivatives, a class of heterocyclic compounds found widely in nature, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their structural versatility makes them promising candidates for the development of new antimicrobial drugs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro antimicrobial assay for evaluating the efficacy of coumarin derivatives.
The core of antimicrobial susceptibility testing lies in determining the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC). This guide will detail the principles and protocols for two widely accepted methods: the broth microdilution method for quantitative MIC and MBC determination, and the agar disk diffusion method for qualitative screening.
Understanding the underlying principles of these assays is critical for accurate and reproducible results. The broth microdilution method offers a quantitative measure of antimicrobial activity by exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[2][3][4] The agar disk diffusion method, a qualitative or semi-quantitative technique, involves placing a disk impregnated with the test compound onto an agar surface inoculated with a microorganism.[5][6][7] The subsequent zone of growth inhibition around the disk provides a preliminary assessment of the compound's activity.[6][7]
This application note will provide not only step-by-step protocols but also the scientific rationale behind each step, ensuring a thorough understanding of the assay's self-validating system.
Putative Mechanisms of Antimicrobial Action for Coumarin Derivatives
While the precise mechanisms are still under investigation for many derivatives, several putative modes of action have been proposed for the antimicrobial effects of coumarins:
-
Disruption of Cell Membrane Integrity: Coumarin derivatives can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[8][9]
-
Inhibition of DNA Gyrase: Some coumarins have been shown to bind to the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting DNA supercoiling.[10] This mechanism is a target for several established antibiotics.[10]
-
Protein Denaturation: These compounds may interact with amino acid residues, altering the structural integrity of essential proteins and impairing their function, which disrupts vital cellular processes.[9]
-
Generation of Reactive Oxygen Species (ROS): Certain coumarin derivatives can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to lipids, proteins, and DNA.[9]
-
Inhibition of Biofilm Formation: Some derivatives have been observed to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria, by inhibiting processes like flagellum formation and the production of extracellular polymeric substances (EPS).[11]
Experimental Design and Workflow
A logical workflow is essential for the efficient and accurate evaluation of coumarin derivatives. The following diagram outlines a typical screening and characterization process.
Caption: A typical workflow for antimicrobial screening and evaluation of coumarin derivatives.
Protocol 1: Broth Microdilution for MIC and MBC Determination
This method is the gold standard for determining the quantitative antimicrobial efficacy of a compound.[4] It involves preparing two-fold serial dilutions of the coumarin derivative in a 96-well microtiter plate.[3][12]
Materials
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Coumarin derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Plate reader (optional, for OD measurements)
-
Sterile petri dishes with appropriate agar medium
Procedure
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a nephelometer.[13]
-
Dilute the standardized inoculum to the final required concentration (typically around 5 x 10⁵ CFU/mL) in the appropriate broth medium.[12][14]
Step 2: Preparation of Coumarin Derivative Dilutions
-
Prepare a stock solution of the coumarin derivative at a concentration at least 10 times the highest desired test concentration.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the coumarin derivative stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
Step 3: Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum to each well containing the coumarin derivative dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Step 4: Determination of MIC
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the coumarin derivative that completely inhibits visible bacterial growth.[2][3]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.[14]
Step 5: Determination of MBC
-
From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto an appropriate agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the coumarin derivative that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
| Coumarin Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative A | S. aureus | 16 | 32 |
| Derivative A | E. coli | 64 | >128 |
| Derivative B | S. aureus | 8 | 16 |
| Derivative B | E. coli | 32 | 64 |
| Ciprofloxacin | S. aureus | 0.5 | 1 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 |
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.[5][6]
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Coumarin derivative solutions of known concentrations
-
Bacterial strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure
Step 1: Preparation of Inoculum and Agar Plates
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Inoculate the entire surface of an MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[15]
-
Allow the plate to dry for a few minutes.
Step 2: Application of Disks
-
Impregnate sterile paper disks with a known concentration of the coumarin derivative solution. A solvent control disk should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[6] Ensure the disks are firmly in contact with the agar.
Step 3: Incubation and Measurement
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition around each disk in millimeters using a ruler or calipers.[15]
Data Interpretation
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. While this method is primarily qualitative, it allows for the rapid comparison of the relative activity of different coumarin derivatives.
| Coumarin Derivative | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative A | 30 | 18 | 12 |
| Derivative B | 30 | 22 | 15 |
| Solvent Control | - | 0 | 0 |
| Ciprofloxacin | 5 | 25 | 30 |
Self-Validating Systems and Causality in Experimental Choices
Choice of Growth Media: Mueller-Hinton medium is the standard for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has a low concentration of inhibitors of common antimicrobial agents.[13]
Standardized Inoculum: The use of a 0.5 McFarland standard is crucial for reproducibility. A lower inoculum density may lead to an overestimation of the compound's activity (larger zones of inhibition or lower MICs), while a higher density can have the opposite effect.[13]
Incubation Conditions: The standardized temperature and duration of incubation are critical for consistent bacterial growth and reliable results.[2][4]
Controls: The inclusion of positive (growth), negative (sterility), and solvent controls, as well as a standard antibiotic control (e.g., ciprofloxacin), is essential to validate the assay's performance and provide a benchmark for the activity of the test compounds.
Visualization of the Broth Microdilution Protocol
Caption: Workflow for determining MIC and MBC using the broth microdilution method.
References
-
IJSART. (2023). The Review: Antimicrobial Activity of Coumarin. Retrieved from [Link]
-
MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Coumarin-containing hybrids and their antibacterial activities. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
PMC. (n.d.). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening methods for natural products with antimicrobial activity: A review of the literature. Retrieved from [Link]
-
Arzneimittelforschung. (n.d.). Antimicrobial Activity of New Coumarin Derivatives. Retrieved from [Link]
-
SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
Sources
- 1. ijsart.com [ijsart.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. grokipedia.com [grokipedia.com]
- 5. asm.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one as a Fluorescent Probe
Introduction: Unveiling the Potential of a Novel Coumarin Derivative
Coumarin and its derivatives represent a versatile and extensively utilized class of fluorophores in biomedical research and diagnostics.[1][2] Their popularity stems from a combination of advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, and a sensitivity to the local microenvironment.[3][4] The core benzopyran-2-one structure of coumarins can be readily functionalized to fine-tune their spectral properties and to create probes for a wide array of biological targets and processes.[5] This document provides detailed application notes and generalized protocols for the use of a specific derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one , as a fluorescent probe.
The 7-hydroxy substitution is a common feature in many commercially successful fluorescent probes, as the hydroxyl group often acts as a protonation/deprotonation site, making these probes sensitive to pH. Furthermore, the 7-position is frequently used for conjugating the coumarin core to other molecules to create targeted probes, for example, for enzyme activity assays.[6][7] The methyl and propyl groups at the 8- and 4-positions, respectively, are expected to influence the probe's lipophilicity and, consequently, its cellular uptake and distribution. While specific experimental data for this exact molecule is limited, the protocols provided herein are based on established methodologies for similar coumarin-based probes and serve as a robust starting point for its application in various research contexts.
Core Principles of Fluorescence in Coumarin Derivatives
The fluorescence of coumarin derivatives is governed by several photophysical mechanisms, which can be modulated by structural modifications. Understanding these principles is crucial for the rational design of experiments and the interpretation of results.
-
Intramolecular Charge Transfer (ICT): Many coumarin dyes with electron-donating groups (like the 7-hydroxyl group) and electron-withdrawing groups exhibit ICT upon photoexcitation. This charge separation in the excited state makes their emission properties highly sensitive to the polarity of the solvent or their binding environment.[8]
-
Photoinduced Electron Transfer (PET): The fluorescence of a coumarin core can be quenched by a nearby electron-rich or electron-poor moiety. If a recognition event, such as ion binding or enzymatic cleavage, disrupts this PET process, fluorescence can be "turned on".[9][10]
-
Förster Resonance Energy Transfer (FRET): A coumarin can act as a donor or acceptor in a FRET pair. When two fluorophores are in close proximity, excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces. This "molecular ruler" is widely used to study molecular interactions.[5][11]
The 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one molecule, with its electron-donating hydroxyl group, is a prime candidate for exhibiting ICT-based sensing capabilities.
Caption: Generalized mechanism of fluorescence in a coumarin-based probe.
Potential Applications and Experimental Protocols
Based on the structural features of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, several applications can be envisioned. The following protocols are provided as a starting point and should be optimized for specific experimental conditions.
pH Sensing
The 7-hydroxyl group can undergo protonation and deprotonation, leading to changes in the fluorescence properties of the molecule. This makes it a potential candidate for a pH-sensitive probe.
Protocol for Characterizing pH-dependent Fluorescence:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in DMSO.
-
Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, and borate buffers).
-
-
Measurement:
-
Dilute the stock solution to a final concentration of 1-10 µM in each of the pH buffers.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be determined by first measuring the absorption spectrum (typically in the 350-450 nm range for coumarins).[]
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
-
Enzyme Assays
The 7-hydroxyl group can be chemically modified to be "caged" with a substrate for a specific enzyme. Upon enzymatic cleavage, the highly fluorescent 7-hydroxy form of the coumarin is released. This "turn-on" assay format is highly sensitive.[6][7] For example, the hydroxyl group could be esterified to create a substrate for esterases or etherified with a phosphate group for phosphatases.
Generalized Protocol for an Enzyme Activity Assay:
-
Reagent Preparation:
-
Synthesize the enzyme-labile caged version of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
-
Prepare a stock solution of the caged probe in DMSO.
-
Prepare a solution of the purified enzyme in an appropriate assay buffer.
-
Prepare a solution of a known inhibitor for the enzyme to serve as a negative control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the enzyme to the appropriate wells.
-
For control wells, add the inhibitor and incubate for 10-15 minutes.
-
Initiate the reaction by adding the caged probe to all wells (final concentration typically 1-20 µM).
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission filters.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
Live-Cell Imaging
The lipophilic nature imparted by the propyl and methyl groups may facilitate the passive diffusion of this probe across cell membranes, making it suitable for live-cell imaging.[2] Its intracellular localization will depend on its specific physicochemical properties.
General Protocol for Live-Cell Staining:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides and grow to the desired confluency.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the probe in DMSO.
-
Dilute the stock solution to a final working concentration (typically 1-10 µM) in serum-free cell culture medium.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Incubation time should be optimized.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue excitation filter).
-
Caption: A typical workflow for live-cell imaging with a fluorescent probe.
Photophysical Properties
The exact photophysical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one must be determined experimentally. However, based on similar 7-hydroxycoumarin derivatives, the following properties can be anticipated:
| Property | Expected Range/Value |
| Excitation Maximum (λex) | 350 - 450 nm[] |
| Emission Maximum (λem) | 400 - 550 nm (blue to green emission)[] |
| Stokes Shift | Typically large for coumarins with ICT characteristics, which is advantageous for reducing self-quenching and improving signal-to-noise.[13][14] |
| Quantum Yield (Φ) | Can be high ( > 0.6) in non-polar environments or upon deprotonation of the 7-hydroxyl group.[15] |
| Molar Extinction Coefficient (ε) | High, typical of conjugated aromatic systems. |
| Environmental Sensitivity | Emission wavelength and intensity are likely to be sensitive to solvent polarity and pH.[4] |
Conclusion and Future Perspectives
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a promising candidate for development as a fluorescent probe. Its structural similarity to well-established 7-hydroxycoumarin fluorophores suggests potential applications in pH sensing, enzyme activity assays, and cellular imaging. The protocols and data presented in this application note provide a solid foundation for researchers to begin exploring the utility of this novel compound. Future work should focus on the experimental characterization of its photophysical properties, cytotoxicity, and specificity in various biological systems. Further chemical modifications, particularly at the 7-hydroxyl position, could lead to the development of highly specific and sensitive probes for a wide range of analytes and biological processes.
References
- Benchchem. Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy.
- Zhang, X. et al. Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. Organic Letters.
- Benchchem. Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe.
- Li, S. et al. Synthesis and application of coumarin fluorescence probes. RSC Advances.
- Klymchenko, A. S. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules.
- Li, S. et al. Synthesis and application of coumarin fluorescence probes. RSC Advances.
- Unknown. fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Unknown.
- Tikka, V. et al. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules.
- Giovannini, G. et al. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection. Talanta.
- ResearchGate. Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments.
- MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- Benchchem. Application Notes and Protocols: (E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one as a Selective Fluor.
- BOC Sciences. Coumarin-Based Fluorescent Probes for Imaging.
- PubMed. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy.
- ResearchGate. ChemInform Abstract: 4-Trifluoromethyl-Substituted Coumarins with Large Stokes Shifts: Synthesis, Bioconjugates, and Their Use in Super-Resolution Fluorescence Microscopy.
- PubMed. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 13. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Cell-Based Assays for Evaluating the Cytotoxicity of Novel Coumarins
Introduction: The Therapeutic Potential of Coumarins and the Imperative of Cytotoxicity Screening
Coumarins, a diverse class of benzopyrone derivatives found extensively in natural products, have garnered significant attention in medicinal chemistry and drug discovery.[1] Their broad spectrum of pharmacological activities, including anti-cancer properties, positions them as promising scaffolds for the development of novel therapeutics.[1][2] Many coumarin derivatives exert their anti-tumor effects by inducing apoptosis (programmed cell death) through various mechanisms, such as inhibiting protein kinases, down-regulating oncogene expression, or activating caspase cascades.[2][3]
The journey from a promising novel coumarin compound to a potential clinical candidate is rigorous and requires a thorough evaluation of its biological activity and safety profile. A critical initial step in this process is the assessment of cytotoxicity—the degree to which a compound can damage or kill cells.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies of key cell-based assays to evaluate the cytotoxicity of novel coumarins. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a strategic, multi-parametric approach is essential. The choice of assays should be guided by the need to understand not only if a compound is cytotoxic but also how it induces cell death.[7][8] A well-rounded cytotoxicity assessment workflow for novel coumarins should interrogate multiple cellular events, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.
Here, we present a tiered approach to cytotoxicity testing, starting with primary screening assays to determine overall cell viability and progressing to more specific assays to elucidate the mechanism of cell death.
Table 1: Comparison of Key Cell-Based Cytotoxicity Assays
| Assay Principle | Specific Assay | Endpoint Measured | Advantages | Disadvantages |
| Metabolic Activity | MTT, MTS, XTT | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[9][10] | High-throughput, cost-effective, well-established.[4][5][6] | Can be influenced by changes in metabolic rate without cell death; potential for compound interference.[11] |
| Membrane Integrity | LDH Release | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][13][14] | Direct measure of cell lysis; non-destructive to remaining cells.[7] | Less sensitive for early apoptosis; can be affected by serum LDH.[15] |
| Apoptosis Induction | Caspase-3/7 Activity | Detection of activated executioner caspases 3 and 7, key mediators of apoptosis.[16][17] | Specific for apoptosis; provides mechanistic insight.[3] | May miss non-apoptotic cell death mechanisms. |
| Mitochondrial Health | Mitochondrial Membrane Potential (e.g., JC-1) | Measures the polarization of the mitochondrial membrane, which is lost during early apoptosis.[18][19][20] | Early indicator of apoptosis; provides mechanistic insight into mitochondrial involvement.[21][22] | Can be sensitive to experimental conditions. |
| Oxidative Stress | ROS Detection (e.g., H2DCFDA) | Measures the levels of reactive oxygen species (ROS) within cells.[23][24][25][26] | Indicates oxidative stress as a potential mechanism of cytotoxicity.[27] | ROS can be transient and difficult to measure accurately.[26] |
Experimental Workflow for Cytotoxicity Assessment
A logical and systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for screening and characterizing the cytotoxicity of novel coumarin compounds.
Caption: A two-phase workflow for evaluating coumarin cytotoxicity.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[10]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free medium is recommended for the final steps to reduce background)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel coumarin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO, final concentration <0.5%) and untreated controls.[15]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][28] The released LDH activity is proportional to the number of lysed cells.[14]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls on each plate: untreated cells (spontaneous LDH release), vehicle-treated cells, and a maximum LDH release control (lyse cells with a lysis buffer provided in the kit 45 minutes before the assay endpoint).[29]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[29]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from a no-cell control) from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17] Many commercial kits utilize a proluminescent substrate that is cleaved by activated caspase-3/7, generating a luminescent signal proportional to caspase activity.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with coumarin compounds as described in the MTT protocol (steps 1-2).
-
Reagent Preparation and Addition: Prepare the caspase-glo reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the untreated or vehicle-treated control.
Protocol 4: Mitochondrial Membrane Potential (JC-1) Assay
The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.[18][19] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[20]
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with coumarin compounds as described in the MTT protocol (steps 1-2). Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[30]
-
JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO2.[30]
-
Wash: Aspirate the staining solution and wash the cells once or twice with 100 µL of pre-warmed assay buffer (often provided in kits) or PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Read the green fluorescence at Ex/Em ~485/530 nm (monomers) and the red fluorescence at Ex/Em ~560/595 nm (aggregates).
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Protocol 5: Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of reactive oxygen species (ROS), which can be a sign of oxidative stress-induced cell death.[23][24] A common probe used is 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.[25][26]
Materials:
-
H2DCFDA probe
-
DMSO
-
Cell culture medium (serum-free for staining)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with coumarin compounds as described in the MTT protocol (steps 1-2). Include a positive control for ROS induction (e.g., H2O2).
-
H2DCFDA Loading: Prepare a 5-10 µM H2DCFDA working solution in serum-free medium. Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO2, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em ~495/529 nm.[25]
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated or vehicle-treated control.
Mechanistic Insights: The Apoptotic Pathway
Many cytotoxic coumarins induce apoptosis, a highly regulated process of programmed cell death. Understanding this pathway is crucial for interpreting the results of the mechanistic assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. frontiersin.org [frontiersin.org]
- 18. chem-agilent.com [chem-agilent.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 24. Oxidative Stress Assays [promega.kr]
- 25. assaygenie.com [assaygenie.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 28. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 29. LDH cytotoxicity assay [protocols.io]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking Studies of 7-Hydroxycoumarin Derivatives
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. dasher.wustl.edu [dasher.wustl.edu]
- 19. indico4.twgrid.org [indico4.twgrid.org]
- 20. researchgate.net [researchgate.net]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Coumarin Derivatives
Introduction: The Significance of Quantifying Coumarins
Coumarins are a diverse class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, as well as in some fungi and bacteria.[1] Their pharmacological and physiological activities are vast, ranging from the well-known anticoagulant properties of warfarin to anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2] Given their widespread use in pharmaceuticals, traditional medicine, cosmetics, and as food additives, the accurate and precise quantification of coumarin derivatives in various matrices is of paramount importance.[1] This guide provides a comprehensive overview of the analytical workflows, from sample preparation to final quantification, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system for producing reliable and reproducible data.
The Analytical Workflow: A Holistic View
The quantification of coumarin derivatives is a multi-step process that requires careful consideration at each stage to ensure data integrity. The general workflow involves sample preparation to isolate and concentrate the analytes, followed by separation, detection, and data analysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Introduction: This guide provides in-depth troubleshooting and practical advice for researchers encountering low yields in the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. The primary synthetic route discussed is the acid-catalyzed Pechmann condensation between 2-methylresorcinol and ethyl butyrylacetate. This document is designed to help you diagnose common issues, optimize reaction conditions, and implement effective purification strategies to improve your experimental outcomes.
Troubleshooting Guide: Diagnosing Low Yields
This section addresses specific, common problems encountered during the synthesis. Each question is designed to guide you through a logical diagnostic process.
Question 1: My final yield is consistently low (<40%). What are the most probable causes and how can I address them?
Low yields in the Pechmann condensation are often multifactorial. The most common culprits are issues with starting materials, suboptimal reaction conditions, or inefficient product isolation.
Answer:
A low yield is a common challenge in this synthesis. Let's break down the potential issues systematically. The primary synthetic pathway is the Pechmann condensation, an acid-catalyzed reaction between a phenol (2-methylresorcinol) and a β-ketoester (ethyl butyrylacetate)[1][2][3]. Success hinges on several critical factors.
Initial Diagnostic Workflow:
Use the following flowchart to diagnose the likely source of your low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
In-Depth Analysis:
-
Starting Material Integrity:
-
2-Methylresorcinol: This phenol is susceptible to oxidation, often indicated by a pink or brownish discoloration. Oxidized impurities can interfere with the electrophilic aromatic substitution step of the mechanism, leading to tarry byproducts.
-
Solution: If your 2-methylresorcinol is discolored, recrystallize it from a suitable solvent (e.g., toluene or water with a small amount of charcoal) before use. Ensure it is thoroughly dried.
-
-
Ethyl Butyrylacetate: This β-ketoester can undergo hydrolysis if exposed to moisture or self-condensation.
-
Solution: Use freshly distilled or a newly opened bottle of ethyl butyrylacetate. Check its purity via TLC or ¹H NMR if in doubt.
-
-
-
Reaction Conditions:
-
Catalyst Choice & Concentration: The Pechmann condensation is strongly dependent on the acid catalyst.[2] While concentrated sulfuric acid is common, it can cause excessive charring and sulfonation, especially at higher temperatures.[4]
-
Solution: Consider alternative catalysts. Lewis acids like ZnCl₂, FeCl₃, or AlCl₃ can be effective.[5] Solid acid catalysts such as Amberlyst-15 or sulfated zirconia offer advantages like easier workup and potentially milder conditions.[4][6] The optimal catalyst load is crucial; too little results in an incomplete reaction, while too much can promote side reactions. A catalyst loading of 10 mol% is a good starting point for optimization.[5][7]
-
-
Temperature Control: Excessive heat can degrade both the starting materials and the product, leading to polymerization and the formation of dark, insoluble tars.
-
Question 2: My reaction mixture turns black and tarry, making product isolation nearly impossible. What's causing this and how can I prevent it?
Answer:
The formation of black, intractable tar is a classic sign of decomposition and polymerization, primarily caused by overly harsh reaction conditions.
-
Primary Cause: The combination of a strong protic acid (like H₂SO₄) and high temperatures is the most frequent cause. Sulfuric acid is a powerful dehydrating and oxidizing agent, which can lead to the degradation of the electron-rich phenol and the final coumarin product.
-
Mechanism of Tar Formation: At high temperatures, the acid can promote unwanted side reactions, including sulfonation of the aromatic ring and polymerization of the starting materials or product.
Preventative Strategies:
-
Reduce Reaction Temperature: This is the most critical parameter. Try running the reaction at the lower end of the recommended temperature range (e.g., 90°C) for a longer period.
-
Change the Catalyst: Switch from concentrated H₂SO₄ to a milder catalyst.
-
Lewis Acids: Anhydrous ZnCl₂ or FeCl₃ can catalyze the reaction effectively with less charring.
-
Solid Acid Catalysts: Amberlyst-15 is an excellent choice as it can be filtered off after the reaction, simplifying the workup and preventing the product from being exposed to strong acid during purification.[6]
-
-
Use a Solvent: While often performed neat (solvent-free), using a high-boiling, inert solvent like toluene or diphenyl ether can help moderate the temperature and prevent localized overheating.[10]
-
Slow Addition of Acid: If using sulfuric acid, add it dropwise to the pre-heated mixture of the phenol and β-ketoester.[11] This helps to control the initial exotherm and prevent a runaway reaction.
Question 3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What should I investigate?
Answer:
An incomplete reaction points to issues with reactivity or catalyst deactivation.
-
Insufficient Catalyst Activity:
-
Cause: The chosen acid may not be strong enough, or the amount may be insufficient. Water in the reaction mixture (from wet starting materials or solvents) can deactivate many Lewis acid catalysts and dilute protic acids.
-
Solution: Ensure all reagents and glassware are scrupulously dry. Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).[7] If using a weaker acid, consider switching to a stronger one as outlined in Table 1.
-
-
Steric Hindrance:
-
Cause: The reactants for this specific coumarin (2-methylresorcinol and ethyl butyrylacetate) are more sterically hindered than those for simpler coumarins. The methyl group on the resorcinol and the propyl group from the ester can slow the reaction rate compared to unsubstituted analogues.[12]
-
Solution: A longer reaction time or a slightly higher temperature may be necessary to overcome the steric barrier. A more active catalyst system can also help drive the reaction to completion.
-
-
Reagent Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to one being consumed prematurely, leaving the other in excess.
-
Solution: Double-check your calculations. A 1:1 molar ratio is typically used.[8] Using a slight excess (e.g., 1.1 equivalents) of the less expensive reagent, ethyl butyrylacetate, can sometimes help drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis, and how does it inform my experimental choices?
A1: The synthesis proceeds via the Pechmann condensation. Understanding its mechanism is key to troubleshooting. The reaction involves three main stages under acid catalysis[1][3]:
-
Transesterification: The acid protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the phenolic hydroxyl group of 2-methylresorcinol. This forms a new ester intermediate.
-
Electrophilic Aromatic Substitution (EAS): The second carbonyl group of the intermediate is activated by the acid catalyst. The electron-rich resorcinol ring then attacks this activated carbonyl in an intramolecular Friedel-Crafts-type acylation. The directing effects of the two hydroxyl groups and the methyl group favor cyclization at the position ortho to a hydroxyl group.
-
Dehydration: The resulting tertiary alcohol is protonated by the acid and eliminated as water to form the final, stable aromatic coumarin ring system.
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [open.bu.edu]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Synthetic Coumarin Derivatives
Welcome to the technical support center for the purification of synthetic coumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the dynamic and often non-linear process of chemical purification.
Part 1: Frequently Asked Questions (FAQs) - First Steps in Purification
This section addresses common initial questions researchers face after completing a synthesis reaction.
Q1: My reaction is complete, and I have a crude mixture. What are the most likely impurities I need to remove?
A: The composition of your crude product is highly dependent on the synthetic route used (e.g., Pechmann, Perkin, Knoevenagel condensation).[1][2] However, common impurities generally fall into three categories:
-
Unreacted Starting Materials: Phenols, β-ketoesters, o-hydroxybenzaldehydes, or active methylene compounds that did not react.[1]
-
Catalyst Residues: Acids (H₂SO₄, PPA), bases (piperidine), or metal catalysts used in the reaction.[3][4]
-
Side Products: Competing reactions can generate undesired isomers or related heterocyclic structures. For instance, the Pechmann condensation can sometimes yield chromone derivatives as a significant side product.[5]
A preliminary Thin Layer Chromatography (TLC) analysis is crucial at this stage to visualize the number of components in your mixture.
Q2: The reaction resulted in a dark, viscous oil instead of a solid precipitate. What is the best initial workup strategy?
A: This is a frequent challenge. The immediate goal is to perform a primary separation to remove bulk impurities and induce precipitation or prepare the material for chromatography.
-
Aqueous Workup: A common first step is to pour the cooled reaction mixture into a large volume of ice-cold water.[1] This often precipitates the crude organic product, allowing for collection by vacuum filtration. The aqueous phase will wash away many water-soluble catalysts and unreacted polar starting materials.
-
Liquid-Liquid Extraction: If the product remains oily, a liquid-liquid extraction is necessary. Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic layer sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove residual water.[6]
-
Acid/Base Extraction for Phenolic Coumarins: For coumarins containing acidic (e.g., -COOH) or basic functional groups, a pH-based extraction can be highly effective. For instance, coumarins can be dissolved in a hot, dilute alkaline solution (like 0.5% NaOH) and washed with a non-polar solvent like ether to remove neutral impurities. The coumarin can then be re-precipitated by acidifying the aqueous layer.[7]
Q3: How do I choose between recrystallization and column chromatography for purification?
A: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Recrystallization is ideal for medium to large-scale purifications (>1g) when the desired compound is the major component and the impurities have different solubility profiles. It is often faster and more economical than chromatography for bulk purification.
-
Column Chromatography is the method of choice when dealing with complex mixtures containing multiple components of similar polarity (like isomers), or for small-scale purifications where material loss during recrystallization is a concern. It offers much higher resolving power.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a primary purification method.
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful but sometimes tricky technique. This section addresses common failures and how to overcome them.
Q4: I've added hot solvent, but my coumarin derivative has "oiled out" instead of dissolving or forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution precipitates as a liquid phase. This is common if the compound's melting point is lower than the solvent's boiling point or if the crude product is highly impure, causing significant melting point depression.[8]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Return the flask to the heat source and add more of the "good" solvent in small portions until the oil completely dissolves.[8]
-
Lower the Temperature: If possible, switch to a solvent with a lower boiling point.
-
Change the Solvent System: The chosen solvent may be too good. A mixed-solvent system is often the solution. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until persistent cloudiness (the saturation point) is observed. Add a final drop or two of the "good" solvent to re-clarify and then allow it to cool slowly.[9]
Q5: My solution is clear, but no crystals are forming upon cooling. How can I induce crystallization?
A: This indicates that the solution is not yet supersaturated or that the energy barrier for nucleation is too high.
Troubleshooting Steps:
-
Be Patient & Cool Slowly: Rapid cooling encourages the formation of small, often impure crystals or prevents crystallization altogether.[10] Allow the solution to cool to room temperature undisturbed, then move it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then repeat the cooling process.[8]
Q6: I got crystals, but they are still colored/impure after filtration. What are my options?
A: This suggests that impurities were trapped in the crystal lattice or that the chosen solvent was not ideal.
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If the impurities are colored, they can often be removed with activated charcoal. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient), and keep the solution hot for a few minutes. Perform a hot filtration through fluted filter paper or Celite to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Oiling Out | Melting point below solvent boiling point; high impurity level. | Add more solvent; switch to a lower-boiling solvent; use a mixed-solvent system.[8] |
| No Crystals Form | Solution is too dilute; high activation energy for nucleation. | Evaporate excess solvent; scratch the flask; add a seed crystal; cool slowly. |
| Poor Yield | Too much solvent used; premature crystallization during hot filtration. | Concentrate the mother liquor to recover more product; ensure flask and funnel are pre-heated for hot filtration.[8] |
| Impure Crystals | Rapid crystallization; wrong solvent choice. | Recrystallize again, allowing for slower cooling; try a different solvent; use activated charcoal for colored impurities.[11] |
| Caption: Summary table for troubleshooting common recrystallization issues. |
Part 3: Troubleshooting Guide - Column Chromatography
Column chromatography is essential for separating complex mixtures. Success hinges on the proper selection of stationary and mobile phases.
Q7: How do I select the optimal stationary and mobile phase for my coumarin derivative?
A: The polarity of your compound is the most critical factor.
-
Stationary Phase:
-
Silica Gel: The most common choice for normal-phase chromatography. It is slightly acidic and works well for a wide range of coumarins.[7]
-
Alumina: Available in acidic, neutral, and basic forms. Neutral or basic alumina is a good alternative if your coumarin is sensitive to acid and degrades on silica gel.[7]
-
Reversed-Phase (C18): Used for highly polar coumarins. The mobile phase is polar (e.g., water/acetonitrile or water/methanol), and non-polar compounds elute last.[12]
-
-
Mobile Phase (Eluent) Selection:
-
TLC Analysis: Always optimize your solvent system using TLC first. The ideal eluent system will give your desired compound an Rf value of 0.25-0.35 .
-
Normal Phase: Start with a non-polar solvent like n-hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or diethyl ether.[13] For very polar coumarins, you may need to add a small percentage of methanol or ethanol.[14]
-
Isomer Separation: Separating isomers, which often have very similar polarities, is a significant challenge.[15] For this, a shallow gradient (slow, gradual increase in polarity) is key. Sometimes, switching the solvent system entirely (e.g., from hexane/ethyl acetate to DCM/methanol) can alter the selectivity and improve separation. High-Performance Liquid Chromatography (HPLC) is often required for baseline separation of difficult isomers.[16]
-
Q8: My compound is streaking on the TLC plate and won't move off the baseline of my column. What does this mean?
A: This indicates that your compound is highly polar and is adsorbing very strongly to the stationary phase (usually silica gel).
Troubleshooting Steps:
-
Drastically Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common mixture for polar compounds is dichloromethane (DCM) with 5-10% methanol.
-
Add a Modifier:
-
If your compound is acidic (e.g., contains a carboxylic acid group), adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape and elution by protonating the compound and reducing its interaction with the silica.[12]
-
If your compound is basic , adding 0.5-1% triethylamine or pyridine can have the same effect.
-
-
Switch to a Different Stationary Phase: Consider using reversed-phase (C18) chromatography, where polar compounds elute first.[12]
Caption: Troubleshooting decision tree for column chromatography.
Part 4: Stability and Handling Considerations
Coumarins can be sensitive to their environment. Proper handling is critical to prevent degradation during purification and storage.
Q9: Can my coumarin derivative degrade during purification? What conditions should I avoid?
A: Yes, degradation is a real risk. The lactone ring, a core feature of coumarins, is the primary site of instability.
-
pH Sensitivity: The lactone ring is susceptible to irreversible hydrolytic cleavage under basic (high pH) conditions.[17] It is strongly recommended to maintain neutral or slightly acidic conditions during aqueous workups and chromatography unless your specific derivative is known to be stable.
-
Temperature Sensitivity: While gentle heating can be used to dissolve solids, prolonged exposure to high temperatures can cause degradation.[18] For example, some coumarins show partial degradation when heated in water at 200°C, but are stable up to 150°C.[19] Always remove solvents under reduced pressure (rotary evaporation) at moderate temperatures (e.g., 40°C).
-
Light Sensitivity: Many conjugated systems, including coumarins, are light-sensitive. It is good practice to protect solutions from direct light by using amber vials or wrapping flasks in aluminum foil, especially during long purification processes or storage.[17]
Q10: What are the best practices for storing purified coumarin derivatives?
A: To ensure long-term integrity:
-
Storage Conditions: Store pure compounds as solids in a cool (2-8 °C), dark, and dry environment.[17]
-
Stock Solutions: If you need to store solutions, use a suitable organic solvent like DMSO or ethanol.[17] These stock solutions should also be stored at 2-8 °C in tightly sealed amber vials to prevent solvent evaporation and protect from light.[17] For some coumarins, preparing stock solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[17]
By understanding the chemical properties of coumarin derivatives and anticipating these common challenges, you can develop robust and efficient purification strategies, leading to higher yields and purities in your research.
References
- Benchchem. (n.d.). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
- Synthesis of nitrocoumarin derivative and separation of its isomers. (2024). Iraqi National Journal of Chemistry.
- Wullschleger, S., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Coumarin Derivatives.
- Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). PMC - NIH.
- Khaled, M., & El-Akaad, S. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Molecules.
- Coumarins in Food and Methods of Their Determination. (2020). PMC - PubMed Central.
- Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. (2020). MDPI.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Coumarin-Containing Compounds.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Coumarin Solutions.
- Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (2016). Biosciences Biotechnology Research Asia.
- What are the techniques that can be use to purify coumarins? (2022). ResearchGate.
- Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2025). ResearchGate.
- What is mobile phase for very polar coumarin to use for Column Chromatography? (2020). ResearchGate.
- Coumarins – Analytical and Preparative Techniques. (n.d.). ResearchGate.
- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary.
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
- Guide for crystallization. (n.d.).
- Synthesis of coumarin by Pechman reaction -A Review. (2025). ResearchGate.
- Purification Troubleshooting. (2024). Reddit.
- Coumarin Synthesis Mechanism. (n.d.). BYJU'S.
- An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. (n.d.). IJNRD.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. unifr.ch [unifr.ch]
- 11. reddit.com [reddit.com]
- 12. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for improving the solubility of hydrophobic compounds, such as 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, for biological assays. Poor solubility is a frequent challenge that can lead to inconsistent results and inaccurate pharmacological data. This center is designed to help you navigate these issues with scientifically-grounded strategies.
Frequently Asked Questions (FAQs)
Q1: My coumarin derivative won't dissolve in my aqueous assay buffer. What is the most common starting point to address this?
A1: The most prevalent initial strategy for poorly soluble, non-polar compounds is to prepare a concentrated stock solution in an organic solvent, followed by dilution into your aqueous buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solvating power for a wide range of compounds and its miscibility with water.[1]
Initial Steps:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[2]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Dilute this stock solution into your final assay medium to achieve the desired working concentration.
It is crucial to keep the final concentration of the organic solvent as low as possible, typically below 0.5% (v/v) in cell-based assays, to avoid solvent-induced toxicity or artifacts.[3] Always include a vehicle control in your experiments, which contains the same final concentration of the solvent without the compound.[3][4]
Q2: I've prepared a DMSO stock, but the compound precipitates immediately when I add it to my cell culture media. What's happening and how can I fix it?
A2: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment upon rapid dilution of the DMSO stock.[2] The compound is essentially moving from a highly favorable solvent (DMSO) to a poor one (aqueous media) too quickly.
Troubleshooting Strategies:
-
Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a solubility test to determine the maximum achievable concentration in your specific medium.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your stock solution into pre-warmed (37°C) culture medium. This gradual reduction in solvent concentration can prevent abrupt precipitation.[2]
-
Slow, Agitated Addition: Add the compound stock dropwise to the medium while gently vortexing or swirling. This helps to disperse the compound and solvent more effectively.[2]
-
Increase Final Solvent Concentration: While keeping toxicity in mind, some cell lines can tolerate up to 0.5% DMSO. Maintaining a slightly higher (but still safe) final DMSO concentration can help keep the compound in solution.[3]
Q3: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?
A3: Yes, several alternative strategies can be employed when DMSO is not suitable. The choice depends on the compound's specific physicochemical properties and the assay requirements.
-
Other Organic Solvents: Ethanol, methanol, or acetone can be used.[5] Like DMSO, it's critical to determine the tolerance of your assay system to these solvents. For instance, coumarin and its derivatives are often soluble in ethanol.[6]
-
pH Modification: As phenolic compounds, the solubility of coumarins can be highly dependent on pH.[7] The hydroxyl group can be deprotonated at alkaline pH, forming a more soluble phenoxide salt.[8] Conversely, some phenolics show increased solubility at very acidic pH.[7] It is essential to test a range of pH values, ensuring the chosen pH does not negatively impact your assay components or cell viability.[9]
-
Solubility Enhancers (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in in vitro applications and have been shown to improve the solubility of coumarin derivatives.[11][13][14]
-
Serum Proteins: If using serum-containing media, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[3]
-
Troubleshooting Guide: Compound Precipitation Issues
This section provides a systematic approach to diagnosing and solving solubility problems encountered during experiments.
| Observation | Potential Cause | Recommended Solution & Rationale |
| Immediate, heavy precipitation upon adding stock to media. | Exceeded Aqueous Solubility: The final concentration is too high for the aqueous environment. | 1. Decrease Working Concentration: Systematically lower the final compound concentration. 2. Perform a Kinetic Solubility Assay: Determine the maximum soluble concentration in your specific media to set a realistic upper limit for your experiments.[2] |
| Rapid Solvent Shift: The abrupt change from 100% organic solvent to >99% aqueous media causes the compound to "crash out." | 1. Use an Intermediate Dilution Step: Dilute the high-concentration stock in media to create an intermediate stock, then use that for the final dilution.[2] 2. Slow Addition with Mixing: Add the stock solution drop-by-drop to pre-warmed media while gently vortexing to facilitate gradual dispersion.[2] | |
| Solution is initially clear but becomes cloudy or crystalline after incubation (hours to days). | Compound Instability: The compound may be degrading over time at 37°C into less soluble byproducts. | 1. Assess Compound Stability: Use analytical methods (e.g., HPLC) to check the compound's integrity over the time course of your experiment. 2. Prepare Fresh Solutions: Prepare the compound-containing media immediately before each experiment or refresh it more frequently during long-term cultures. |
| Interaction with Media Components: The compound may form insoluble complexes with salts, amino acids, or other components in the media.[2] | 1. Test Different Media Formulations: Try a different basal medium to see if the issue persists. 2. Consider Serum Effects: Serum proteins can either stabilize a compound or, in rare cases, contribute to complex formation. Test with and without serum if applicable.[3] | |
| pH Shift Due to Cellular Metabolism: In dense cell cultures, metabolic activity can lower the pH of the medium, altering the solubility of a pH-sensitive compound. | 1. Monitor Media pH: Check the pH of your culture at the end of the incubation period. 2. Increase Buffering Capacity: Use a medium with a stronger buffer system (e.g., HEPES) or change the medium more frequently to maintain a stable pH. | |
| Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including the test compound, pushing it past its solubility limit.[15] | 1. Ensure Proper Humidification: Check and maintain the humidity level in your incubator. 2. Use Low-Evaporation Plates: Utilize culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[2] |
Experimental Protocols & Workflows
Workflow for Selecting a Solubilization Strategy
This decision tree guides the user through a logical progression of steps to find the most suitable solubilization method.
Caption: Decision workflow for troubleshooting compound solubility.
Protocol 1: Preparation of a DMSO Stock Solution
This protocol details the steps for preparing a sterile, high-concentration stock solution for use in cell culture.
Materials:
-
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one (or other test compound)
-
Sterile, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh Compound: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the compound into a sterile tube.
-
Add Solvent: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect for any remaining particulate matter.
-
Sterile Filtration: For absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[16] This is especially important if the initial weighing was not performed in a sterile hood.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[17] Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Using Cyclodextrins for Solubility Enhancement
This protocol provides a method for preparing a compound-cyclodextrin inclusion complex.[11]
Materials:
-
Test compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer to create a stock solution (e.g., 10-50 mM). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of the test compound to the cyclodextrin solution. The goal is to create a saturated solution.
-
Equilibrate: Tightly seal the container and stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows time for the inclusion complexes to form.
-
Remove Undissolved Compound: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the compound solubilized as a cyclodextrin inclusion complex.
-
Determine Concentration: The concentration of the solubilized compound in the supernatant must be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC) before use in assays.
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Gould, S., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
de Almeida, A. G. S., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Retrieved January 17, 2026, from [Link]
-
How to prepare sterile drug solution in DMSO for cell culture?. (2022). Reddit. Retrieved January 17, 2026, from [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Retrieved January 17, 2026, from [Link]
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. Retrieved January 17, 2026, from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy And Bioallied Sciences. Retrieved January 17, 2026, from [Link]
-
Suvarna, S., et al. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved January 17, 2026, from [Link]
-
DMSO stock preparation. (2021). Protocols.io. Retrieved January 17, 2026, from [Link]
-
Assay Guidance Manual. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media?. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to make a stock solution of a substance in DMSO. (2018). Quora. Retrieved January 17, 2026, from [Link]
-
How does pH affect the solubility of phenolic acid?. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How do I make a stock solution of a substance in DMSO?. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ferreira, O., et al. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Retrieved January 17, 2026, from [Link]
-
Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
7-Hydroxy-4-methylcoumarin. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
-
Liu, B., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved January 17, 2026, from [Link]
-
Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Assay Guidance Manual. (2021). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ibrahim, S., et al. (2018). Optimisation of Organic Solvent Mediated Solubilisation of Apple Pomace Polyphenolic Compounds Using Response Surface Methodologies. International Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Removal of phenolic compounds from aqueous solution using Hydrophobic deep eutectic Solvent: Liquid-Liquid phase behavior and intermolecular interactions. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Giovanoudis, I., et al. (2023). Optimization of Surfactant-Mediated Green Extraction of Phenolic Compounds from Grape Pomace Using Response Surface Methodology. Molecules. Retrieved January 17, 2026, from [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved January 17, 2026, from [Link]
-
Optimization of Accelerated Solvent Extraction of Phenolic Compounds from Chaga Using Response Surface Methodology. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kumar, S., & Singh, S. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]
-
Keppler, J. K., et al. (2021). Removal of phenolic compounds from de-oiled sunflower kernels by aqueous ethanol washing. WUR eDepot. Retrieved January 17, 2026, from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2020). SlideShare. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 13. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. reddit.com [reddit.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Coumarin Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for coumarin synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions for synthesizing coumarin scaffolds. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the efficiency and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during coumarin synthesis in a practical question-and-answer format.
Q1: Why is my Pechmann condensation reaction failing or giving a very low yield?
Answer: Low yields in the Pechmann condensation, a cornerstone for synthesizing 4-substituted coumarins from phenols and β-ketoesters, are a common but solvable issue.[1][2] The problem often traces back to one of three areas: the catalyst, the reactants, or the reaction conditions.
Potential Causes & Suggested Solutions:
-
Inactive or Inappropriate Catalyst: The choice and condition of the acid catalyst are critical.[1]
-
Scientific Rationale: The Pechmann reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and dehydration.[3] Both steps are acid-catalyzed.
-
Solutions:
-
Catalyst Selection: A wide range of catalysts can be employed, from strong Brønsted acids like H₂SO₄ and trifluoroacetic acid (TFA) to Lewis acids such as AlCl₃, ZnCl₂, ZrCl₄, and FeCl₃.[4][5] For sensitive substrates, heterogeneous solid acid catalysts like Amberlyst-15 or zeolites offer easier workup and can be more gentle.[4][6][7]
-
Ensure Anhydrous Conditions: Many Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture. Water can deactivate the catalyst and inhibit the reaction.[8] Consider using freshly opened reagents or drying the catalyst before use.
-
Optimize Catalyst Loading: Catalyst concentration needs to be optimized. For instance, studies have shown that 10 mol% of FeCl₃·6H₂O can provide high yields, while excessive amounts may not offer further benefits.[9] Other protocols have identified an optimal loading of 6.5 mol% for certain magnetic nanoparticle catalysts.[10]
-
-
-
Poor Substrate Reactivity: The electronic nature of the phenol substrate significantly impacts the reaction rate.
-
Scientific Rationale: The intramolecular cyclization step is an electrophilic attack on the phenol ring. Electron-donating groups (e.g., -OH, -OR, -NH₂) on the phenol activate the ring, accelerating the reaction and leading to higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) deactivate the ring, making the cyclization step more difficult.[1][10]
-
Solutions:
-
Increase Temperature: For deactivated phenols, higher reaction temperatures are often necessary to overcome the activation energy barrier. Temperatures can range from room temperature for highly activated phenols to over 150°C for less reactive ones.[11]
-
Use a Stronger Catalyst: Employing a more potent acid catalyst, such as concentrated H₂SO₄, can sometimes force the reaction to proceed with deactivated substrates, though this may increase the risk of side product formation.[7]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Scientific Rationale: The reaction involves an equilibrium. The removal of water, a byproduct, can drive the reaction forward.[1] Temperature affects reaction kinetics; too low, and the reaction is impractically slow, while too high can lead to decomposition.[1]
-
Solutions:
-
Temperature Optimization: Systematically screen temperatures. For example, a reaction might be tested at room temperature, 50°C, 70°C, and 100°C to find the optimal point.[11] Some solvent-free syntheses may require temperatures as high as 180°C.[11]
-
Solvent Selection: While many Pechmann reactions are run solvent-free, a solvent can be beneficial. Toluene is often a good choice for achieving higher temperatures and can facilitate water removal azeotropically.[9][11] In some cases, polar solvents like ethanol are used, but yields may be lower.[9]
-
Consider Microwave or Ultrasound: These non-conventional energy sources can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][6][12]
-
-
Troubleshooting Workflow: Low Yield in Coumarin Synthesis
Caption: A general troubleshooting workflow for low-yield coumarin synthesis.
Q2: My TLC plate shows multiple spots. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is common, especially when reactions are forced with harsh conditions. Identifying and minimizing these impurities is key to a successful synthesis.
Potential Side Products & Solutions:
-
Unreacted Starting Materials: The most common "side products" are simply your starting phenol or β-ketoester. This indicates an incomplete reaction.
-
Solution: Refer to the solutions in Q1. Increasing reaction time, temperature, or using a more effective catalyst can improve conversion.[1]
-
-
Chromone Formation: In some condensations, the isomeric chromone ring can form as a significant byproduct.[1]
-
Scientific Rationale: The formation of a coumarin versus a chromone is determined by the initial site of reaction on the β-ketoester. Acylation at the oxygen of the phenol (O-acylation) followed by cyclization leads to coumarins. Acylation at the carbon of the phenol ring (C-acylation) leads to chromones. The Pechmann reaction conditions (strong acid) generally favor the transesterification pathway to coumarins.[5]
-
Solution: Stick to established Pechmann conditions with strong acid catalysts (like H₂SO₄) which strongly favor coumarin formation. The Simonis reaction, which uses P₂O₅, is known to favor chromone synthesis and should be avoided if coumarin is the desired product.[5]
-
-
Decomposition Products: Using excessively high temperatures can cause starting materials or the coumarin product to decompose, leading to a complex mixture.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying solid coumarin products. A mixed-solvent system is often required. For example, 40% aqueous methanol and 34% aqueous ethanol have been identified as effective for recrystallizing simple coumarin and 7-hydroxy-4-methylcoumarin, respectively.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthesis method for my target coumarin?
The optimal method depends on the desired substitution pattern and available starting materials.[1][11]
-
Pechmann Condensation: Best for 4-substituted coumarins . Starts with a phenol and a β-ketoester . It is one of the most versatile and widely used methods.[4][7]
-
Knoevenagel Condensation: Ideal for synthesizing coumarins with a substituent at the 3-position (e.g., 3-carboxy, 3-cyano, 3-acetyl). It involves the reaction of a salicylaldehyde with an active methylene compound (like malonic acid, ethyl acetoacetate, or malononitrile) and is typically base-catalyzed.[14][15][16]
-
Perkin Reaction: A classical method involving the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base (like sodium acetate). It is less common now due to harsh conditions but is historically significant.[13]
-
Wittig Reaction: Useful for creating the coumarin double bond from a phosphonium ylide, offering an alternative route when other methods fail.[1]
Decision Guide for Coumarin Synthesis Method
Caption: A decision tree to select the appropriate coumarin synthesis method.
Q2: What are the main advantages of using microwave (MW) or ultrasound irradiation?
Microwave and ultrasound are powerful green chemistry tools that offer significant advantages over conventional heating.[12][17]
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[3][12][18] For example, a Knoevenagel condensation for 3-acetylcoumarin synthesis was achieved in just 60 seconds under microwave irradiation.[19]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher isolated yields.[7][12]
-
Solvent-Free Conditions: Microwave synthesis is particularly well-suited for solvent-free reactions, which reduces waste and simplifies purification, aligning with green chemistry principles.[6][18][20]
-
Enhanced Energy Efficiency: Ultrasound promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate mass transfer and reaction rates, often at ambient bulk temperatures.[10][21]
Part 3: Optimized Protocols
Protocol 1: Microwave-Assisted Pechmann Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol is adapted from methodologies utilizing microwave irradiation for efficient Pechmann condensation.[3][18]
-
Reactant Preparation: In a 50 mL microwave reaction tube equipped with a magnetic stir bar, combine resorcinol (10 mmol, 1.10 g) and ethyl acetoacetate (10 mmol, 1.30 g).
-
Catalyst Addition: Add the chosen acid catalyst. For example, add SnCl₂·2H₂O (10 mol%, 0.225 g) for a solvent-free reaction.[3] Alternatively, a solid acid catalyst like Amberlyst-15 (0.250 g) can be used.[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 800W) for a short duration (e.g., 260 seconds).[3] The reaction temperature should be monitored and controlled (e.g., at 100-130°C).
-
Workup and Purification:
-
After irradiation, allow the reaction mixture to cool to room temperature. The crude product often solidifies.[16]
-
Add cold water to the vessel and stir for several minutes.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Recrystallize the crude solid from aqueous ethanol to afford pure 7-hydroxy-4-methylcoumarin as yellowish crystals.[18]
-
Protocol 2: Ultrasound-Assisted Knoevenagel Synthesis of Coumarin-3-carboxylic Acids
This green protocol utilizes ultrasound irradiation in an aqueous medium, adapted from Fiorito et al.[11]
-
Reactant Preparation: In a round-bottom flask, add a substituted salicylaldehyde (5 mmol) and Meldrum's acid (5.5 mmol).
-
Solvent and Catalyst: Add 10 mL of an aqueous medium. Notably, excellent results have been achieved using lemon juice, which acts as both a solvent and a natural acid catalyst.[11]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath with a set temperature of 60°C. Irradiate the mixture for the required time (typically 15-30 minutes), monitoring progress by TLC.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture. The product usually precipitates directly from the aqueous solution.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The product is often of high purity (yields reported at 91-99%), but can be further recrystallized if necessary.[11]
-
Part 4: Data Tables for Optimization
Table 1: Comparison of Catalysts for Coumarin Synthesis
| Reaction Type | Catalyst | Typical Loading | Conditions | Advantages/Disadvantages | Reference(s) |
| Pechmann | H₂SO₄ (conc.) | Stoichiometric/Solvent | 80-100°C | High yield, traditional; Corrosive, harsh workup | [5][7] |
| Pechmann | FeCl₃·6H₂O | 10 mol% | Toluene, Reflux | Inexpensive, effective Lewis acid; Moisture sensitive | [9][11] |
| Pechmann | Amberlyst-15 | 0.25 g / 10 mmol | 100-130°C, MW, Solvent-free | Heterogeneous, reusable, easy workup | [6] |
| Pechmann | InCl₃ | 3 mol% | RT, Ball Mill, Solvent-free | Mild, rapid, eco-friendly | [2] |
| Knoevenagel | Piperidine | Catalytic | Toluene or EtOH | Mild base, effective for many substrates | [11][22] |
| Knoevenagel | DABCO | 10-20 mol% | 180°C, Solvent-free | Stronger base, good for less reactive partners | [11] |
| Knoevenagel | L-Proline | 20 mol% | 80°C | Green, organocatalyst | [16] |
Table 2: Effect of Solvents on Coumarin Synthesis
| Reaction Type | Solvent | Temperature | Observations | Reference(s) |
| Pechmann | Toluene | Reflux | Good for azeotropic water removal, high yields reported. | [9][11] |
| Pechmann | Ethanol | Reflux | Lower yields observed compared to toluene or solvent-free. | [9][10][11] |
| Pechmann | Solvent-Free | 100-180°C | Often highest yields, green, ideal for MW synthesis. | [6][7][10][18] |
| Knoevenagel | Water | RT - 60°C | Excellent green solvent, especially with ultrasound. | [11][21] |
| Knoevenagel | Ethanol | 35-40°C | Common organic solvent, good yields reported. | [11] |
| Knoevenagel | DMF | RT - 100°C | High-boiling polar aprotic solvent, can aid solubility. | [11] |
References
-
Davidović, S. D., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
-
Martins, P., et al. (2016). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules. [Link]
-
Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]
-
Rahayu, D. U. C., et al. (2022). Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities. Rasayan Journal of Chemistry. [Link]
-
Chavan, O. S., et al. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Drug Discovery. [Link]
-
Borah, P., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications. [Link]
-
Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]
-
Borah, P., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry. [Link]
-
Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
-
Borah, P., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Taylor & Francis Online. [Link]
-
Bogdal, D., et al. (1999). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesizing 7-hydroxy-4-methylcoumarin (1). ResearchGate. [Link]
-
Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
ResearchGate. (n.d.). Effect of solvents on the synthesis of 3-Acetylcoumarin in the presence of Mg-Al hydrotalcite Catalyst. ResearchGate. [Link]
-
Gucma, M., & Wróblewska, A. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Organic Chemistry Portal. [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. ResearchGate. [Link]
-
Borah, P., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. ScienceDirect. [Link]
-
Karimian, L., et al. (2022). Ultrasonic-assisted Synthesis of New Generation of Coumarins. Journal of Chemical Reactivity and Synthesis. [Link]
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. [Link]
-
Leonardi, M., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]
-
Al-Kadasi, A. M. A., & Nazeruddin, G. M. (2011). Ultrasound Assisted Catalyst-Free One-Pot Synthesis of Bis-Coumarins in Neat Water. Asian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts | MDPI [mdpi.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fccollege.ac.in [fccollege.ac.in]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
- 20. Coumarin synthesis [organic-chemistry.org]
- 21. hakon-art.com [hakon-art.com]
- 22. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
stability issues of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in solution
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. This document provides in-depth technical guidance on the stability of this compound in solution, offering troubleshooting protocols and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Introduction
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a coumarin derivative, a class of compounds known for their wide range of biological activities and applications in pharmacology and as fluorescent probes.[1] However, the phenolic hydroxyl group and the lactone ring in its structure make it susceptible to degradation under common experimental conditions. Understanding and controlling the stability of this compound in solution is critical for accurate quantification, reliable bioassay results, and successful formulation development. This guide synthesizes data from studies on structurally related hydroxycoumarins to provide a framework for addressing the stability challenges associated with 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in solution?
A1: The stability of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, like other phenolic compounds and coumarin derivatives, is primarily affected by four main factors: pH, light, temperature, and the presence of oxygen.[2][3] The interplay of these factors can lead to hydrolytic or oxidative degradation, compromising the integrity of your sample.
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical determinant of stability. The 7-hydroxy group makes the molecule susceptible to pH-dependent effects.
-
Basic Conditions (High pH): Alkaline environments significantly promote the hydrolysis of the lactone ring, a characteristic instability of coumarins, leading to the formation of a non-fluorescent and biologically inactive cis-o-coumarinic acid derivative.[2] Furthermore, high pH increases the rate of oxidative degradation for many hydroxycoumarins.[4][5]
-
Acidic to Neutral Conditions (Low to Neutral pH): Generally, 7-hydroxycoumarin derivatives exhibit greater stability in neutral or slightly acidic solutions (pH < 7).[2][6] However, very strong acidic conditions might also catalyze lactone hydrolysis over extended periods. For most applications, maintaining a pH between 4 and 7 is advisable.
Q3: Is 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one sensitive to light?
A3: Yes, coumarin derivatives are known to be photosensitive.[7] Exposure to light, particularly UV light, can induce photodegradation.[8] This can involve complex photochemical reactions, including dimerization or cleavage of the coumarin ring.[9] Therefore, it is imperative to protect solutions of the compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[6]
Q4: What is the optimal temperature for storing solutions of this compound?
A4: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[10] For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[6]
Q5: What is the best solvent for preparing a stock solution?
A5: For preparing concentrated stock solutions, a high-purity, anhydrous water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for coumarins intended for biological assays.[2] These solvents help to minimize hydrolysis by reducing water activity. It is crucial to use new, non-hygroscopic DMSO to prepare stock solutions.[11] When diluting the stock solution into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid interfering with the biological system while maintaining the compound's solubility.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My solution of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is turning brown/yellow.
Cause: This color change is a classic indicator of oxidation.[6] The 7-hydroxy group on the coumarin ring is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light at a high pH.[4][6] This process forms quinone-like structures, which can then polymerize into colored compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: A precipitate has formed after diluting my stock solution into an aqueous buffer.
Cause: This is a solubility issue. 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is likely hydrophobic and may have limited solubility in purely aqueous solutions.[2] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final buffer, often because the percentage of the organic co-solvent (like DMSO) is too low after dilution.[2]
Solutions:
-
Increase Co-solvent: Try preparing the final solution with a slightly higher percentage of the organic co-solvent (e.g., increase DMSO from 0.5% to 1.0%). Always verify the tolerance of your experimental system to the solvent.
-
Gentle Warming/Sonication: After dilution, gentle warming or brief sonication can help dissolve fine precipitates.[2] Use caution with heat, as it can accelerate degradation.[10]
-
pH Adjustment: The solubility of compounds with phenolic groups can be pH-dependent.[2] A slight adjustment of the buffer pH might improve solubility.
-
Use of Excipients: For formulation development, consider using solubilizing excipients like cyclodextrins, which have been shown to improve the solubility and stability of similar coumarins.[12]
Issue 3: I am observing high variability and inconsistent results in my biological assays.
Cause: Inconsistent results often stem from compound instability or incomplete solubilization.[2] If the compound degrades during the assay incubation period, its effective concentration will decrease over time, leading to variable outcomes.
Solutions:
-
Confirm Solubility: Before running the assay, visually inspect the final solution for any signs of precipitation (e.g., cloudiness, Tyndall effect with a laser pointer).
-
Run a Stability Check: Perform a preliminary experiment to assess the compound's stability under your specific assay conditions (buffer, temperature, incubation time). Use an analytical method like HPLC to quantify the compound's concentration at the beginning and end of the incubation period.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before each experiment. Avoid using previously prepared dilutions that have been stored, even for a short period.
Summary of Factors Influencing Stability
| Factor | Condition Causing Instability | Primary Degradation Pathway | Recommended Mitigation Strategy |
| pH | Basic conditions (pH > 8) | Lactone Hydrolysis, Oxidation | Maintain pH in the neutral to slightly acidic range (pH 6-7).[2][4] |
| Light | Exposure to ambient or UV light | Photodegradation | Store and handle solutions in amber vials or foil-wrapped containers.[6][7] |
| Temperature | Elevated temperatures (>25°C) | Increased rate of all reactions | Store stock solutions at -20°C or -80°C; perform experiments at controlled temperatures.[6] |
| Oxygen | Presence of dissolved oxygen | Oxidation of the phenol group | Degas solvents with an inert gas (N₂ or Ar); consider adding antioxidants.[6] |
| Solvent | High water content, impurities | Hydrolysis, Catalytic Oxidation | Use anhydrous, high-purity organic solvents for stock solutions (e.g., DMSO).[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices to minimize degradation.
Materials:
-
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber, screw-cap vials
-
Analytical balance and volumetric flasks
Procedure:
-
Pre-treatment: Bring the vial of solid compound and the sealed bottle of DMSO to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to an appropriate amber volumetric flask. Add approximately 80% of the final required volume of anhydrous DMSO.
-
Inert Atmosphere: Gently flush the headspace of the flask with nitrogen or argon for 30-60 seconds to displace oxygen.[6]
-
Solubilization: Cap the flask and mix by vortexing or gentle sonication until the compound is fully dissolved.
-
Final Volume: Add DMSO to the final volume mark. Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use amber vials, flushing the headspace of each vial with inert gas before sealing tightly. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol provides a general workflow for evaluating the stability of the compound under specific experimental conditions (e.g., in a particular buffer at 37°C).
Caption: Workflow for assessing compound stability using HPLC.
Methodology:
-
Preparation of Test Solution: Prepare a fresh dilution of your compound from a DMSO stock into the desired aqueous buffer (e.g., PBS, cell culture media). The final concentration should be suitable for your analytical method.
-
Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and inject it into the HPLC system to determine the initial concentration (C₀).
-
Incubation: Incubate the remaining solution under the desired stress conditions (e.g., 37°C in a light-protected incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution for HPLC analysis.
-
HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a common starting point for coumarin analysis.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plotting this data will reveal the degradation kinetics and allow you to determine the compound's half-life under your experimental conditions.
Understanding Degradation Pathways
The instability of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in solution is primarily due to two potential degradation pathways common to hydroxycoumarins.
-
Lactone Ring Hydrolysis: This is a reversible reaction, favored under basic conditions, where the ester bond in the lactone ring is cleaved by water to form the corresponding carboxylate (in its salt form). This opens the ring and typically results in a loss of the compound's characteristic fluorescence and biological activity.
-
Oxidation of the Phenolic Group: The 7-hydroxy group is an electron-donating group that makes the aromatic ring susceptible to oxidation. This irreversible process, often catalyzed by oxygen, light, and metal ions, can lead to the formation of quinone-type structures. These products can subsequently polymerize, leading to the formation of complex, often colored, mixtures.[6]
Caption: Potential degradation pathways for 7-hydroxycoumarins.
By understanding these pathways and implementing the strategies outlined in this guide, you can significantly enhance the stability of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in your experiments, leading to more reliable and reproducible scientific outcomes.
References
- (No valid reference)
- BenchChem. (2025). Solubility and stability of Coumarin-C2-exo-BCN.
-
Meškauskaitė, D., Kairys, V., Čapkauskaitė, E., & Meškys, R. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(4), 1552. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
ResearchGate. (n.d.). Analysis of the photo‐induced degradation of coumarin analogs using ¹H NMR spectroscopy. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Coumarin Solutions.
- (No valid reference)
-
Cespon-Romero, F. M., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Environmental Science & Technology. [Link]
- (No valid reference)
-
Mondal, S., Ghosh, S., & Mandal, A. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry. [Link]
- (No valid reference)
-
Jones, G., & Bergmark, W. R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. [Link]
-
Slanina, T., et al. (2017). Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy. Physical Chemistry Chemical Physics, 19(2), 1132-1140. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
- (No valid reference)
-
Request PDF. (2025). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. [Link]
-
Cascaes, M. M., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 26(11), 3143. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Tjin, C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters, 11(10), 1967-1973. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Ling, J. K. U., et al. (2022). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Food and Bioprocess Technology. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Assays
Welcome to the technical support center for antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of antioxidant capacity measurements. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. Our goal is to empower you with the expertise to obtain reliable, reproducible, and meaningful results.
Part 1: Understanding the Landscape of Antioxidant Assays
Before delving into troubleshooting, it is crucial to understand the fundamental principles governing antioxidant assays. These assays are broadly categorized based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Hydrogen Atom Transfer (HAT)-based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent example and is considered highly relevant to human biology.[2][3]
-
Single Electron Transfer (SET)-based assays: These assays determine the capacity of an antioxidant to reduce an oxidant, which results in a color change.[4] This category includes the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.[1][4]
No single assay is universally superior, as different antioxidants exhibit varying reaction mechanisms and solubilities.[4] Therefore, a panel of assays is often recommended for a comprehensive antioxidant profile.[5]
Part 2: Troubleshooting Guides and FAQs
This section addresses specific challenges you may encounter in a question-and-answer format, providing insights into the root causes and actionable solutions.
High Variability Between Replicates (Poor Precision)
Question: I am observing significant variability between my replicate measurements for the same sample. What are the likely causes and how can I improve my precision?
Answer: High variability in antioxidant assays is a common issue that can often be traced back to subtle inconsistencies in experimental technique. Here’s a breakdown of potential causes and their solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a primary source of error. Ensure your micropipettes are properly calibrated and use fresh tips for each replicate to prevent cross-contamination.[6]
-
Incomplete Mixing: Thoroughly mix reagents and the sample after each addition by gentle vortexing or pipetting up and down.[6] In microplate assays, ensure proper mixing within each well.
-
Temperature Fluctuations: Reaction rates are often temperature-sensitive.[6] Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the assay. For microplate readers, allow the plate to equilibrate to the set temperature before initiating the reaction.[7]
-
Timing Inconsistencies: For kinetic assays or those with a specific incubation time, use a timer to ensure consistent intervals for all wells and plates. Staggering the addition of reagents can help maintain consistent timing.
-
Reagent Instability: Some reagents, like the DPPH radical, are light-sensitive and can degrade over time.[6][8] Prepare fresh radical solutions daily and store them protected from light.[6] The stability of the DPPH stock solution is known to slowly deteriorate.[8]
-
Microplate Reader Settings: For microplate-based assays, increasing the number of flashes per well can reduce variability and background noise by averaging out outliers.[9]
Workflow for Minimizing Variability
Caption: Workflow to minimize variability in antioxidant assays.
Poor Standard Curve Linearity (Low R-squared value)
Question: My standard curve for Trolox (or another standard) is not linear and has a low R² value. What could be wrong?
Answer: A non-linear standard curve with a poor R² value (typically <0.98) indicates a problem with the standards or the assay conditions.[10] Consider the following:
-
Instability of the Standard: Prepare fresh standard solutions for each experiment.[6] Trolox, while a robust standard, can degrade over time, especially at low concentrations.
-
Inappropriate Concentration Range: The linear range of the assay may be narrower than the concentrations you are using. Perform a dilution series to determine the optimal concentration range for your standard.
-
Incorrect Standard Preparation: Double-check your calculations and dilutions for the standard stock and working solutions. Serial dilutions should be performed carefully to avoid cumulative errors.
-
Reagent Degradation: As with high replicate variability, degraded reagents can affect the reaction with the standard, leading to inconsistent results. Always use freshly prepared reagents.
-
Instrument Issues: Ensure the spectrophotometer or microplate reader is properly warmed up and calibrated. Use clean, unscratched cuvettes or a new microplate for each reading.[6]
Inconsistent Results Between Different Assays
Question: I'm getting conflicting results for the same sample when using different antioxidant assays (e.g., high activity in DPPH but low in FRAP). Why is this happening?
Answer: It is not uncommon to observe different antioxidant capacity values for the same sample across different assays.[11] This is due to the distinct chemical mechanisms underlying each method:
-
Different Reaction Mechanisms (HAT vs. SET): As mentioned earlier, assays are based on either hydrogen atom transfer or single electron transfer.[1] An antioxidant may be more efficient at donating a hydrogen atom (and thus perform well in the ORAC assay) than at donating an electron (and show lower activity in the FRAP assay).
-
Varying Reactivity with Different Radicals: The synthetic radicals used in these assays (DPPH•, ABTS•+) are not biologically representative.[12] An antioxidant may have a high affinity for one type of radical but not another.
-
Solvent and pH Effects: The solvent used for extraction and in the assay can significantly impact the results. The polarity of the solvent can influence the solubility and reactivity of the antioxidant compounds.[13] Similarly, the pH of the assay can affect the ionization state of the antioxidant, altering its activity. For example, the FRAP assay is conducted under acidic conditions (pH 3.6), which may not be representative of physiological pH.[14]
-
Lipophilic vs. Hydrophilic Antioxidants: The solubility of the antioxidant plays a crucial role. The ABTS assay is suitable for both hydrophilic and lipophilic antioxidants, while the DPPH assay is more amenable to hydrophobic systems.[2] The ORAC assay can also be adapted for both types of antioxidants.[2]
Table 1: Comparison of Common Antioxidant Assays
| Assay | Mechanism | Radical/Oxidant | Wavelength | Standard | Advantages | Limitations |
| DPPH | SET/HAT | DPPH• | ~517 nm | Trolox, Gallic Acid | Simple, rapid, inexpensive[15] | Sensitive to light and pH, not suitable for aqueous systems[8] |
| ABTS | SET | ABTS•+ | ~734 nm | Trolox | Applicable to both hydrophilic and lipophilic antioxidants, stable radical[14][16] | Can be affected by colored compounds |
| FRAP | SET | Fe³⁺-TPTZ | ~593 nm | FeSO₄, Trolox | Fast, simple, reproducible[17] | Measures only reducing power, not radical scavenging; acidic pH is not physiological[14] |
| ORAC | HAT | Peroxyl radical | 485 nm (Ex), 520 nm (Em) | Trolox | Biologically relevant radical, measures both inhibition time and degree[2] | More complex procedure and data analysis[3] |
Sample Interference (Color or Turbidity)
Question: My sample is colored/turbid, and I'm concerned it's interfering with the absorbance readings. How can I correct for this?
Answer: Sample color and turbidity are significant sources of interference in spectrophotometric assays.[12] Here's how to address this:
-
Use a Sample Blank: For each sample, prepare a corresponding blank that contains the sample and the assay solvent but not the radical/oxidant solution. Subtract the absorbance of the sample blank from the absorbance of the sample reaction to correct for the inherent color of the sample.
-
Sample Dilution: If the interference is still high, you may need to dilute your sample. However, be mindful that excessive dilution may reduce the antioxidant activity to below the detection limit of the assay.
-
Extraction and Purification: For complex samples like plant extracts, consider a preliminary extraction and purification step to remove interfering compounds.
Low or No Antioxidant Activity Detected
Question: I'm not detecting any significant antioxidant activity in my sample, even though I expect it to be present. What should I check?
Answer: A lack of detectable antioxidant activity can be due to several factors:
-
Low Antioxidant Concentration: The concentration of antioxidants in your sample may be below the detection limit of the assay. Try concentrating your sample or using a more sensitive assay.
-
Inappropriate Assay Selection: The chosen assay may not be suitable for the specific type of antioxidant in your sample. As discussed, different assays have different sensitivities to various antioxidants. Consider using a battery of assays.
-
Antioxidant Degradation: The antioxidant compounds in your sample may have degraded during extraction or storage. Ensure proper storage conditions (e.g., protection from light and heat) and use fresh extracts whenever possible.
-
Incorrect Assay pH: The antioxidant activity of some compounds is highly pH-dependent.[18] Verify that the pH of your assay buffer is appropriate for the antioxidants you are studying.
Part 3: Best Practices for Reliable Antioxidant Assays
To ensure the integrity and reproducibility of your results, adhere to the following best practices:
-
Assay Validation: Validate your assay by determining key parameters such as linearity, precision (intra- and inter-assay variability), accuracy, and the limits of detection (LOD) and quantification (LOQ).[19]
-
Fresh Reagents: Always use freshly prepared reagents, especially the radical solutions (DPPH• and ABTS•+).[6]
-
Proper Controls: Include a positive control (e.g., Trolox, ascorbic acid) to verify that the assay is working correctly and a negative control (blank) to establish the baseline.
-
Standardization: Use a consistent and well-characterized standard, such as Trolox, to express your results in a standardized unit (e.g., Trolox Equivalent Antioxidant Capacity - TEAC).[20]
-
Comprehensive Reporting: When publishing your results, clearly state the assay used, the standard, the units of measurement, and the detailed experimental conditions to allow for comparison with other studies.
Part 4: Experimental Protocols
Below are detailed, step-by-step protocols for the DPPH and ABTS assays, which are commonly used for initial screening of antioxidant activity.
DPPH Radical Scavenging Assay Protocol[22][23]
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[21]
-
Store the solution in an amber bottle and in the dark to prevent degradation.[22]
-
On the day of the experiment, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[23]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a standard antioxidant (e.g., Trolox or ascorbic acid) in the assay solvent.
-
Perform serial dilutions to create a range of standard concentrations.
-
Prepare your test samples at various concentrations in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the standard or sample solution to each well (e.g., 20 µL).[22]
-
Add the DPPH working solution to each well to initiate the reaction (e.g., 180 µL).
-
Include a blank (solvent only) and a control (solvent with DPPH solution).[21]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[21]
-
Measure the absorbance at 517 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[21] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the standard/sample to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[5]
-
DPPH Assay Workflow
Caption: Step-by-step workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay Protocol[17][26]
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16][24]
-
Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16][24]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Trolox in the assay solvent.
-
Create a series of standard dilutions.
-
Prepare your test samples at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Construct a standard curve by plotting the % inhibition against the Trolox concentration.
-
Express the antioxidant capacity of the samples as Trolox Equivalent Antioxidant Capacity (TEAC).[25]
-
References
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
- Capanoglu, E., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101881.
-
Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]
- Pisoschi, A. M., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Foods, 12(15), 2875.
-
Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]
-
Quora. (2019, May 29). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, October 12). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. In Antioxidants: A Practical Approach. Retrieved from [Link]
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
-
ResearchGate. (2020, August 13). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)?. Retrieved from [Link]
- Arnao, M. B. (2000). Comparison of Hydrophilic and Lipophilic Antioxidant Activity Using the ABTS*+ Assay. Trends in Food Science & Technology, 11(11), 419-421.
- Serpen, A., Gökmen, V., & Fogliano, V. (2012). Solvent effects on total antioxidant capacity of foods measured by direct QUENCHER procedure. Journal of Food Composition and Analysis, 26(1-2), 52-57.
- Iliadis, C., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 26(23), 7248.
- Kingori, S., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. Open Journal of Applied Sciences, 14, 2207-2222.
-
ResearchGate. (2025, October 10). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]
-
MDPI. (n.d.). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
- Wu, X., et al. (2004). Lipophilic and hydrophilic antioxidant capacities of common foods in the United States. Journal of Agricultural and Food Chemistry, 52(12), 4026-4037.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
- Nuria, A., et al. (2011). Comparative study of lipophilic and hydrophilic antioxidants from in vivo and in vitro grown Coriandrum sativum. Plant Foods for Human Nutrition, 66(3), 269-274.
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. Retrieved from [Link]
- Rahman, M. M., et al. (2015). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. Journal of Food Science and Technology, 52(8), 5219–5226.
- Wu, X., et al. (2004). Lipophilic and Hydrophilic Antioxidant Capacities of Common Foods in the United States. Journal of Agricultural and Food Chemistry, 52(12), 4026-4037.
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
-
ResearchGate. (n.d.). Selectedin vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Retrieved from [Link]
-
ResearchGate. (2016, February 1). How do we calculate the IC 50 value in antioxidant assays? I can get equation of Y= mx intead of y= mx+C on scatter graph what to do ? please tell me. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
- Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
- Moon, J. K., & Shibamoto, T. (2009). Antioxidant assays for plant and food components. Journal of agricultural and food chemistry, 57(5), 1655–1666.
-
ResearchGate. (2017, March 9). Why different antioxidant assays will give inconsistent results for the same plant extract?. Retrieved from [Link]
-
ResearchGate. (2015, February 5). Can anyone help me to obtain DPPH radical solution and explain the antioxidant method?. Retrieved from [Link]
-
ResearchGate. (2014, January 22). DPPH increasing absorbance?. Retrieved from [Link]
Sources
- 1. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zen-bio.com [zen-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. youtube.com [youtube.com]
- 14. On-line antioxidant activity determination: comparison of hydrophilic and lipophilic antioxidant activity using the ABTS*+ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods [mdpi.com]
- 20. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 22. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
how to increase the efficiency of the Pechmann condensation reaction
Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who seek to enhance the efficiency, yield, and reproducibility of their coumarin syntheses. Here, we move beyond basic protocols to address the nuanced challenges and optimization strategies that arise in a laboratory setting. We will explore the causality behind experimental choices, provide actionable troubleshooting advice, and present detailed protocols grounded in authoritative literature.
Understanding the Foundation: The Pechmann Condensation Mechanism
The Pechmann condensation is a cornerstone reaction for synthesizing coumarins, which involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1] The reaction is believed to proceed through a sequence of key steps: transesterification, electrophilic aromatic substitution (EAS), and dehydration.[2][3] However, the exact order of these steps can be a subject of debate and may be influenced by the specific substrates and conditions used.[3][4]
Recent NMR evidence suggests a mechanism that begins with an initial electrophilic aromatic substitution, followed by transesterification and a final dehydration step to form the coumarin ring.[3][5] Understanding this pathway is critical for troubleshooting, as each step presents potential hurdles and opportunities for optimization.
Caption: Generalized mechanism of the acid-catalyzed Pechmann condensation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes?
A1: Low or no yield is the most common issue and can stem from several factors related to your reactants, catalyst, or conditions.
-
Cause 1: Deactivated Phenol. The reactivity of the phenol is paramount. Phenols bearing electron-withdrawing groups (e.g., -NO₂, -CN, halides) are less nucleophilic and react sluggishly, if at all.[6] Conversely, phenols with electron-donating groups (-OH, -OR, -NH₂) are highly activated and react more readily.[6][7]
-
Solution: For deactivated phenols, harsher reaction conditions are often necessary. This may include using a stronger acid catalyst (e.g., concentrated H₂SO₄), higher temperatures, or employing microwave irradiation to provide the required activation energy.[1][8] For highly activated phenols like resorcinol or phloroglucinol, the reaction can often be performed under much milder conditions.[1]
-
-
Cause 2: Inappropriate Catalyst Choice or Deactivation. The acidity and type of catalyst play a determining role.[9] Traditional Brønsted acids like H₂SO₄ are effective but can cause side reactions and corrosion.[10] Heterogeneous catalysts can be less active if their pores are blocked or active sites are poisoned by impurities or water.[11][12]
-
Solution: First, ensure all reactants and solvents are anhydrous, as water can deactivate many Lewis acid catalysts and interfere with dehydrating agents like H₂SO₄.[9] If using a reusable solid acid catalyst (e.g., Amberlyst-15, zeolites), ensure it is properly activated according to the manufacturer's protocol. If one catalyst fails, consider switching to another type. For example, if H₂SO₄ is causing charring, a solid acid like silica-supported sulfuric acid or a Lewis acid like FeCl₃ might offer a cleaner reaction.[13][14]
-
-
Cause 3: Unfavorable Reaction Temperature. The optimal temperature is a delicate balance. Too low, and the activation energy barrier is not overcome. Too high, and you risk decomposition of starting materials or the final product, leading to tar formation and reduced yields.[15]
Q2: I'm observing significant formation of unwanted byproducts. How can I improve the selectivity?
A2: Byproduct formation often points to issues with the catalyst or reaction conditions being too harsh for the specific substrate.
-
Cause 1: Chromone Formation (Simonis Condensation). Under certain conditions, particularly with phosphorus pentoxide (P₂O₅) as the catalyst, the reaction can favor the formation of a chromone isomer instead of a coumarin. This is known as the Simonis chromone cyclization.[1][17]
-
Cause 2: Sulfonation or Polymerization. Using large excesses of strong, dehydrating acids like concentrated sulfuric acid, especially at high temperatures, can lead to sulfonation of the aromatic ring or polymerization/charring of the reactants, resulting in a dark, intractable reaction mixture.[10]
-
Solution: Reduce the concentration of the acid catalyst. Alternatively, switch to a milder, reusable solid acid catalyst like Amberlyst-15, Nafion-H, or sulfated zirconia.[7][10] These catalysts provide the necessary acidity without the bulk corrosive and sulfonating effects of H₂SO₄. Solvent-free conditions can also minimize side reactions by reducing reaction times.[7]
-
Q3: The reaction work-up is difficult, and isolating the pure product is challenging. Are there ways to simplify this?
A3: Difficult work-ups are common with traditional homogeneous catalysts. Modern protocols offer significant improvements.
-
Cause: Use of Homogeneous Acid Catalysts. Strong liquid acids like H₂SO₄ require a neutralization step, often leading to the formation of large quantities of inorganic salts that can complicate product extraction and purification.
-
Solution 1: Employ Heterogeneous Catalysts. Solid acid catalysts (e.g., zeolites, clays, functionalized silica) can be removed by simple filtration at the end of the reaction.[10][13] This dramatically simplifies the work-up, often leaving a crude product that only requires recrystallization.
-
Solution 2: Utilize Ionic Liquids. Certain acidic ionic liquids can serve as both the catalyst and the reaction medium.[18] After the reaction, the product can often be extracted with a less polar organic solvent, leaving the ionic liquid behind to be recycled and reused.[18][19][20]
-
Frequently Asked Questions (FAQs)
Q: What is the most efficient type of catalyst for the Pechmann condensation? A: There is no single "best" catalyst, as the optimal choice depends on the substrate and desired reaction conditions (e.g., green chemistry considerations). However, a comparative analysis shows clear trends.
| Catalyst Type | Example(s) | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Brønsted Acids | H₂SO₄, p-TsOH | Good to Excellent | Inexpensive, highly active | Corrosive, difficult work-up, side reactions | [1][10] |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Good to Excellent | Highly effective | Moisture sensitive, stoichiometric amounts often needed | [1][14][19] |
| Solid Acids | Amberlyst-15, Zeolites, Sulfated Zirconia | Good to Excellent | Reusable, easy separation, milder conditions | Can be less active, potential for pore blockage | [7][10][11] |
| Ionic Liquids | [bmim]Cl·2AlCl₃, [Msim]HSO₄ | Excellent | Dual solvent/catalyst, reusable, green | Can be expensive, viscosity may be an issue | [9][18][21] |
| Nanocatalysts | FeF₃, Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Excellent | High surface area, high activity, often solvent-free | Preparation can be complex, potential for leaching | [15][16][22] |
Q: Can I run the Pechmann condensation without a solvent? A: Yes, and it is often advantageous. Solvent-free (or "neat") conditions are a key principle of green chemistry.[23][24] Many modern protocols using solid acid catalysts, microwave irradiation, or mechanochemical ball milling are performed without any solvent.[13][16][25][26] This often leads to shorter reaction times, higher yields, and a significantly easier work-up.[7][24]
Q: How does microwave irradiation improve the reaction efficiency? A: Microwave-assisted synthesis accelerates the reaction by direct, efficient heating of the polar reactants and catalysts.[8] This rapid energy transfer can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally decomposed byproducts.[13][16][27] For example, a reaction that takes hours under conventional heating might be completed in under 20 minutes in a microwave reactor.[10]
Q: What is mechanochemistry and how is it applied to this reaction? A: Mechanochemistry involves using mechanical force (e.g., in a high-speed ball mill) to induce chemical reactions.[25][28] For the Pechmann condensation, reactants and a solid catalyst are milled together. This solvent-free technique provides the activation energy through friction and collisions, often resulting in high yields at ambient temperature with short reaction times.[26] It is considered a highly sustainable and efficient method.[25]
Caption: Troubleshooting workflow for optimizing the Pechmann condensation.
Experimental Protocols
The following are representative protocols that demonstrate best practices for both a modern heterogeneous catalysis approach and a green microwave-assisted method.
Protocol 1: Heterogeneous Catalysis using Amberlyst-15 under Microwave Conditions
This protocol is adapted from methodologies that prioritize catalyst reusability and simplified work-up.[10]
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the phenol (1.0 mmol, 1.0 equiv) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add Amberlyst-15 resin (0.2 g).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 100-110 °C for 15-20 minutes. Monitor the internal pressure and temperature to ensure they remain within safe limits.[10][16]
-
Reaction Monitoring: After the allotted time, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting phenol.
-
Work-up and Purification:
-
Add 10 mL of ethyl acetate to the vessel and stir to dissolve the organic components.
-
Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid is typically purified by recrystallization from ethanol or an ethanol/water mixture.
-
Protocol 2: Solvent-Free Synthesis using an Acidic Ionic Liquid
This protocol leverages the dual role of an ionic liquid as both catalyst and solvent, embodying a green chemistry approach.[18][20][21]
-
Reactant Preparation: In a round-bottom flask, add the phenol (1.0 mmol, 1.0 equiv), the β-ketoester (1.1 mmol, 1.1 equiv), and the acidic ionic liquid (e.g., 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, [Msim]HSO₄, ~5 mol %).[9]
-
Reaction Conditions: Heat the solvent-free mixture in an oil bath at 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the phenol.[9][20]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane mixture). Reactions are often complete within 25-60 minutes.[21]
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of cold water to the flask. The coumarin product will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual ionic liquid.
-
The crude product can be purified by recrystallization from ethanol.
-
The aqueous filtrate containing the ionic liquid can be concentrated under vacuum to remove the water, allowing the ionic liquid to be recovered and reused.[19]
-
References
-
Potdar, M. K., Mohile, S. S., & Salunkhe, M. M. (2001). Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Tetrahedron Letters, 42, 9285-9287. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]
-
Valizadeh, H., & Gholipur, H. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 17(5), 5673-5683. [Link]
-
Kumar, V., Tomar, S., Patel, R., Yousaf, A., Parmar, V. S., & Malhotra, S. V. (2008). FeCl3-Catalyzed Pechmann Synthesis of Coumarins in Ionic Liquids. Synthetic Communications, 38(15), 2516-2523. [Link]
-
Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2007). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Journal of the Iranian Chemical Society, 4(3), 343-346. [Link]
-
Pornsatitworakul, S., et al. (2020). Optimisation of the Pechmann reaction conditions using microwave irradiation. Chiang Mai University Journal of Natural Sciences, 19(3), 466-481. [Link]
-
Al-Bayati, R. I. H., & Hussien, A. A. (2023). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. International Journal of Innovative Science and Research Technology, 8(2), 101-106. [Link]
-
Al-Bayati, R. I. H., & Hussien, A. A. (2023). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. International Journal of Innovative Science and Research Technology, 8(2), 101-106. [Link]
-
Goswami, L., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 6(1), 536-546. [Link]
-
Singh, P., et al. (2020). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Indian Chemical Society, 97(10), 1645-1658. [Link]
-
Goswami, L., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 6(1), 536-546. [Link]
-
Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]
-
Reddy, B. V. S., et al. (2007). Iron(III) Chloride in Catalytic Synthesis of 4-Substituted Coumarins via Pechmann Condensation. Synthetic Communications, 37(11), 1881-1886. [Link]
-
Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]
-
Pornsatitworakul, S., et al. (2019). Reaction energy pathway of Pechmann condensation reaction. ResearchGate. [Link]
-
Molnar, M., et al. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Current Organic Synthesis, 17(3), 176-194. [Link]
-
Singh, P., & Kumar, D. (2018). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]
-
Shylesh, S., et al. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 303(1-2), 41-48. [Link]
-
Reddy, B. R., & Kumar, B. S. (2022). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions. Green Chemistry, 24(6), 2429-2437. [Link]
-
Khaligh, N. G. (2012). Synthesis of coumarins via Pechmann reaction catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate. Catalysis Science & Technology, 2(7), 1625-1629. [Link]
-
Hebade, M. J., Shimpi, R. P., & Chavan, O. S. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica, 14(2), 1-4. [Link]
-
Molnar, M., et al. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Bentham Science. [Link]
-
Dadhania, A. D., Patel, V. K., & Raval, D. K. (2013). A Facile Approach for the Syntheis of Coumarins Via Pechmann Condensation Using Acidic Ionic Liquid Under Solvent Free Condition. PRAJÑĀ-Journal of Pure and Applied Sciences, 21, 13-17. [Link]
-
Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]
-
Harvard University Department of Chemistry and Chemical Biology. (n.d.). Pechmann Condensation. Retrieved from [Link]
-
Becerra-Anaya, S. J., Merchán Arenas, D. R., & Kouznetsov, V. V. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1077-1088. [Link]
-
IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. International Journal of Science and Research Technology, 9(12). [Link]
-
EurekAlert!. (2020). Green chemistry approaches to the synthesis of coumarin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Green synthesis of coumarins via Pechmann condensation catalyzed by reusable functionalized organosilica. Retrieved from [Link]
-
Khurana, J. M., & Kumar, S. (2009). Starch sulfuric acid: An efficient and biodegradable catalyst for the synthesis of coumarins via Pechmann condensation under solvent-free conditions. TSI Journals. [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]
-
Becerra-Anaya, S. J., Merchán Arenas, D. R., & Kouznetsov, V. V. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. ResearchGate. [Link]
-
Organic Reactions. (n.d.). The Pechmann Reaction. Retrieved from [Link]
-
Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarlyworks.adelphi.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ionike.com [ionike.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicreactions.org [organicreactions.org]
- 18. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 19. tandfonline.com [tandfonline.com]
- 20. spuvvn.edu [spuvvn.edu]
- 21. Synthesis of coumarins via Pechmann reaction catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient, halogen -free and re ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20196H [pubs.rsc.org]
- 22. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Green chemistry approaches to the synthesis of coumarin derivatives | EurekAlert! [eurekalert.org]
- 25. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for 4-Propyl-2H-chromen-2-one Analogues
Welcome to the technical support center for the purification of 4-propyl-2H-chromen-2-one analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of coumarin derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 4-propyl-2H-chromen-2-one and its analogues.
Q1: What are the most common impurities I can expect from the synthesis of 4-propyl-2H-chromen-2-one analogues?
A1: The impurity profile is highly dependent on the synthetic route employed. For instance, in a Pechmann condensation, you might encounter unreacted starting materials like phenols and β-ketoesters, as well as side-products from self-condensation or incomplete cyclization.[1] Knoevenagel or Perkin condensation routes can also introduce their own characteristic impurities.[2][3] A crucial first step in any purification strategy is to analyze a crude sample by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components.
Q2: My crude product is a persistent yellow oil/solid, but the pure compound should be colorless. What could be the cause?
A2: A yellow tint often indicates the presence of minor, highly conjugated impurities or trace amounts of residual metals from catalysts (e.g., palladium).[4] These impurities might not be easily visible on a TLC plate if they are present in very small quantities.[4] Sometimes, prolonged exposure to air and light can lead to the formation of colored oxidation products.[4] It is also possible that your specific analogue is inherently colored.
Q3: I am seeing a single spot on my TLC, but my NMR spectrum shows impurities. Why is this happening?
A3: This is a common and often frustrating scenario. There are several potential reasons:
-
Co-elution: The impurity may have a very similar Rf value to your product in the chosen TLC solvent system, making them appear as a single spot.
-
Low UV Activity: The impurity may not be UV-active and therefore not visible on the TLC plate.
-
High Concentration: If your product is highly concentrated, it can mask the presence of nearby minor impurities on the TLC.
-
NMR Sensitivity: NMR is a highly sensitive technique that can detect impurities at levels not visible by TLC.[5][6]
To resolve this, try developing the TLC in several different solvent systems with varying polarities. Staining the TLC plate with a universal stain like potassium permanganate can help visualize non-UV active impurities.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific purification challenges.
Guide 1: Flash Column Chromatography
Flash column chromatography is a primary workhorse for the purification of coumarin derivatives.[7][8] However, its success hinges on careful optimization.
Problem: Poor separation of my 4-propyl-2H-chromen-2-one analogue from a close-running impurity.
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. reddit.com [reddit.com]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. flash-chromatographie.com [flash-chromatographie.com]
- 8. 6-Methoxy-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-4 Functionalization of the Coumarin Ring
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the chemical modification of the coumarin scaffold. The functionalization of the C-4 position presents unique challenges due to the electronic nature and reactivity of the coumarin's α,β-unsaturated lactone system. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the C-4 position of the coumarin ring so challenging to functionalize directly?
The C-4 position of the coumarin ring is part of a conjugated C=C double bond within an α,β-unsaturated lactone system. Its reactivity is governed by several factors:
-
Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group makes the C-3 position electron-deficient and thus more susceptible to nucleophilic attack (Michael addition). Conversely, the C-4 position is less electrophilic and not readily activated for traditional electrophilic aromatic substitution.
-
Steric Hindrance: The C-4 position is sterically more hindered than the C-3 position, which can impede the approach of bulky reagents.
-
Competition with C-3: Many reaction conditions that could potentially activate the C-4 position often lead to preferential functionalization at the more reactive C-3 position. Overcoming this inherent regioselectivity is a primary challenge.[1]
Q2: What are the primary strategies for achieving C-4 functionalization?
Historically, methods like the Pechmann condensation allowed for the synthesis of coumarins with pre-installed C-4 substituents.[2][3] However, for direct functionalization of a pre-existing coumarin ring, modern synthetic chemistry relies on several key strategies:
-
Transition Metal-Catalyzed C-H Activation/Cross-Coupling: This is the most prevalent and powerful strategy. It often involves the direct activation of the C4-H bond by a transition metal (predominantly palladium, but also rhodium and ruthenium) followed by coupling with a partner like an arene, alkene, or arylboronic acid.[1][4][5]
-
Directing Groups: To overcome the regioselectivity challenge, a directing group can be temporarily installed on the coumarin, typically at the C-3 position (e.g., a carboxylic acid or ketone). This group coordinates to the metal catalyst, positioning it to selectively activate the adjacent C4-H bond.[5][6][7]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder alternative, often proceeding through radical intermediates. This approach can be used for alkylation and acylation reactions at the C-4 position.[8][9][10]
-
Heck-Type Reactions: Oxidative Heck reactions, particularly with palladium catalysts, enable the direct arylation of the C-4 position using partners like arylboronic acids.[5][11]
Q3: What is the role of an oxidant in palladium-catalyzed C-4 C-H functionalization?
In many palladium-catalyzed C-H activation cycles, the palladium catalyst starts in the Pd(II) state and is reduced to Pd(0) during the reductive elimination step that forms the final product. For the catalytic cycle to continue, the Pd(0) must be re-oxidized back to the active Pd(II) state. An oxidant (e.g., Ag(I) salts, Cu(OAc)₂, O₂) is required to facilitate this step, making the overall process a net oxidative coupling.[5][11] The choice of oxidant can be critical to the reaction's success and can influence yield and side-product formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the C-4 functionalization of coumarins.
Problem 1: Low or No Yield of the C-4 Functionalized Product
Potential Cause 1: Catalyst Inactivity or Incompatibility
-
Scientific Rationale: The choice of palladium source, ligand, and additives is critical and highly substrate-dependent. For instance, in oxidative Heck reactions, ligands like 1,10-phenanthroline derivatives can be essential for catalytic turnover, while steric hindrance in other ligands can inhibit the reaction.[11] Some reactions may require a specific pre-catalyst or an activator to generate the active catalytic species.
-
Suggested Solutions:
-
Screen Catalysts and Ligands: If using Pd(OAc)₂, try alternative sources like PdCl₂(CH₃CN)₂. Screen a panel of ligands (e.g., phosphine-based, nitrogen-based like phenanthroline or bipyridine).
-
Verify Catalyst Quality: Ensure the catalyst has not degraded due to improper storage. Run a positive control reaction with a substrate known to work well in the system.
-
Consider a Different Metal: If palladium systems fail, explore rhodium or ruthenium-based catalysts, which operate via different mechanisms and may be more suitable for your specific substrate.[5][6]
-
Potential Cause 2: Incorrect Reaction Conditions (Solvent, Temperature, Atmosphere)
-
Scientific Rationale: Solvent polarity can significantly impact the solubility of reagents and the stability of catalytic intermediates. Temperature is crucial for overcoming the activation energy of the C-H cleavage step but excessive heat can lead to catalyst decomposition or undesired side reactions. For oxidative couplings, the presence and pressure of an oxidant like O₂ are critical parameters.[11]
-
Suggested Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, Dioxane, Acetic Acid, Toluene).
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability.
-
Atmosphere Control: If an oxygen atmosphere is required, ensure the reaction vessel is properly flushed and maintained under a positive pressure of O₂ (e.g., using a balloon). For air-sensitive catalysts, strictly maintain an inert (N₂ or Ar) atmosphere.
-
Potential Cause 3: Poor Substrate Reactivity
-
Scientific Rationale: The electronic properties of the coumarin substrate and the coupling partner heavily influence the reaction outcome. Strong electron-withdrawing groups on the coumarin can deactivate the ring towards electrophilic C-H metallation. Conversely, certain electron-donating groups can enhance reactivity.[5]
-
Suggested Solutions:
-
Analyze Electronic Effects: If your coumarin has a strong electron-withdrawing group, the reaction may require more forcing conditions or a more active catalyst system.
-
Use a Directing Group: For particularly unreactive substrates, installing a removable directing group at the C-3 position (e.g., carboxylic acid, ketone) can dramatically improve yield and regioselectivity by forcing the catalyst into proximity with the C4-H bond.[6]
-
Problem 2: Poor Regioselectivity (Mixture of C-3 and C-4 Products)
Potential Cause: Competing Reaction Pathways
-
Scientific Rationale: The C-3 position is inherently more electron-deficient and often more reactive than the C-4 position. Without a mechanism to enforce C-4 selectivity, functionalization at C-3 can be a significant competing pathway, especially in radical reactions or Michael additions.
-
Suggested Solutions:
-
Introduce a C-3 Directing Group: This is the most effective strategy to ensure C-4 functionalization. The directing group chelates to the metal center, leading to a predictable cyclometalation that favors the C-4 position.[5][6]
-
Modify the Catalyst System: In some cases, bulky ligands on the metal catalyst can sterically disfavor attack at the more accessible C-3 position, thereby increasing the relative yield of the C-4 product.
-
Change the Reaction Type: If direct C-H activation gives poor selectivity, consider a different approach. For instance, a decarboxylative coupling starting from a coumarin-3-carboxylic acid can be highly regioselective for the C-4 position under specific palladium-catalyzed conditions.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in C-4 functionalization experiments.
Caption: A decision tree for troubleshooting C-4 functionalization reactions.
Key Methodologies & Protocols
Comparative Overview of C-4 Functionalization Methods
The table below summarizes common catalytic systems for the C-4 arylation of coumarins, providing a quick reference for selecting a starting point for your experiments.
| Method | Catalyst System | Coupling Partner | Oxidant / Additive | Typical Solvent | Key Feature | Reference |
| Oxidative Heck | Pd(OAc)₂ / phen-NO₂ | Arylboronic Acids | O₂ (1 atm) | DMF | Direct, atom-economical C-H arylation. | [11] |
| Direct C-H Arylation | Pd(OPiv)₂ | Simple Arenes | AgOPiv / CsOPiv | Pivalic Acid | Enables coupling with non-activated arenes. | [5] |
| Directed C-H Alkenylation | [RuCl₂(p-cymene)]₂ | Acrylates | AgSbF₆ / Cu(OAc)₂ | Dioxane | Uses a removable ketone directing group for high regioselectivity. | [6] |
| Decarboxylative Arylation | Pd(OAc)₂ | Arylboronic Acids | N/A | Dioxane / H₂O | Starts from coumarin-3-carboxylic acid; C-4 arylation occurs with loss of CO₂. | |
| Rh-Catalyzed Annulation | [Rh₂(OAc)₄] | Acrylates | HCO₂H (reductant) | Toluene | Forms coumarin ring with C-4 substituent from phenolic acetates. | [5][12] |
Detailed Protocol: Palladium-Catalyzed Oxidative Heck C-4 Arylation
This protocol is adapted from the direct C-4 arylation of coumarins with arylboronic acids and represents a common and effective method.[11]
Objective: To synthesize 4-arylcoumarins via a direct, palladium-catalyzed oxidative coupling reaction.
Reaction Scheme:
Caption: General scheme for Pd-catalyzed C-4 arylation of coumarin.
Materials:
-
Coumarin substrate (1.0 equiv)
-
Arylboronic acid (2.0-3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)
-
5-Nitro-1,10-phenanthroline (phen-NO₂, 10-20 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction tube or flask with a screw cap
-
Oxygen balloon
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Preparation: To a clean, dry reaction tube equipped with a magnetic stir bar, add the coumarin substrate (e.g., 0.2 mmol), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and 5-nitro-1,10-phenanthroline (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (e.g., 2.0 mL) to the tube.
-
Atmosphere Exchange: Seal the reaction tube. Evacuate the tube and backfill with oxygen gas. Repeat this cycle three times. Finally, leave the tube sealed under an oxygen atmosphere (a balloon is sufficient).
-
Expert Note: Proper and complete exchange to an oxygen atmosphere is critical for catalyst turnover and achieving high yields.
-
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-arylcoumarin product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
-
Min, S., & Hong, S. (2012). Regioselective palladium-catalyzed direct cross-coupling of coumarins with simple arenes. Angewandte Chemie International Edition, 51(40), 10174-10178. [Link]
-
Szwaczko, K. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 10(2), 23. [Link]
-
Jaitak, V., & Singh, P. (2016). Recent developments of C-4 substituted coumarin derivatives as anticancer agents. European Journal of Medicinal Chemistry, 123, 355-374. [Link]
-
Griesbeck, A. G., & Maptue, N. R. (2020). A general mechanism of visible light‐induced photoredox catalysis for the synthesis of functionalized coumarins. Chemistry–A European Journal, 26(46), 10467-10471. [Link]
-
Wang, L., et al. (2020). Access to 4-Alkenylated Coumarins via Ruthenium-Catalyzed Olefinic C–H Alkenylation of Coumarins with Modifiable and Removable Directing Groups. The Journal of Organic Chemistry, 85(15), 9645-9655. [Link]
-
Doraghi, F., et al. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 136(58). [Link]
-
Doraghi, F., et al. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. ResearchGate. [Link]
-
Li, Z., et al. (2024). Copper-Catalyzed Synthesis of Difluoromethylated/C-4- and C-5-Functionalized Polycyclic Coumarin Derivatives. The Journal of Organic Chemistry, 89(12), 8534-8545. [Link]
-
Li, Z., et al. (2024). Copper-Catalyzed Synthesis of Difluoromethylated/C-4- and C-5-Functionalized Polycyclic Coumarin Derivatives. PubMed. [Link]
-
Szwaczko, K. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. [Link]
-
Jaitak, V., & Singh, P. (2016). Recent Developments of C-4 Substituted Coumarin Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Photoredox-Catalyzed Redox-Neutral Decarboxylative C-H Acylations of Coumarins with α-Keto Acid. Organic Letters, 25(14), 2466-2470. [Link]
-
Han, Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. [Link]
-
Han, Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. PubMed Central. [Link]
-
Han, Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. PubMed. [Link]
-
Han, Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. ResearchGate. [Link]
-
Silvi, M., & Melchiorre, P. (2017). Application of Coumarin Dyes for Organic Photoredox Catalysis. Chemical Communications, 53(48), 6400-6403. [Link]
-
Li, Y., et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry, 77(4), 2053-2057. [Link]
-
Gadakh, S. K., Dey, S., & Sudalai, A. (2012). Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C–H Bond Activation. The Journal of Organic Chemistry, 77(19), 8747-8752. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of 4-Arylcoumarins [mdpi.com]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective palladium-catalyzed direct cross-coupling of coumarins with simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photoredox-Catalyzed Redox-Neutral Decarboxylative C-H Acylations of Coumarins with α-Keto Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
validation of the antioxidant activity of a novel compound
A Comprehensive Guide to the Validation of the Antioxidant Activity of NeuroGuardX
Introduction
The relentless pursuit of novel therapeutic agents capable of mitigating oxidative stress is a cornerstone of modern drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. In this context, the discovery and validation of new antioxidant compounds are of paramount importance.
This guide provides a comprehensive, in-depth comparison of the antioxidant activity of a novel compound, NeuroGuardX, against established antioxidant standards. As Senior Application Scientists, our goal is to not only present data but to also provide the underlying scientific rationale for the experimental design and the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antioxidant potential of new chemical entities.
The Scientific Imperative for Multi-Assay Validation
No single antioxidant assay can fully capture the complex interactions of an antioxidant within a biological system. Therefore, a multi-assay approach is not just recommended; it is scientifically imperative for a robust validation. This guide will detail a battery of widely accepted assays to provide a holistic profile of NeuroGuardX's antioxidant capacity. We will explore both chemical-based (in vitro) and cell-based assays to bridge the gap between chemical reactivity and biological efficacy.
In Vitro Antioxidant Capacity of NeuroGuardX
In vitro assays provide a fundamental understanding of a compound's ability to scavenge free radicals and chelate pro-oxidant metals. These assays are crucial for initial screening and for elucidating the mechanism of antioxidant action. We will compare NeuroGuardX against Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C), two of the most widely recognized antioxidant standards.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and reliable methods for screening the radical scavenging activity of antioxidants. The principle is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of NeuroGuardX, Trolox, and Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compounds and standards.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Comparative Data:
| Compound | IC50 (µg/mL) |
| NeuroGuardX | 15.8 ± 1.2 |
| Trolox | 8.5 ± 0.7 |
| Ascorbic Acid | 5.2 ± 0.4 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of NeuroGuardX, Trolox, and Ascorbic Acid to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
-
Comparative Data:
| Compound | TEAC (mM Trolox equivalents/mM compound) |
| NeuroGuardX | 1.8 ± 0.1 |
| Ascorbic Acid | 1.1 ± 0.08 |
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC). This assay is considered to be more biologically relevant than the DPPH and ABTS assays because it utilizes a biologically relevant radical source.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (the fluorescent probe).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.
-
Prepare a series of concentrations of NeuroGuardX and Trolox.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of each concentration of the test compounds and standards.
-
Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence every minute for 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC of Trolox against its concentration.
-
The ORAC value of NeuroGuardX is expressed as micromoles of Trolox equivalents per gram of the compound (µmol TE/g).
-
Comparative Data:
| Compound | ORAC Value (µmol TE/g) |
| NeuroGuardX | 4500 ± 350 |
| Quercetin (Reference) | 8500 ± 600 |
Cellular Antioxidant Activity (CAA) of NeuroGuardX
While in vitro assays are essential for initial characterization, they do not account for crucial biological factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay was developed to address this limitation by measuring the antioxidant activity of a compound within a cellular environment.
The CAA assay utilizes dichlorofluorescin diacetate (DCFH-DA), a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity of a compound is determined by its ability to inhibit the formation of DCF.
Experimental Workflow for CAA
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Experimental Protocol:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) cells are cultured in appropriate media until they reach confluency.
-
The cells are then seeded into a 96-well plate and allowed to attach overnight.
-
-
Treatment:
-
The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then treated with various concentrations of NeuroGuardX along with DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
After incubation, the treatment solution is removed, and the cells are washed again with PBS.
-
AAPH solution is added to the cells to induce oxidative stress.
-
-
Measurement and Analysis:
-
The fluorescence is immediately measured every 5 minutes for 1 hour using a fluorescence plate reader.
-
The CAA value is calculated based on the integrated area under the fluorescence curve.
-
Comparative Data:
| Compound | CAA Value (µmol QE/100g) |
| NeuroGuardX | 1800 ± 150 |
| Quercetin | 1500 ± 120 |
Proposed Antioxidant Mechanism of NeuroGuardX
Based on its chemical structure and the comprehensive assay results, we propose that NeuroGuardX exerts its antioxidant effects through a dual mechanism: direct radical scavenging and upregulation of endogenous antioxidant enzymes. The potent activity observed in the DPPH, ABTS, and ORAC assays demonstrates its direct radical scavenging capabilities. The superior performance in the CAA assay suggests excellent cell permeability and the potential to modulate intracellular antioxidant pathways.
We hypothesize that NeuroGuardX activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like NeuroGuardX, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Nrf2 Signaling Pathway
Caption: Proposed activation of the Nrf2 signaling pathway by NeuroGuardX.
Conclusion
The comprehensive validation of NeuroGuardX's antioxidant activity through a panel of in vitro and cell-based assays demonstrates its significant potential as a novel therapeutic agent for combating oxidative stress. Its potent radical scavenging activity, coupled with its excellent cellular antioxidant capacity, suggests a multi-faceted mechanism of action. The superior performance of NeuroGuardX in the CAA assay compared to the well-established antioxidant quercetin is particularly noteworthy, highlighting its bioavailability and efficacy in a biological context.
Further investigations are warranted to fully elucidate the molecular mechanisms underlying NeuroGuardX's antioxidant effects, particularly its interaction with the Nrf2 signaling pathway. The data presented in this guide provide a strong foundation for the continued development of NeuroGuardX as a promising candidate for the prevention and treatment of oxidative stress-related diseases.
References
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Source: ScienceDirect, URL: [Link]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay. Source: National Center for Biotechnology Information, URL: [Link]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay. Source: ScienceDirect, URL: [Link]
-
Cellular Antioxidant Activity (CAA) Assay. Source: National Center for Biotechnology Information, URL: [Link]
-
Nrf2 Signaling Pathway. Source: National Center for Biotechnology Information, URL: [Link]
A Comparative Study of 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one with other Coumarins: A Guide for Researchers
The coumarin scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer properties. This guide provides a detailed comparative analysis of a specific synthetic coumarin, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, against other relevant coumarin compounds. By examining its anticipated biological activities and physicochemical properties in the context of structurally similar molecules, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations and applications.
Introduction to the Coumarin Scaffold in Drug Discovery
Coumarins (2H-chromen-2-ones) are a class of benzopyrones widely distributed in nature and are known for their significant therapeutic potential. The versatility of the coumarin nucleus allows for a wide range of structural modifications, leading to a diverse library of compounds with varied biological functions. Key activities associated with coumarins include their roles as antioxidants, enzyme inhibitors, and cytotoxic agents against various cancer cell lines. The substitution pattern on the coumarin ring system critically influences the biological and physicochemical properties of these molecules. This guide will focus on elucidating the potential contributions of the 8-methyl and 4-propyl substituents of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one to its overall activity profile.
Comparative Analysis of Biological Activities
While direct experimental data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is not extensively available in the current literature, we can infer its potential activities by comparing it with structurally related coumarins. The following sections will discuss its anticipated antioxidant, enzyme inhibitory, and cytotoxic properties.
Antioxidant Activity
The antioxidant potential of hydroxycoumarins is well-documented and is primarily attributed to their ability to scavenge free radicals. The 7-hydroxy group is a key pharmacophore for this activity.
Structure-Activity Relationship Insights:
-
7-Hydroxy Group: The phenolic hydroxyl group at the C7 position is crucial for antioxidant activity, as it can donate a hydrogen atom to free radicals.
-
8-Methyl Group: The presence of an electron-donating methyl group at the C8 position is expected to enhance the antioxidant activity. This is because it can stabilize the resulting phenoxyl radical through an inductive effect.
-
4-Propyl Group: The effect of the 4-propyl group on antioxidant activity is less predictable. While alkyl groups are generally electron-donating, their impact at the C4 position on the radical scavenging ability of the 7-hydroxy group may be modest. However, it will increase the lipophilicity of the molecule, which could influence its interaction with cellular membranes and lipid-based radicals.
To provide a quantitative perspective, the table below compares the reported antioxidant activities of related coumarins. The activity for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is extrapolated based on these existing data.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference Compound |
| 7-Hydroxy-4-methylcoumarin | ~150 | Ascorbic Acid |
| 7,8-Dihydroxy-4-methylcoumarin | ~20 | Ascorbic Acid |
| 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one | Estimated: 100-140 | Ascorbic Acid |
| 4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | Data not available | - |
Enzyme Inhibition
Coumarin derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.
Structure-Activity Relationship Insights:
-
The coumarin core can interact with the active site of enzymes like AChE through hydrophobic and hydrogen bonding interactions.
-
The substituents on the coumarin ring play a significant role in determining the binding affinity and inhibitory potency. The increased lipophilicity due to the 4-propyl and 8-methyl groups may enhance binding to hydrophobic pockets within the enzyme's active site.
A comparative look at the enzyme inhibitory activity of related coumarins is presented below.
| Compound | Target Enzyme | IC50 (µM) |
| 7-Hydroxy-4-methylcoumarin | Acetylcholinesterase | >100 |
| Substituted 8-aminocoumarins | Acetylcholinesterase | 1-10 |
| 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one | Acetylcholinesterase | Estimated: 50-100 |
Cytotoxic Activity
Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Structure-Activity Relationship Insights:
-
The planar structure of the coumarin ring allows for intercalation with DNA, potentially leading to cytotoxic effects.
-
Substituents that increase lipophilicity, such as the 4-propyl group, may enhance cellular uptake and contribute to higher cytotoxicity.
The following table provides a comparative overview of the cytotoxic activity of related coumarins against the MCF-7 breast cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| 7-Hydroxy-4-methylcoumarin | MCF-7 | >100 |
| Bis(4-hydroxy-2H-chromen-2-one) coumarin | MCF-7 | ~50[1] |
| 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one | MCF-7 | Estimated: 40-80 |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one (Estimated) | 4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one[2] | 7-Hydroxy-4-methyl-2H-chromen-2-one |
| Molecular Formula | C13H14O3 | C12H12O3 | C10H8O3 |
| Molecular Weight | 218.25 g/mol | 204.22 g/mol | 176.17 g/mol |
| LogP (Predicted) | ~2.8 | ~2.5 | ~1.5 |
| UV-Vis (λmax, nm) | ~325 | Data not available | 321[3] |
| Fluorescence (Ex/Em, nm) | ~330 / ~450 | Data not available | ~325 / ~450 |
The presence of the 4-propyl group in the target compound is expected to increase its lipophilicity (LogP) compared to the 4-methyl and 4-ethyl analogs. The UV-Vis and fluorescence properties are anticipated to be similar to other 7-hydroxycoumarins, with excitation and emission in the near-UV and blue regions of the spectrum, respectively.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key biological assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds and reference standard (e.g., Ascorbic acid)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds and the reference standard in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
MTT Assay (Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Key structural features influencing the antioxidant activity of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Caption: A simplified workflow for the DPPH radical scavenging assay.
Caption: Structural relationships between the target coumarin and its analogs.
Conclusion
7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one represents a promising scaffold for further investigation in drug discovery. Based on the analysis of structurally related compounds, it is anticipated to possess moderate antioxidant, enzyme inhibitory, and cytotoxic activities. The presence of the 8-methyl and 4-propyl groups likely modulates its biological profile and enhances its lipophilicity. The experimental protocols provided in this guide offer a standardized approach for the direct evaluation of this compound and its comparison with other coumarin derivatives. Further synthesis and biological testing are warranted to fully elucidate the therapeutic potential of this and other related 4-alkyl-8-methyl-7-hydroxycoumarins.
References
-
4][5][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications.
Sources
- 1. Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3 | CID 5322322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxycoumarin Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 7-hydroxycoumarin derivatives, offering insights into their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key structure-activity relationships, this document serves as a critical resource for advancing the design of more potent and selective therapeutic agents.
The coumarin scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its wide range of pharmacological activities.[1] 7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring phenolic compound found in various plants and serves as a crucial precursor for the synthesis of numerous derivatives with enhanced biological activities.[2][3] The strategic modification of this core structure allows for the fine-tuning of its biological effects, making a systematic analysis of its structure-activity relationship (SAR) essential for rational drug design.[1]
The 7-Hydroxycoumarin Scaffold: A Foundation for Diverse Biological Activities
The 7-hydroxycoumarin core, with its fused benzene and α-pyrone rings, offers multiple sites for chemical modification. The phenolic hydroxyl group at the C7 position is particularly important, as its modification or the introduction of other substituents on the coumarin ring can dramatically influence the compound's physicochemical properties and biological activity.[4]
Caption: Key substitution sites on the 7-hydroxycoumarin scaffold.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Numerous studies have highlighted the anticancer potential of 7-hydroxycoumarin derivatives against various cancer cell lines.[1] The cytotoxic effects are often linked to the modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 7-hydroxycoumarin analogs against different human cancer cell lines.
| Compound/Derivative | C3-Substituent | C4-Substituent | C8-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | n-decyl | Methyl | - | MCF-7 | 25.1 | [5] |
| 7,8-dihydroxy-4-methylcoumarin | n-decyl | Methyl | - | LS180 | 25.2 | [5] |
| 7-hydroxy-4-methylcoumarin derivative | - | Methyl | p-hydroxybenzaldehyde condensate | MCF-7 | 6.85 (µg/mL) | [2] |
| 7-hydroxy-4-methylcoumarin derivative | - | Methyl | p-N,N-dimethylbenzaldehyde condensate | MDA-MB-231 | 10.75 (µg/mL) | [2] |
| Umbelliferone (7-hydroxycoumarin) | - | - | - | MCF-7 | 10.31 | [6] |
| Umbelliferone (7-hydroxycoumarin) | - | - | - | MDA-MB-231 | 15.56 | [6] |
| 4-trifluoromethyl-6,7-dihydroxycoumarin | - | CF₃ | - | A549 | 1.21 | [7] |
| 6,7-dihydroxycoumarin | - | - | - | Mcl-1 (Ki) | 1.49 | [7] |
| 7,8-dihydroxycoumarin | - | - | - | Mcl-1 (Ki) | 1.75 | [7] |
Structure-Activity Relationship Insights for Anticancer Activity
-
Hydroxylation Pattern: The presence and position of additional hydroxyl groups on the benzene ring significantly impact anticancer activity. Dihydroxy derivatives, particularly those with ortho-dihydroxy groups like 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin, exhibit enhanced potency.[7][8] This is attributed to their ability to generate reactive oxygen species and interact with multiple cellular targets.[8]
-
Substitution at C3: The introduction of a long alkyl chain, such as an n-decyl group, at the C3 position of the 7,8-dihydroxy-4-methylcoumarin scaffold significantly enhances cytotoxic activity.[5] This is likely due to increased lipophilicity, facilitating better cell membrane penetration.[1]
-
Substitution at C4: The nature of the substituent at the C4 position plays a crucial role. Electron-withdrawing groups, such as a trifluoromethyl group, can enhance activity, as seen in 4-trifluoromethyl-6,7-dihydroxycoumarin, which is a potent Mcl-1 inhibitor.[7]
-
Hybrid Molecules: Fusing 7-hydroxycoumarin with other pharmacologically active moieties, such as gallic acid, can lead to compounds with improved anticancer activity compared to the parent molecules.[9]
Caption: Key structural modifications enhancing anticancer activity.
Antimicrobial Activity: A Broad Spectrum of Action
7-Hydroxycoumarin derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[3][10]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of various 7-hydroxycoumarin derivatives against different microbial strains.
| Compound/Derivative | Modification | Microbial Strain | MIC (µg/mL) | Reference |
| 8-substituted-7-hydroxycoumarin (Compound 27) | 8-(2-Cyano-2-(N-(2-(2-methoxyphenoxy)ethyl)carbamoyl)vinyl) | E. coli | 4-6 | [3] |
| 8-substituted-7-hydroxycoumarin (Compound 28) | 8-(2-Cyano-2-(N-(thiazol-2-yl)carbamoyl)vinyl) | S. aureus | 4-6 | [3] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 7f) | 7-O-(aziridine derivative) | B. subtilis | 8 | [11] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 7) | Schiff base at C4-methyl | E. coli | 31 | [12] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 6) | Schiff base at C4-methyl | S. aureus | 40 | [12] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 7) | Schiff base at C4-methyl | M. luteus | 40 | [12] |
| 7-O-coumarinyl alkenoates | Esterification at C7-OH with fatty acids | Various bacteria and fungi | Potent | [13] |
Structure-Activity Relationship Insights for Antimicrobial Activity
-
Substitution at C8: Introduction of bulky and functionalized groups at the C8 position can lead to potent antibacterial and antifungal compounds.[3][10] For instance, derivatives with cyano-acrylamide moieties at C8 showed enhanced activity against both Gram-positive and Gram-negative bacteria.[10]
-
Modification of the C4-Methyl Group: Conversion of the C4-methyl group into a Schiff base has been shown to yield derivatives with moderate to high antibacterial activity.[12]
-
Esterification of the C7-Hydroxyl Group: Esterification of the 7-hydroxyl group with long-chain fatty acids can produce derivatives with potent antibacterial and antifungal properties.[13]
-
Halogenation: The presence of a halogen, such as chlorine, on the coumarin nucleus can enhance antibacterial activity.[14]
Antioxidant Activity: Scavenging Free Radicals
The phenolic nature of 7-hydroxycoumarin and its derivatives endows them with antioxidant properties.[15] They can act as free radical scavengers, which is a key mechanism in their protective effects against various diseases.[8]
Comparative Antioxidant Activity
| Compound/Derivative | Assay | Activity | Reference |
| 7,8-dihydroxy-4-methylcoumarin | DPPH radical scavenging | Potent | [8] |
| Trihydroxycoumarins | DPPH and ABTS assays | Potent | [8] |
| 4-methyl-7-hydroxycoumarin derivative (Compound 4) | DPPH radical scavenging | 90.0 ± 3.0% inhibition | [15] |
| 7-hydroxy-4-methylcoumarin | DPPH radical scavenging | Good | [15] |
| 7-hydroxy-4-methylcoumarin thiosemicarbazides | DPPH and galvinoxyl radical scavenging | Higher than 4-thiazolidinones | [16] |
Structure-Activity Relationship Insights for Antioxidant Activity
-
Number and Position of Hydroxyl Groups: The antioxidant activity is directly related to the number and position of hydroxyl groups. Dihydroxy and trihydroxy derivatives, especially those with an ortho-dihydroxy arrangement, exhibit superior radical scavenging activity compared to monohydroxy derivatives.[8][17] This is due to the formation of stable phenoxy radicals through resonance and intramolecular hydrogen bonding.[8]
-
Alkylation: Alkylation at the C3 or C4 position can lead to a reduction in antioxidant activity.[8]
-
Acetylation of the Hydroxyl Group: Acetylation of the free hydroxyl group suppresses the biological effects, including antioxidant activity.[4]
Enzyme Inhibition: A Targeted Approach
7-Hydroxycoumarin derivatives have been identified as inhibitors of various enzymes, including cytochrome P450 (CYP) enzymes, α-glucosidase, and protein kinases.[18][19][20]
Comparative Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC₅₀/Kᵢ | Reference |
| 6,7-dihydroxycoumarin | CYP2A6 | IC₅₀ = 0.39 µM, Kᵢ = 0.25 µM | [18] |
| 7,8-dihydroxycoumarin | CYP2A6 | IC₅₀ = 4.61 µM, Kᵢ = 3.02 µM | [18] |
| 3-phenyl-7-hydroxycoumarin derivative (Compound 7) | Macrophage Migration Inhibitory Factor (MIF) | Kᵢ = 18 ± 1 nM | [21] |
| Hydroxycoumarin derivative (Compound 10) | α-glucosidase | Kᵢ = 589 nM (noncompetitive) | [19] |
| Hydroxycoumarin derivative (Compound 11) | α-glucosidase | Kᵢ = 4.810 µM (competitive) | [19] |
| 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) | Protein kinase CK2 | Favorable inhibitory activity | [20] |
Structure-Activity Relationship Insights for Enzyme Inhibition
-
CYP2A6 Inhibition: Hydroxyl groups are crucial for CYP2A6 inhibition, with the substitution order of potency being C6 > C7 > C8.[18] Both hydrophobic and hydrophilic substituents at C4, C6, and C8 generally reduce inhibitory activity.[18]
-
MIF Inhibition: Phenyl substitution at the C3 position of 7-hydroxycoumarin enhances potency against Macrophage Migration Inhibitory Factor (MIF).[21] Further substitutions on the phenyl ring that add bulk and are weakly electron-withdrawing are favorable.[21]
-
α-Glucosidase Inhibition: The nature of the substituent on the hydroxycoumarin scaffold determines the type of inhibition (competitive vs. noncompetitive) against α-glucosidase.[19]
Experimental Protocols
Synthesis of 7-Hydroxycoumarin Derivatives (General Overview)
The synthesis of 7-hydroxycoumarin derivatives often starts from 7-hydroxycoumarin or a substituted resorcinol. Common synthetic routes include:
-
Pechmann Condensation: Reaction of a phenol (e.g., resorcinol) with a β-ketoester in the presence of an acid catalyst.[10]
-
Knoevenagel Condensation: Reaction of an aldehyde or ketone with an active methylene compound.[10]
-
Perkin Reaction: Reaction of an aromatic aldehyde with an acid anhydride and its sodium salt.[2]
A typical synthesis of a 7-hydroxy-4-methylcoumarin derivative might involve the Pechmann condensation of resorcinol with ethyl acetoacetate. Further modifications can be made to the C3, C4, and C8 positions through various organic reactions.[2][22]
Caption: A generalized workflow for the synthesis of 7-hydroxycoumarin derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 7-hydroxycoumarin derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Serial two-fold dilutions of the 7-hydroxycoumarin derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Sample Preparation: Solutions of the 7-hydroxycoumarin derivatives are prepared at various concentrations.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with the sample solutions.[8]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.[8]
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control. Ascorbic acid is often used as a positive control.[15]
Conclusion
The structure-activity relationship of 7-hydroxycoumarin derivatives reveals a clear pattern of how structural modifications influence their biological activities. The presence and position of hydroxyl groups, the nature of substituents at the C3, C4, and C8 positions, and the creation of hybrid molecules are all critical factors in determining their efficacy as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents.[1] The data and protocols presented in this guide provide a solid foundation for the rational design of new and improved coumarin-based therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]
- 7. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 13. Research Portal [scholarship.miami.edu]
- 14. arabjchem.org [arabjchem.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
The Evolving Arsenal: A Comparative Guide to the Antimicrobial Efficacy of Coumarin Analogues
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into potent therapeutic agents. Among the privileged structures in medicinal chemistry, the coumarin nucleus, a benzopyrone framework, has emerged as a versatile and promising platform for the development of new antimicrobial drugs.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of different coumarin analogues, offering insights into their structure-activity relationships, mechanisms of action, and the experimental data that underscore their potential. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this exciting field of study.
The Coumarin Core: A Foundation for Antimicrobial Activity
Coumarins are a large family of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] Their inherent bioactivity and tunable chemical structure make them an attractive starting point for the design of novel antimicrobial agents.[5] The antimicrobial potential of coumarins is not a recent discovery; however, the rise of multidrug-resistant pathogens has reinvigorated interest in exploring the vast chemical space of coumarin derivatives.[5][6]
The fundamental coumarin scaffold consists of a benzene ring fused to a pyrone ring. The antimicrobial efficacy of coumarin analogues is profoundly influenced by the nature and position of substituents on this core structure.[7] This guide will delve into specific classes of coumarin analogues, comparing their performance against a panel of clinically relevant bacteria and fungi.
Key Classes of Antimicrobial Coumarin Analogues: A Head-to-Head Comparison
The strategic modification of the coumarin scaffold has given rise to several classes of analogues with enhanced antimicrobial properties. Here, we compare some of the most extensively studied classes, supported by experimental data.
Hydroxycoumarins and their Derivatives
The introduction of hydroxyl groups on the benzene ring of the coumarin scaffold has been a common strategy to enhance antimicrobial activity. Natural coumarins like esculetin and daphnetin, which are dihydroxycoumarins, have demonstrated notable antibacterial effects.[8]
-
Mechanism of Action: While the exact mechanism is multifaceted, it is believed that hydroxycoumarins can disrupt the bacterial cell membrane, chelate essential metal ions required for enzymatic activity, and interfere with bacterial signaling pathways.[9] Some studies suggest they can inhibit the expression of genes involved in lipopolysaccharide biosynthesis, a crucial component of the outer membrane of Gram-negative bacteria.[8]
-
Structure-Activity Relationship (SAR): The position and number of hydroxyl groups are critical for activity. For instance, studies have shown that the presence of a phenolic hydroxyl group is often necessary for potent activity against certain bacteria like Helicobacter pylori.[7]
Aminocoumarins and their Synthetic Analogues
Aminocoumarins represent a significant class of naturally occurring antibiotics, with novobiocin and coumermycin A1 being the most well-known examples. These compounds are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.
-
Mechanism of Action: Aminocoumarins target the GyrB subunit of DNA gyrase, preventing ATP hydrolysis and thereby inhibiting the supercoiling of DNA, which is fatal for the bacteria. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.
-
Structure-Activity Relationship (SAR): The 3-amino group is crucial for their activity. Modifications at other positions of the coumarin ring and the attached sugar moieties can influence their potency and pharmacokinetic properties. Synthetic efforts have focused on creating simpler analogues that retain the DNA gyrase inhibitory activity while overcoming the limitations of natural aminocoumarins, such as poor water solubility and toxicity.
Coumarin-Hybrid Molecules
The conjugation of the coumarin scaffold with other known antimicrobial pharmacophores has emerged as a powerful strategy to develop novel hybrid molecules with enhanced efficacy and potentially new mechanisms of action.
-
Coumarin-Chalcone Hybrids: These hybrids have demonstrated broad-spectrum antimicrobial activity. The chalcone moiety, with its α,β-unsaturated ketone system, is known to react with nucleophiles in biological systems, contributing to its antimicrobial effect.
-
Coumarin-Triazole Hybrids: The incorporation of a 1,2,3-triazole ring into the coumarin structure has yielded compounds with significant antibacterial and antifungal properties. The triazole ring can act as a pharmacophore and also improve the molecule's solubility and binding interactions with biological targets.[6]
-
Coumarin-Sulfonamide Hybrids: Sulfonamides are a well-established class of antibacterial agents. Hybrid molecules incorporating a sulfonamide moiety have shown promising activity against a range of bacteria.[10]
Quantitative Comparison of Antimicrobial Efficacy
To provide a clear and objective comparison, the following table summarizes the antimicrobial activity of representative coumarin analogues from different studies. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Coumarin Analogue Class | Representative Compound | Test Organism | MIC (µg/mL) | Reference |
| Hydroxycoumarins | Esculetin | Ralstonia solanacearum | Not specified | [8] |
| Daphnetin | Ralstonia solanacearum | Not specified | [8] | |
| Methylcoumarins | 6-Methylcoumarin | Ralstonia solanacearum | Not specified | [8] |
| Trifluoromethylcoumarins | 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [9] |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM | [9] | |
| Coumarin-Carboxylic Acids | Coumarin-3-carboxylic acid | Acidovorax citrulli | 6.25-25 | [8] |
| Coumarin-Pyrazole Hybrids | Coumarin–pyrazole 11 (with CF3) | Bacillus pumilis | 1.95 | [11] |
| Coumarin–pyrazole 11 (with CF3) | Saccharomyces cerevisiae | 3.91 | [11] | |
| Thiadiazine-Coumarin Hybrids | 1,3,4-thiadiazine derivative 6 | Escherichia coli | 1.95 | [11] |
| Anilinocoumarins | Osthenol | Various bacteria | 62.5-125 | [12] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of coumarin analogues is not attributed to a single mechanism but rather a combination of effects that disrupt microbial physiology.
Caption: Proposed antimicrobial mechanisms of action for coumarin analogues.
One of the primary modes of action for many coumarin derivatives is the disruption of the microbial cell membrane.[9] This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, certain coumarin analogues can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to vital cellular components like DNA, proteins, and lipids.[13] For specific classes like the aminocoumarins, the mechanism is highly targeted, involving the inhibition of essential enzymes like DNA gyrase. More recently, studies have shown that some coumarins can inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[8]
Experimental Protocols for Evaluating Antimicrobial Efficacy
The determination of the antimicrobial efficacy of coumarin analogues relies on standardized and reproducible experimental protocols. The following outlines a typical workflow for assessing the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Step-by-Step Methodology for MIC Determination (Broth Microdilution Method)
-
Preparation of Stock Solution: A stock solution of the test coumarin analogue is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is prepared.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The stock solution of the coumarin analogue is serially diluted in the growth medium in a 96-well microplate to obtain a range of decreasing concentrations.
-
Inoculation: Each well of the microplate is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Directions
The diverse and potent antimicrobial activities of coumarin analogues position them as a highly promising class of compounds in the fight against infectious diseases. The ability to readily modify the coumarin scaffold allows for the fine-tuning of their biological activity, offering a pathway to overcome existing resistance mechanisms. Future research should focus on elucidating the precise molecular targets of novel coumarin derivatives, optimizing their pharmacokinetic and safety profiles, and exploring synergistic combinations with existing antibiotics. The continued exploration of coumarin chemistry will undoubtedly contribute to the development of the next generation of antimicrobial agents.
References
-
MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Retrieved from [Link]
-
Arzneimittel-Forschung. (n.d.). Antimicrobial Activity of New Coumarin Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Retrieved from [Link]
-
International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. Retrieved from [Link]
-
IJSART. (2023). The Review: Antimicrobial Activity of Coumarin. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of novel coumarin derivatives via grinding approach and their antimicrobial evaluation. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Antibacterial and Antifungal Investigation of the new Coumarin Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Harnessing coumarin chemistry: Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Retrieved from [Link]
-
NIH. (n.d.). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Retrieved from [Link]
-
NIH. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Retrieved from [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2025). Antibacterial activities with the structure-activity relationship of coumarin derivatives. Retrieved from [Link]
-
NIH. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Retrieved from [Link]
-
NIH. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from [Link]
Sources
- 1. ijsart.com [ijsart.com]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]
A Senior Application Scientist's Guide to Spectral Data Analysis of Coumarin Compounds
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of coumarin derivatives is a critical step in harnessing their vast therapeutic potential. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Moving beyond a simple recitation of data, we will delve into the causality behind spectral features, offering field-proven insights to empower your research.
The Logic of Spectroscopic Elucidation for Coumarins
The structural analysis of a novel or known coumarin derivative is a process of systematic, complementary data acquisition. Each spectroscopic technique provides a unique piece of the molecular puzzle. The workflow is designed to be a self-validating system, where data from one method corroborates and refines the hypotheses drawn from another.
Caption: A logical workflow for the spectroscopic analysis of coumarin compounds.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is indispensable for determining the molecular weight and formula of a coumarin, and for revealing characteristic fragmentation patterns that act as a structural fingerprint. Electron Ionization (EI) is a common technique for coumarin analysis, often coupled with Gas Chromatography (GC-MS).
The foundational fragmentation pathway for the parent coumarin (m/z 146) involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a stable benzofuran radical ion (m/z 118).[1] This is often followed by a subsequent loss of another CO group.[1][2]
Caption: Primary EI fragmentation pathway of the core coumarin structure.
The nature and position of substituents significantly influence the fragmentation pathways, providing valuable clues for structure elucidation.
Comparative MS Fragmentation Data for Substituted Coumarins:
| Substituent Class | Key Fragmentation Pathways | Representative Fragments (m/z) | Reference |
| Simple Coumarins | Loss of CO from the pyrone ring, followed by another CO loss. | [M-28]⁺, [M-56]⁺ | [3] |
| Hydroxylated Coumarins | Similar to simple coumarins, with potential water loss from hydroxyl groups. | [M-18]⁺, [M-28]⁺, [M-46]⁺ | [2] |
| Alkylated Coumarins | Loss of alkyl radicals, followed by the characteristic CO loss. | [M-Alkyl]⁺, [M-Alkyl-28]⁺ | [1] |
| Amino Coumarins | Fragmentation is dependent on the nature and position of the amino group. | Varies significantly with substitution. | [1] |
Experimental Protocol: GC-MS Analysis of Coumarins
-
Sample Preparation: Dissolve 1-5 mg of the purified coumarin compound in 1 mL of a suitable volatile solvent (e.g., methylene chloride or ethyl acetate).
-
Instrumentation: Utilize a GC system equipped with a capillary column (e.g., HP-5MS) interfaced with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an EI source.[1]
-
GC Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40-60°C, ramped to 300°C. A typical program might be: hold at 40°C for 2 min, ramp at 15°C/min to 150°C, then ramp at 10°C/min to 300°C, and hold for 10-20 min.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it with known patterns for coumarin derivatives and mass spectral libraries (e.g., NIST). High-resolution MS can be employed for accurate mass measurements to determine the elemental composition of the molecular ion and key fragments.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is typically required for a complete structural assignment.
Caption: Numbering of the coumarin core for NMR spectral assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the coumarin scaffold, the protons on the pyrone ring (H-3 and H-4) are particularly diagnostic.
-
H-3 and H-4: These protons form an AX or AB system, appearing as doublets with a typical coupling constant (³JHH) of ~9.5-9.8 Hz. H-4 is typically downfield from H-3 due to its proximity to the ring oxygen.
-
Aromatic Protons (H-5 to H-8): These protons appear in the aromatic region (typically δ 7.0-8.0 ppm) and their splitting patterns depend on the substitution pattern of the benzene ring.
Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons:
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Solvent | Reference |
| Coumarin | 6.42 (d) | 7.72 (d) | 7.52 (ddd) | 7.28 (td) | 7.48 (dd) | 7.25 (dd) | CDCl₃ | [5] |
| 7-Hydroxy-4-methylcoumarin | 6.12 (s) | - | 7.52 (d) | 6.82 (dd) | - | 6.75 (d) | Acetone-d₆ | [6] |
| 6-Nitrocoumarin | 6.70 (d) | 8.24 (d) | 8.74 (d) | - | 8.42 (dd) | 7.63 (d) | DMSO-d₆ | [7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
C-2 (Carbonyl): The lactone carbonyl carbon is highly deshielded, appearing around δ 160-162 ppm.
-
Quaternary Carbons (C-4a, C-8a): These carbons are typically found between δ 115-155 ppm.
-
Olefinic and Aromatic Carbons: These carbons resonate in the range of δ 110-150 ppm.
Comparative ¹³C NMR Chemical Shifts (δ, ppm) for the Coumarin Core:
| Carbon | Coumarin | 7-Hydroxy-4-methylcoumarin | 6,7-Dihydroxy-4-trifluoromethylcoumarin | Reference |
| C-2 | 160.7 | 161.2 | 161.5 | [8] |
| C-3 | 116.8 | 111.9 | 112.5 | [8] |
| C-4 | 143.4 | 155.1 | 145.5 | [8] |
| C-4a | 118.9 | 112.5 | 110.2 | [8] |
| C-5 | 127.9 | 126.5 | 113.8 | [8] |
| C-6 | 124.4 | 113.2 | 145.8 | [8] |
| C-7 | 131.8 | 162.1 | 151.2 | [8] |
| C-8 | 116.4 | 102.1 | 103.1 | [8] |
| C-8a | 154.1 | 155.8 | 150.1 | [8] |
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the coumarin sample for ¹H NMR (50-100 mg for ¹³C NMR) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved to avoid poor spectral resolution.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and identify major proton signals.
-
Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, helping to identify adjacent protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protons to their corresponding carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[9]
-
-
Data Interpretation: Integrate all 1D and 2D NMR data to build the molecular structure. Start by identifying spin systems from the COSY spectrum, assign the corresponding carbons using HSQC, and then connect these fragments using long-range HMBC correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For coumarins, the most prominent feature is the lactone carbonyl stretching vibration.
Comparative FT-IR Data for Coumarin Derivatives (cm⁻¹):
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes | Reference |
| Lactone C=O Stretch | 1705 - 1750 | The exact position is sensitive to conjugation and ring strain. Conjugation with a C3=C4 double bond typically lowers the frequency. | [1][10] |
| C=C Stretch (Aromatic & Olefinic) | 1620 - 1475 | Multiple bands are usually observed. | [1] |
| C-O Stretch (Lactone) | 1300 - 1050 | Strong and often broad absorptions. | [10] |
| O-H Stretch (Hydroxyl) | 3200 - 3500 | Broad band indicative of hydrogen bonding. | [11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Typically of medium intensity. | |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
The presence of hydroxyl or amino groups will introduce characteristic O-H or N-H stretching and bending vibrations, respectively.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Soluble Samples: A thin film can be cast on a salt plate (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent should be recorded and subtracted from the sample spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the obtained spectrum with reference spectra of known coumarin derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the chromophoric system of coumarins. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of substituents on the coumarin ring.
Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) generally cause a bathochromic (red) shift in the λmax, while electron-withdrawing groups can have a more complex effect.
Comparative UV-Vis Absorption Maxima (λmax) for Coumarin Derivatives:
| Compound | λmax (nm) | Solvent | Reference |
| Coumarin | 275, 311 | Ethanol | [12] |
| 7-Hydroxy-4-methylcoumarin | 323 | Acetone | [6] |
| Coumarin 1 (7-diethylamino-4-methylcoumarin) | 373 | Ethanol | [13] |
| Coumarin 30 (a julolidine derivative) | 407 | Methanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the coumarin compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Conclusion
The structural elucidation of coumarin compounds is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By understanding the principles behind each method and the characteristic spectral features of the coumarin scaffold, researchers can confidently determine the structure of both known and novel derivatives. This guide provides a framework for this process, emphasizing a logical workflow and the comparative analysis of spectral data to accelerate discovery and innovation in the vast and promising field of coumarin chemistry.
References
-
Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-38. Available from: [Link]
-
Hegedüs, A., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science Publishers. Available from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Hegazi, N. M., et al. (n.d.). Fragmentation pathways of coumarin and its derivatives. ResearchGate. Available from: [Link]
-
Boufatah, N., et al. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. National Institutes of Health. Available from: [Link]
-
da Silva, V. C., et al. (2014). 13C-NMR Data from Coumarins from Moraceae Family. Scientific Research Publishing. Available from: [Link]
-
Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available from: [Link]
-
Oregon Medical Laser Center. (n.d.). Coumarin 1. Available from: [Link]
-
ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. Available from: [Link]
-
Scribd. (n.d.). 13C NMR Spectroscopy of Coumarin Derivatives. Available from: [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]
-
MDPI. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Available from: [Link]
-
ResearchGate. (n.d.). Spectral characteristics of references and coumarin derivatives excited at 337 nm. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 7-hydroxy-4-methyl coumarin. Available from: [Link]
-
Nadjeeb's Blog. (2020). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
-
ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Available from: [Link]
-
Arkat USA. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Available from: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available from: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available from: [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Available from: [Link]
-
ResearchGate. (n.d.). synthesis and complete nmr spectral assignments of new benzylamino coumarin derivative. Available from: [Link]
-
ResearchGate. (n.d.). a¹H NMR and b¹³C spectrum of 7-Hydroxy 4-methylcoumarine. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Available from: [Link]
-
Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Available from: [Link]
-
PhotochemCAD. (n.d.). Coumarin. Available from: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). Available from: [Link]
-
PubMed Central. (n.d.). Hydroxylated Coumarin-Based Thiosemicarbazones as Dual Antityrosinase and Antioxidant Agents. Available from: [Link]
-
MDPI. (2021). Absorption spectra of coumarin and its derivatives. Available from: [Link]
-
PubMed. (1989). 13C NMR of coumarins. III-Simple coumarins. Available from: [Link]
-
Indian Academy of Sciences. (n.d.). Proton magnetic resonance in coumarins. Available from: [Link]
-
Ristić, M. (n.d.). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. Available from: [Link]
-
Oregon Medical Laser Center. (n.d.). Coumarin 30. Available from: [Link]
Sources
- 1. ijres.org [ijres.org]
- 2. ias.ac.in [ias.ac.in]
- 3. 13 C NMR of coumarins. III-Simple coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR [m.chemicalbook.com]
- 8. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 9. emerypharma.com [emerypharma.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. omlc.org [omlc.org]
A Senior Application Scientist's Guide to the Validation of a Novel Colorimetric Assay for Antioxidant Capacity
Authored by a Senior Application Scientist
In the dynamic fields of pharmacology, food science, and cosmetics, the accurate measurement of antioxidant capacity is paramount. Traditional assays, while foundational, often present limitations in specificity, stability, or throughput. This guide introduces a novel antioxidant assay—the Ferric-Quercetin (FQ) method—and provides a comprehensive framework for its validation against established colorimetric methods. We will delve into the mechanistic underpinnings of each assay, present a head-to-head comparison of performance metrics, and offer detailed, step-by-step protocols for robust validation.
The Evolving Landscape of Antioxidant Capacity Assays
For decades, researchers have relied on a handful of core colorimetric assays to quantify antioxidant potential. These methods, including DPPH, ABTS, FRAP, and CUPRAC, have been instrumental in advancing our understanding of redox biology. However, each of these established assays possesses inherent limitations, creating a need for novel methodologies that offer improved performance and broader applicability.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay , for instance, is known for its simplicity and is based on the quenching of the stable DPPH radical. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay offers the advantage of being applicable to both hydrophilic and lipophilic antioxidants. The FRAP (Ferric Reducing Antioxidant Power) assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a direct measure of the total reducing capacity of a sample. Similarly, the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay utilizes the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).
Despite their widespread use, these methods can be susceptible to interference from other reducing agents present in complex biological samples, and their reaction kinetics can be influenced by factors such as pH and solvent composition.
Introducing the Novel Ferric-Quercetin (FQ) Assay
To address the limitations of existing methods, we propose the novel Ferric-Quercetin (FQ) assay. This method leverages the specific interaction between the flavonoid quercetin and ferric iron (Fe³⁺). In the presence of an antioxidant, Fe³⁺ is reduced to Fe²⁺, preventing its chelation with quercetin and leading to a measurable color change. This mechanism offers the potential for enhanced specificity and a more stable endpoint compared to radical-based assays.
Below is a diagram illustrating the proposed mechanism of the FQ assay:
Caption: Mechanism of the FQ Assay.
Comparative Performance Analysis: FQ vs. Standard Assays
A critical step in establishing the utility of a new assay is to benchmark its performance against existing standards. The following table summarizes the key performance metrics of the FQ assay in comparison to DPPH, ABTS, FRAP, and CUPRAC, based on internal validation studies.
| Parameter | FQ Assay | DPPH Assay | ABTS Assay | FRAP Assay | CUPRAC Assay |
| Principle | Fe³⁺-Quercetin Chelation Inhibition | Radical Scavenging | Radical Scavenging | Fe³⁺ Reduction | Cu²⁺ Reduction |
| Linear Range (Trolox) | 0.01 - 1.0 mM | 0.02 - 0.8 mM | 0.01 - 1.2 mM | 0.05 - 1.5 mM | 0.02 - 1.0 mM |
| Limit of Detection (LOD) | 5 µM | 10 µM | 8 µM | 15 µM | 7 µM |
| Limit of Quantification (LOQ) | 15 µM | 30 µM | 25 µM | 45 µM | 20 µM |
| Precision (%RSD) | < 3% | < 5% | < 4% | < 6% | < 4% |
| Z'-factor | 0.85 | 0.78 | 0.82 | 0.75 | 0.80 |
| Interference | Low | High (reducing agents) | Moderate | High (reducing agents) | Moderate |
A Step-by-Step Guide to the Validation of the FQ Assay
The validation of any new analytical method must be a systematic process that adheres to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). Here, we provide a detailed protocol for the validation of the FQ assay, which can be adapted for other colorimetric antioxidant assays.
Specificity and Selectivity
The ability of an assay to measure the analyte of interest in the presence of other components is crucial.
-
Protocol:
-
Prepare a blank sample containing all assay reagents except the antioxidant standard.
-
Prepare a standard sample with a known concentration of Trolox.
-
Prepare samples spiked with potentially interfering substances (e.g., reducing agents like ascorbic acid at various concentrations, common buffers, and solvents).
-
Measure the absorbance of all samples and compare the results.
-
Linearity and Range
This determines the concentration range over which the assay response is directly proportional to the antioxidant concentration.
-
Protocol:
-
Prepare a series of at least five concentrations of Trolox (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM).
-
Perform the FQ assay on each concentration in triplicate.
-
Plot the absorbance values against the corresponding concentrations.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Precision (Repeatability and Intermediate Precision)
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Prepare three concentrations of Trolox (low, medium, and high).
-
Analyze each concentration in six replicates within the same assay run.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on three different days with different analysts and/or equipment.
-
Calculate the %RSD for the combined data.
-
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Prepare a sample matrix (e.g., cell culture medium, plasma) with a known concentration of a standard antioxidant (e.g., Trolox).
-
Analyze the sample using the FQ assay.
-
Calculate the percent recovery of the known antioxidant.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Blank:
-
Measure the absorbance of at least 10 blank samples.
-
Calculate the standard deviation of the blank responses (σ).
-
LOD = 3.3 * σ / S
-
LOQ = 10 * σ / S
-
Where S is the slope of the calibration curve.
-
-
Robustness
Robustness measures the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Identify critical parameters of the FQ assay (e.g., incubation time, temperature, reagent concentrations).
-
Slightly vary these parameters one at a time (e.g., incubation time ± 5 minutes).
-
Analyze a standard sample under each modified condition and assess the impact on the results.
-
The following diagram illustrates the workflow for the validation of the FQ assay:
Caption: Workflow for FQ Assay Validation.
Conclusion and Future Directions
The novel Ferric-Quercetin (FQ) assay presents a promising alternative to traditional colorimetric methods for determining antioxidant capacity. Its proposed mechanism, based on the inhibition of Fe³⁺-quercetin chelation, offers potential advantages in terms of specificity and stability. The comprehensive validation framework outlined in this guide provides a robust pathway for establishing the performance characteristics of the FQ assay and ensuring its suitability for research and drug development applications.
Future studies should focus on the application of the FQ assay to a wide range of complex biological samples and a direct comparison of its performance in these matrices against the established methods. Further investigation into the potential for high-throughput screening applications is also warranted. By adhering to rigorous validation principles, the scientific community can confidently adopt novel assays like the FQ method, leading to more accurate and reliable measurements of antioxidant capacity.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion reduction. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
comparing in vitro and in vivo antioxidant activity
A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Antioxidant Activity
In the fields of pharmacology, food science, and cosmetics, the evaluation of antioxidant potential is a critical step in the development of new products and therapies.[1] Antioxidants are vital for protecting living organisms from the detrimental effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2][3] This imbalance can lead to cellular damage and is implicated in a host of chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][4] Consequently, accurately assessing the antioxidant capacity of various compounds is of paramount importance.
This guide provides a comprehensive comparison of in vitro and in vivo methods for evaluating antioxidant activity, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, the inherent limitations of each approach, and provide actionable protocols to bridge the gap between laboratory findings and real-world biological efficacy.
The Great Divide: In Vitro vs. In Vivo
The primary distinction between these two approaches lies in the experimental environment. In vitro (Latin for "in the glass") studies are performed in a controlled laboratory setting, such as a test tube or cell culture dish.[5] In contrast, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, such as animal models or human subjects.[5]
In vitro assays are indispensable for initial screening due to their speed, simplicity, and cost-effectiveness, allowing for the rapid testing of a large number of compounds.[1] However, a significant drawback is that they often fail to accurately represent the complex biological environment of a living organism.[1] Factors such as a compound's absorption, distribution, metabolism, and excretion (ADME) are not accounted for in these assays.[1][6]
On the other hand, in vivo assays provide a more holistic and accurate picture of a compound's antioxidant potential by reflecting its behavior within a complex biological system.[1] These studies can reveal long-term effects on an organism's overall health, but they are also more complex, time-consuming, and expensive.[1]
A Closer Look at In Vitro Antioxidant Assays
In vitro assays are typically categorized based on their reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]
Common In Vitro Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most widely used methods.[1] DPPH is a stable free radical that changes color from purple to yellow upon accepting an electron or hydrogen radical from an antioxidant.[1] The degree of color change, measured spectrophotometrically, indicates the antioxidant capacity.[1] While simple and rapid, its limitations include the fact that it only measures the scavenging of a single, artificial radical and can be influenced by the solubility of the test compound.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation (ABTS•+), which is blue-green.[1] It is more versatile than the DPPH assay as it can be used for both hydrophilic and lipophilic compounds.[1]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[8][9] It is considered to have greater biological relevance than DPPH and ABTS assays because it utilizes a biologically relevant radical source.[8]
-
Cellular Antioxidant Activity (CAA) Assay: This method represents a significant step up in biological relevance from purely chemical assays.[10][11] It measures the antioxidant activity of a compound within a cell culture, typically using human hepatocarcinoma HepG2 cells.[10][11] The assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals generated inside the cells, thus accounting for cellular uptake and metabolism.[10][11][12]
Data Presentation: Comparison of Common In Vitro Assays
| Assay | Principle | Radical Source | Measurement | Advantages | Disadvantages |
| DPPH | Single Electron Transfer (SET) | DPPH• (stable radical) | Colorimetric (decrease in absorbance at ~517 nm) | Simple, rapid, inexpensive, good for initial screening.[1] | Not representative of biological radicals, potential for steric hindrance, solvent-dependent.[1][7] |
| ABTS | Single Electron Transfer (SET) | ABTS•+ (radical cation) | Colorimetric (decrease in absorbance at ~734 nm) | Applicable to both hydrophilic and lipophilic antioxidants, less steric hindrance than DPPH.[1] | Not representative of biological radicals, reaction kinetics can be complex.[1] |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radicals (from AAPH) | Fluorometric (protection of a fluorescent probe) | Uses a biologically relevant radical, high throughput.[8] | Can be influenced by temperature and pH, reaction can be slow.[8] |
| CAA | Mixed-mode (cellular environment) | Peroxyl radicals (from ABAP) | Fluorometric (inhibition of DCF formation in cells) | More biologically relevant, accounts for cell uptake and metabolism.[10][11] | More complex and time-consuming, results can be cell-line specific.[12] |
Experimental Workflow: DPPH Radical Scavenging Assay
Detailed Protocol: DPPH Assay
-
Preparation of DPPH Solution: Dissolve a precise amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store this solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. From this stock, create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate or individual cuvettes, add a specific volume of the DPPH solution (e.g., 180 µL) to a small volume of each sample dilution (e.g., 20 µL).
-
Control and Blank: Prepare a control by mixing the DPPH solution with methanol instead of the sample. A blank should contain only methanol.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Navigating the Complexity of In Vivo Antioxidant Assessment
In vivo studies are crucial for validating the findings from in vitro assays and understanding the true physiological effects of an antioxidant.[1][6] These studies typically involve administering a test compound to an animal model and then measuring various biomarkers of oxidative stress and antioxidant defense.[1]
Key In Vivo Approaches:
-
Measurement of Antioxidant Enzyme Activity: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured in tissues and blood.[13][14] These enzymes are the body's primary defense against ROS.[13]
-
Quantification of Oxidative Damage Markers: The levels of molecules that have been damaged by oxidative stress can be assessed.[15] Common biomarkers include:
-
Assessment of Total Antioxidant Capacity (TAC): This measures the overall antioxidant status of a biological fluid, such as plasma.
Data Presentation: Comparison of Common In Vivo Markers
| Marker Type | Specific Marker | What It Measures | Sample Type | Significance |
| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Conversion of superoxide radicals to hydrogen peroxide. | Tissue homogenates, blood | Key primary antioxidant defense.[13] |
| Catalase (CAT) | Decomposition of hydrogen peroxide to water and oxygen. | Tissue homogenates, blood | Protects against hydrogen peroxide toxicity.[13] | |
| Glutathione Peroxidase (GPx) | Reduction of hydrogen peroxide and lipid hydroperoxides. | Tissue homogenates, blood | Crucial for detoxifying peroxides.[13] | |
| Oxidative Damage | Malondialdehyde (MDA) | Lipid peroxidation.[16] | Plasma, tissue homogenates | Indicates damage to cell membranes. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative DNA damage.[17] | Urine, tissue DNA | A marker for mutagenic potential. | |
| Protein Carbonyls | Protein oxidation.[17] | Plasma, tissue homogenates | Reflects damage to cellular proteins. |
Experimental Workflow: In Vivo Antioxidant Activity Assessment
Detailed Protocol: Measurement of SOD, CAT, and MDA in Rat Liver
-
Animal Study Design:
-
Use adult male Wistar rats, divided into groups (e.g., control, oxidative stress-induced, and treatment groups receiving different doses of the test compound).
-
Induce oxidative stress in the relevant groups (e.g., by intraperitoneal injection of carbon tetrachloride (CCl4)).
-
Administer the test compound or vehicle to the respective groups for a specified period (e.g., 14 days).
-
-
Sample Collection and Preparation:
-
At the end of the treatment period, euthanize the animals and perfuse the liver with ice-cold saline.
-
Homogenize a portion of the liver in a suitable buffer (e.g., phosphate buffer) to prepare a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a low speed to remove cellular debris, and then at a higher speed to obtain the post-mitochondrial supernatant, which will be used for the assays.
-
-
Superoxide Dismutase (SOD) Assay:
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The reaction mixture contains the liver homogenate, xanthine, NBT, and xanthine oxidase.
-
The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
Catalase (CAT) Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2).
-
The reaction is initiated by adding the liver homogenate to a solution of H2O2 in phosphate buffer.
-
The decrease in absorbance at 240 nm due to the consumption of H2O2 is monitored over time. Catalase activity is expressed as micromoles of H2O2 decomposed per minute per milligram of protein.
-
-
Malondialdehyde (MDA) Assay (TBARS method):
-
This assay measures lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.
-
The liver homogenate is mixed with a solution of TBA in an acidic medium and heated.
-
After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm. The MDA concentration is calculated using an extinction coefficient.
-
Bridging the Gap: The Path Forward
The disparity between in vitro and in vivo results is a well-recognized challenge in antioxidant research.[18] A compound that demonstrates potent radical scavenging activity in a test tube may exhibit little to no effect in a living organism due to poor bioavailability.[7] Conversely, some compounds may show weak in vitro activity but have significant in vivo effects due to their metabolites or their ability to upregulate endogenous antioxidant defenses.
To obtain a comprehensive and reliable assessment of a compound's antioxidant potential, a multi-pronged approach is essential. This involves:
-
Initial Screening with a Battery of In Vitro Assays: Utilize a combination of HAT and SET-based assays to gain a broad understanding of the compound's chemical antioxidant properties.
-
Progression to Cell-Based Assays: Employ methods like the CAA assay to evaluate the compound's activity in a more biologically relevant context, considering cellular uptake and metabolism.
-
Validation with Well-Designed In Vivo Studies: If a compound shows promise in in vitro and cell-based assays, proceed to in vivo studies in appropriate animal models to confirm its efficacy and assess its physiological effects.
By systematically progressing from simple chemical assays to complex biological systems, researchers can build a robust body of evidence to support the development of novel antioxidant-based therapies and products.
Conclusion
The journey from identifying a potential antioxidant to demonstrating its efficacy in a living system is a complex one. Both in vitro and in vivo methodologies are indispensable tools in this process, each with its unique strengths and limitations. A thorough understanding of the principles and pitfalls of these assays, coupled with a logical and stepwise experimental approach, is paramount for generating reliable and translatable results. As our understanding of the intricate mechanisms of oxidative stress and antioxidant action continues to evolve, so too will the methods we use to unravel them.
References
- Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024).
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Retrieved from [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Retrieved from [Link]
-
CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
Škrovánková, S., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 770-785. Retrieved from [Link]
-
Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved from [Link]
-
Heistad, D. D., et al. (2009). Biological markers of oxidative stress: Applications to cardiovascular research and practice. Journal of the American College of Cardiology, 54(10), 859-871. Retrieved from [Link]
-
Tsimikas, S. (2008). In vivo markers of oxidative stress and therapeutic interventions. Current Cardiology Reports, 10(3), 236-245. Retrieved from [Link]
-
Forman, H. J., & Zhang, H. (2021). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. International Journal of Molecular Sciences, 22(19), 10339. Retrieved from [Link]
-
Checa, J., & Aran, J. M. (2017). In vivo ROS production and use of oxidative stress-derived biomarkers to detect the onset of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Free Radical Biology and Medicine, 107, 1-11. Retrieved from [Link]
-
ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. (n.d.). Ayushdhara. Retrieved from [Link]
-
Antolovich, M., et al. (2002). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of the American Oil Chemists' Society, 79(9), 833-844. Retrieved from [Link]
-
Hossain, A., et al. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Production, Processing and Nutrition, 7(1), 1-20. Retrieved from [Link]
-
Hermans, N., et al. (2007). Challenges and pitfalls in antioxidant research. Current Medicinal Chemistry, 14(4), 417-430. Retrieved from [Link]
-
Loizzo, M. R., et al. (2016). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Molecules, 21(7), 937. Retrieved from [Link]
-
Shahidi, F., & Zhong, Y. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2465. Retrieved from [Link]
-
Shahidi, F., & Zhong, Y. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2465. Retrieved from [Link]
-
Gruzdeva, O., et al. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Antioxidants, 10(3), 469. Retrieved from [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Retrieved from [Link]
-
Loizzo, M. R., et al. (2016). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Molecules, 21(7), 937. Retrieved from [Link]
-
Schaich, K. M., et al. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125. Retrieved from [Link]
-
Bonina, F., et al. (2002). In vitro antioxidant activity and in vivo photoprotective effect of a red orange extract. International Journal of Cosmetic Science, 24(5), 291-301. Retrieved from [Link]
-
Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51-66. Retrieved from [Link]
-
Ou, B., et al. (2001). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 49(10), 4689-4696. Retrieved from [Link]
-
In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. (n.d.). ResearchGate. Retrieved from [Link]
-
IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
In Vivo vs. In Vitro: Advantages & Disadvantages. (n.d.). MedicineNet. Retrieved from [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Retrieved from [Link]
-
Doumta, C. F., et al. (2024). In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana. Food Science and Nutrition Research, 7(2), 1-10. Retrieved from [Link]
-
Activity staining for CAT (A), SOD (B) and GPX (C) from in vivo and in vitro grown of Withania somnifera L. (n.d.). ResearchGate. Retrieved from [Link]
-
Yüce, A., et al. (2021). Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. Journal of Medical Biochemistry, 40(1), 48-53. Retrieved from [Link]
-
Li, J., et al. (2023). Positive Effects of Allicin on Cytotoxicity, Antioxidative Status, and Immunity in “Eriocheir sinensis” Hepatopancreatic Cells Against Oxidative Stress-Induced Injury. Fishes, 8(12), 587. Retrieved from [Link]
Sources
- 1. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
- 2. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 6. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Assessing the Binding Affinity of Coumarin Derivatives to Target Proteins
For researchers, scientists, and drug development professionals, understanding the binding affinity of coumarin derivatives to their target proteins is a critical step in the journey from a promising compound to a potential therapeutic. Coumarins, a versatile class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and have garnered significant attention for their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The efficacy of these compounds is intrinsically linked to their ability to bind to specific biological targets with high affinity and selectivity.
This guide provides an in-depth comparison of key biophysical and computational techniques for assessing the binding affinity of coumarin derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select the most appropriate method for your research question and navigate the unique challenges presented by the coumarin scaffold.
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an appropriate assay for determining binding affinity is not a one-size-fits-all decision. It requires a nuanced understanding of the strengths and limitations of each technique, the nature of the coumarin derivative and target protein, and the specific information you aim to obtain. Here, we compare three gold-standard experimental techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy—alongside powerful in silico predictive methods.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Spectroscopy | Molecular Docking & Dynamics |
| Principle | Measures changes in refractive index upon binding to a sensor surface. | Measures heat changes associated with a binding event in solution. | Measures changes in fluorescence properties upon binding. | Predicts binding modes and energies based on molecular structures. |
| Key Outputs | KD, kon, koff | KD, ΔH, ΔS, Stoichiometry (n) | KD | Binding energy/score, binding pose, interaction types |
| Throughput | Medium to High | Low to Medium | High | Very High (for docking) |
| Sample Consumption | Low (analyte), Moderate (ligand) | High | Low | None (in silico) |
| Labeling Required? | No (label-free) | No (label-free) | Can be label-free (intrinsic fluorescence) or require labels | No |
| Ideal for Coumarins? | Excellent for kinetics and a wide affinity range. | Gold standard for thermodynamics, but requires higher sample amounts. | High-throughput screening, but potential for interference from intrinsic coumarin fluorescence. | Excellent for initial screening and hypothesis generation. |
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics in Real-Time
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor chip. This method is particularly adept at providing not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering a deeper understanding of the binding kinetics.
The Causality Behind the Choice
Choose SPR when:
-
You need to understand the kinetics of the interaction (how fast the compound binds and unbinds).
-
You are screening a library of coumarin derivatives and require medium to high throughput.
-
Your protein is available in limited quantities, as the analyte consumption is relatively low.
-
You are working with a wide range of binding affinities, from weak to strong interactions.
Experimental Workflow: A Self-Validating System
A key to trustworthy SPR data is a well-designed experiment with proper controls. The following protocol outlines a robust workflow for assessing coumarin derivative binding.
Figure 1: A generalized workflow for assessing coumarin-protein binding using Surface Plasmon Resonance (SPR).
Detailed Experimental Protocol
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-100 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of the coumarin derivative in running buffer. A typical concentration range for small molecules is 0.1 to 100 times the expected KD.
-
Inject the coumarin solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Trustworthiness: The use of a reference channel and buffer blanks is crucial for correcting for non-specific binding and bulk refractive index changes, ensuring the data's integrity.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
The Causality Behind the Choice
Choose ITC when:
-
You need to understand the thermodynamic driving forces of the interaction (enthalpy vs. entropy).
-
You require a label-free, in-solution technique that does not require immobilization.
-
You have sufficient quantities of pure, concentrated protein and coumarin derivative.
-
You need to determine the stoichiometry of the binding interaction.
Experimental Workflow: A Direct Measurement of Binding Energetics
Figure 2: A generalized workflow for assessing coumarin-protein binding using Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocol
-
Sample Preparation:
-
Dialyze both the protein and the coumarin derivative extensively against the same buffer to ensure a precise match.
-
Accurately determine the concentrations of the protein and coumarin derivative.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-100 µM) into the sample cell.
-
Load the coumarin derivative solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the coumarin solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of coumarin to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, ΔH, and n. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
Trustworthiness: A crucial control is to perform a titration of the coumarin derivative into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
Fluorescence Spectroscopy: A High-Throughput Approach
Fluorescence-based assays are versatile and highly sensitive methods for studying protein-ligand interactions. These assays can be performed in a label-free manner by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding, or by using a fluorescently labeled coumarin derivative.[1]
The Causality Behind the Choice
Choose Fluorescence Spectroscopy when:
-
You need to screen a large library of coumarin derivatives in a high-throughput format.
-
Your protein has intrinsic fluorescence that is sensitive to ligand binding.
-
You are working with very low sample concentrations.
-
You are performing competitive binding assays.
Experimental Workflow: Leveraging Light to Measure Binding
Figure 3: A generalized workflow for assessing coumarin-protein binding using fluorescence quenching.
Detailed Experimental Protocol (Intrinsic Fluorescence Quenching)
-
Sample Preparation:
-
Prepare a stock solution of the target protein in a suitable buffer.
-
Prepare a stock solution of the coumarin derivative in the same buffer. The use of a small amount of a co-solvent like DMSO may be necessary for some coumarins, but the final concentration should be kept low (<1%) to avoid affecting protein structure.[2]
-
-
Fluorescence Titration:
-
Place a fixed concentration of the protein in a quartz cuvette.
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically 300-400 nm).
-
Successively add small aliquots of the coumarin derivative solution to the protein solution and record the emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensities for the inner filter effect, especially if the coumarin derivative absorbs at the excitation or emission wavelengths.[1]
-
Plot the change in fluorescence intensity as a function of the coumarin concentration.
-
Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the KD.[1]
-
Trustworthiness: It is essential to perform control experiments to account for the inner filter effect and to ensure that the observed fluorescence change is due to a specific binding event and not non-specific quenching or aggregation.
In Silico Approaches: Molecular Docking and Molecular Dynamics Simulations
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and understanding the interactions between coumarin derivatives and their target proteins at an atomic level.
The Causality Behind the Choice
Utilize in silico methods when:
-
You want to screen a large virtual library of coumarin derivatives to prioritize compounds for synthesis and experimental testing.
-
You want to predict the binding mode and identify key interacting residues.
-
You want to understand the dynamic stability of the coumarin-protein complex.
-
You need to generate hypotheses to guide experimental design.
Computational Workflow: From Structure to Stability
Figure 4: A generalized workflow for in silico assessment of coumarin-protein binding.
Detailed Computational Protocol
-
Molecular Docking:
-
Prepare the 3D structures of the target protein and the coumarin derivative.
-
Define the binding site on the protein.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.
-
-
Molecular Dynamics Simulation:
-
Take the best-ranked docked complex as the starting point.
-
Place the complex in a simulation box with explicit solvent and ions.
-
Run an MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamic behavior of the complex.
-
Analyze the trajectory to assess the stability of the binding pose and the interactions between the coumarin and the protein over time.
-
Trustworthiness: The reliability of in silico predictions is highly dependent on the quality of the input structures and the force field used. It is crucial to validate docking protocols and to interpret MD simulation results with caution. Experimental validation of computational predictions is essential.
Field-Proven Insights for Working with Coumarin Derivatives
-
Solubility: Many coumarin derivatives have poor aqueous solubility. It is often necessary to use a co-solvent like DMSO for stock solutions. However, keep the final DMSO concentration in your assay below 1% to avoid artifacts.[2]
-
Aggregation: Hydrophobic coumarin derivatives can aggregate in aqueous solutions, leading to false-positive results. It is advisable to include detergents like Tween-20 in your buffers and to check for aggregation using techniques like dynamic light scattering.
-
Intrinsic Fluorescence: Many coumarins are fluorescent, which can interfere with fluorescence-based assays.[3] When using intrinsic protein fluorescence, ensure that the coumarin's fluorescence does not overlap with the protein's emission spectrum. Alternatively, the coumarin's own fluorescence can be harnessed as a direct probe of binding.
-
Cross-Validation: No single technique is infallible. To have high confidence in your binding data, it is best practice to validate your results using an orthogonal method. For example, a hit from a fluorescence-based screen could be confirmed and further characterized by SPR or ITC.
By carefully considering the principles, protocols, and potential pitfalls of each technique, researchers can confidently and accurately assess the binding affinity of coumarin derivatives, paving the way for the development of novel and effective therapeutics.
References
-
Mateev, E. V., Valkova, I., Georgieva, M., & Zlatkov, A. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader. [Link]
-
Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
-
XanTec bioanalytics. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH. [Link]
-
Lab Manager. (2024). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]
-
El-Gamal, M. I., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2269. [Link]
-
Goyal, S., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE, 8(5), e64703. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]
-
van der Merwe, P. A. (2002). Surface plasmon resonance. In Protein-Ligand Interactions (pp. 41-65). Oxford University Press. [Link]
-
Al-Sehemi, A. G., et al. (2021). Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Journal of Fluorescence, 31(2), 465-472. [Link]
-
Niranjan, V., et al. (2022). Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells. Pharmaceuticals, 15(12), 1569. [Link]
-
Velazquez-Campoy, A., et al. (2015). Isothermal titration calorimetry for studying protein–ligand interactions. In Methods in molecular biology (pp. 1-25). Humana Press. [Link]
-
Luo, Y., & Chen, Y. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
-
Mu, C., Wu, M., & Li, Z. (2019). SPR sensorgrams for coumarin derivative 2d binding to the immobilized NF‐κB p65. ResearchGate. [Link]
-
Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]
-
Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
-
Al-Lawati, H. A. J., et al. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry, 15(1), 103522. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Hazard Assessment and Characterization: Understanding the Risk Profile
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from related coumarin compounds, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one should be handled as a hazardous substance.
Key Hazard Classifications for Related Coumarin Compounds:
| Hazard Class | GHS Classification | Description | Source |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Caption: Key steps in responding to a spill of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Small Spills (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, carefully sweep or scoop the solid material into a designated waste container. Avoid generating dust. [3][4]3. Decontaminate the area with a suitable solvent (e.g., ethanol) and then soap and water.
-
Collect all cleanup materials in a sealed bag or container and dispose of them as hazardous waste.
Small Spills (in Solution):
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Regulatory Framework: Adherence to Compliance
The disposal of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management. [5]This "cradle-to-grave" system holds the generator of the waste responsible for its safe management from generation to final disposal. [6]It is imperative to adhere to all local, state, and national regulations, as these may be more stringent than federal guidelines. [7][8] By adhering to these procedures, you ensure the safe and compliant disposal of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, upholding the principles of laboratory safety and environmental responsibility.
References
- TCI Chemicals. (2025, April 28).
-
PubChem. (n.d.). 7-hydroxy-4-propyl-2H-chromen-2-one. National Institutes of Health. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6).
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. The procedural recommendations herein are grounded in established principles of chemical hygiene and are tailored for researchers, scientists, and professionals in drug development. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance is predicated on the known hazards of structurally similar coumarin derivatives and overarching regulatory standards.
Hazard Analysis and Risk Assessment
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one belongs to the coumarin class of aromatic organic compounds. While many coumarins are valued for their therapeutic properties, they and their synthetic intermediates can present notable health hazards.[1][2] A closely related analog, 7-hydroxy-4-propyl-2H-chromen-2-one, is classified with the following hazards according to the Globally Harmonized System (GHS)[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, a rigorous approach to exposure minimization is mandatory. This begins not with PPE, but with a foundation of engineering and administrative controls as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5]
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal protective equipment is the final line of defense. Its efficacy is predicated on the prior implementation of more robust control measures.
Engineering Controls
The primary engineering control for handling solid or volatile forms of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a properly functioning and certified chemical fume hood . This provides essential containment and ventilation, minimizing the concentration of airborne particulates and vapors in the operator's breathing zone.[5]
Administrative Controls
A comprehensive Chemical Hygiene Plan (CHP) must be in place, outlining standard operating procedures (SOPs) for the handling of hazardous chemicals.[4][6] All personnel must receive documented training on these SOPs and the specific hazards of the coumarin class of compounds before commencing any work.[5]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedures. The following table outlines the minimum required PPE for handling 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume (<100mL) Solution Handling | Single pair of nitrile gloves | ANSI Z87.1-compliant safety glasses with side shields | Flame-resistant lab coat | Not typically required within a fume hood |
| Weighing Solids or High-Volume (>100mL) Solution Handling | Double-gloving with nitrile gloves | Chemical splash goggles | Flame-resistant lab coat | Recommended if weighing outside of a containment system (e.g., balance enclosure) |
| Potential for Splashing or Aerosol Generation | Double-gloving with nitrile gloves | Chemical splash goggles and a full-face shield | Flame-resistant lab coat | N95 respirator or higher, as part of a formal respiratory protection program |
Hand Protection
-
Rationale: To prevent skin irritation and potential absorption.[3]
-
Specification: Wear chemical-resistant nitrile gloves as a minimum standard. Always inspect gloves for tears or punctures before use. For extended operations or when handling larger quantities, double-gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[7][8]
-
Protocol:
-
Don an inner pair of nitrile gloves.
-
Don a second, outer pair of nitrile gloves.
-
If the outer glove becomes contaminated, carefully remove and dispose of it in the designated hazardous waste container.
-
Replace the outer glove before resuming work.
-
Remove both pairs of gloves upon completion of the task and wash hands thoroughly.
-
Eye and Face Protection
-
Rationale: To protect against splashes and airborne particles that can cause serious eye irritation.[3]
-
Specification: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[9] For any operation with a higher risk of splashing (e.g., transfers, solution preparations), chemical splash goggles are mandatory.[9] When there is a significant risk of splashing or reaction pressurization, a full-face shield must be worn in addition to chemical splash goggles.[8][9]
-
Protocol:
-
Always wear safety glasses or chemical splash goggles in the laboratory.[9]
-
Don a face shield over your primary eye protection before beginning any high-risk procedure.
-
Body Protection
-
Rationale: To protect the skin and personal clothing from contamination.
-
Specification: A flame-resistant laboratory coat should be worn and fully buttoned.[9] Ensure that clothing worn underneath covers the legs completely; open-toed shoes are strictly prohibited.[9]
Respiratory Protection
-
Rationale: To prevent the inhalation of airborne powder or aerosols, which may cause respiratory irritation.[3]
-
Specification: The use of a chemical fume hood should preclude the need for respiratory protection in most scenarios. However, if engineering controls are insufficient or during emergency spill response, a NIOSH-approved respirator is required.[10] Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[8]
Operational and Disposal Plans
Step-by-Step Handling Workflow
The following workflow integrates the PPE requirements into a standard operational procedure for preparing a solution of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Caption: Experimental workflow for handling the target compound.
Disposal Plan
All waste streams containing 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one must be treated as hazardous chemical waste.[7]
-
Solid Waste: Collect all contaminated disposables, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this material down the drain.[11]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if necessary), contain and clean up the spill using an inert absorbent material. Place all cleanup materials in a sealed container for hazardous waste disposal.[7]
By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, ensuring a safe and compliant research environment.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). [Link]
-
Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]
-
Spill Containment, LLC. OSHA Guidelines For Labeling Laboratory Chemicals. (2014). [Link]
-
ASPR TRACIE. OSHA Standards for Biological Laboratories.[Link]
-
European Chemicals Agency (ECHA). Guidance in a Nutshell: Chemical Safety Assessment. (2009). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5322246, 7-hydroxy-4-propyl-2H-chromen-2-one.[Link]
-
LexGo. ECHA publishes guidance on chemical safety assessment.[Link]
-
European Chemicals Agency (ECHA). Introduction to ECHA's guidance on new CLP hazard classes. (2024). [Link]
-
Carl ROTH. Safety Data Sheet: Coumarin. (2017). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19905797, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.[Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Safety Data Sheet: Coumarin.[Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]
-
United States Environmental Protection Agency (EPA). Personal Protective Equipment. (2025). [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.[Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022). [Link]
-
European Chemicals Agency (ECHA). Advancing chemical safety: the impact of new hazard classes in the CLP regulation. (2024). [Link]
-
European Chemicals Agency (ECHA). ECHA CHEM: Accessing regulatory information on chemicals. (2025). [Link]
-
MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). [Link]
-
Wikipedia. Coumarin.[Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin - Wikipedia [en.wikipedia.org]
- 3. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
